molecular formula C6H14S3 B1346795 Diisopropyl trisulfide CAS No. 5943-34-0

Diisopropyl trisulfide

Cat. No.: B1346795
CAS No.: 5943-34-0
M. Wt: 182.4 g/mol
InChI Key: WUZSBMCRYUJOEU-UHFFFAOYSA-N
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Description

Diisopropyl trisulfide is a useful research compound. Its molecular formula is C6H14S3 and its molecular weight is 182.4 g/mol. The purity is usually 95%.
The exact mass of the compound Diisopropyl trisulfide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; 1% soluble in heptane; soluble in triacetinsoluble (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Diisopropyl trisulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diisopropyl trisulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-yltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H14S3/c1-5(2)7-9-8-6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUZSBMCRYUJOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SSSC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208155
Record name Diisopropyl trisulfide
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Molecular Weight

182.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colourless to slightly yellowish liquid; sulfurous garlic-like aroma
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; 1% soluble in heptane; soluble in triacetin, soluble (in ethanol)
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.134-1.140
Record name Diisopropyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1309/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5943-34-0
Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulfide
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Record name Diisopropyl trisulphide
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Record name DIISOPROPYL TRISULFIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of Diisopropyl Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of diisopropyl trisulfide (DIPTS), a significant organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document details its physicochemical properties, spectroscopic profile, synthesis, and analytical characterization. Drawing parallels with analogous, well-studied organosulfur compounds, this guide explores the potential biological activities and applications of DIPTS, particularly in anticancer and antimicrobial research. All methodologies are presented with an emphasis on reproducibility and causal logic, ensuring a self-validating framework for laboratory application.

Introduction: The Significance of the Trisulfide Linkage

Diisopropyl trisulfide, with the chemical formula C₆H₁₄S₃, is a member of the organic polysulfide family.[1] These compounds are characterized by a chain of three sulfur atoms (S-S-S) flanked by organic substituents—in this case, isopropyl groups. While less common than their disulfide counterparts, trisulfides are found in nature, notably as volatile flavor and aroma components in plants of the Allium genus, such as garlic and onions. The biological activity of these natural organosulfur compounds is a subject of intense research.

For drug development professionals and medicinal chemists, the trisulfide moiety is of particular interest. Its unique chemical reactivity and the biological effects of its metabolites make it a compelling functional group for designing novel therapeutic agents. This guide serves as a foundational resource for understanding and utilizing diisopropyl trisulfide in a research context.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the cornerstone of its application in research.

Physicochemical Properties

Diisopropyl trisulfide is a colorless to pale yellow liquid characterized by a strong, sulfurous odor reminiscent of garlic or onion.[2] Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 5943-34-0[3]
Molecular Formula C₆H₁₄S₃[1]
Molecular Weight 182.37 g/mol [1]
Appearance Colorless to pale yellow clear liquid[2]
Density 1.134 - 1.140 g/cm³ @ 25°C[2]
Boiling Point 107-108°C @ 10.00 mm Hg---
Flash Point 95.56 °C (204.00 °F)[2]
Solubility Insoluble in water; Soluble in alcohol[2]
Refractive Index 1.441 - 1.445 @ 20.00 °C[2]
Spectroscopic Characterization Workflow

The definitive identification of a synthesized or isolated compound relies on a suite of spectroscopic techniques. The logical workflow for confirming the structure of diisopropyl trisulfide is outlined below.

G cluster_synthesis Synthesis & Workup cluster_analysis Spectroscopic Analysis cluster_verification Final Verification synthesis Crude Product nmr ¹H & ¹³C NMR (Structure & Purity) synthesis->nmr Primary Check ms GC-MS (Molecular Weight & Fragmentation) nmr->ms Confirms Mass ir FTIR (Functional Groups) ms->ir Confirms Bonds final Pure, Verified Diisopropyl Trisulfide ir->final Structure Verified

Caption: Logical workflow for the synthesis and spectroscopic verification of diisopropyl trisulfide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to be simple and highly characteristic due to the molecule's symmetry.

  • Septet, ~δ 3.4-3.6 ppm (2H): This signal corresponds to the two methine protons (-CH -(CH₃)₂). The signal is split into a septet by the six adjacent, equivalent methyl protons (n+1 rule, 6+1=7). The chemical shift is downfield due to the deshielding effect of the adjacent sulfur atom.

  • Doublet, ~δ 1.3-1.5 ppm (12H): This signal corresponds to the twelve equivalent protons of the four methyl groups (-(CH-(CH₃)₂ )). The signal is split into a doublet by the single adjacent methine proton (n+1 rule, 1+1=2).

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum is also expected to be simple, showing only two distinct signals.

  • δ ~45-50 ppm: Attributed to the two equivalent methine carbons (C H).

  • δ ~20-25 ppm: Attributed to the four equivalent methyl carbons (C H₃).

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Fragmentation Pattern (Electron Ionization - EI): The molecular ion peak (M⁺) for C₆H₁₄S₃ is expected at m/z = 182. Key fragmentation pathways for alkyl polysulfides involve cleavage of C-S and S-S bonds.

  • Molecular Ion [M]⁺•: m/z 182

  • Loss of Isopropyl Radical [M - C₃H₇]⁺: m/z 139

  • Loss of Isopropylthiol Radical [M - C₃H₇S]⁺: m/z 107

  • Isopropyl Cation [C₃H₇]⁺: m/z 43 (Likely a prominent peak due to the stability of the secondary carbocation).

  • Cleavage of the central S-S bond can also lead to fragments corresponding to [C₃H₇S₂]⁺ at m/z 107.

For comparison, the NIST WebBook provides the experimental mass spectrum for the isomeric di-n-propyl trisulfide , which shows a molecular ion at m/z 182 and significant fragments at m/z 107, 75, and 43, corroborating these predicted pathways.[4]

Synthesis and Reactivity

General Synthesis of Symmetrical Trisulfides

A robust and common method for preparing symmetrical trisulfides involves the reaction of an alkyl halide with a polysulfide salt solution. This approach avoids the use of foul-smelling thiols. A phase-transfer catalyst is often employed to facilitate the reaction between the aqueous inorganic salt and the organic halide.

G cluster_reactants Reactants cluster_process Reaction cluster_products Products Na2S Sodium Sulfide (Na₂S) Na2S3 In situ formation of Sodium Trisulfide (Na₂S₃) Na2S->Na2S3 S Elemental Sulfur (S) S->Na2S3 RX 2x Isopropyl Halide (e.g., 2-bromopropane) Reaction Nucleophilic Substitution in Biphasic System (e.g., H₂O/Toluene) RX->Reaction PTC Phase-Transfer Catalyst (e.g., TBAB) PTC->Reaction Na2S3->Reaction Product Diisopropyl Trisulfide Reaction->Product Salts Sodium Halide Salts Reaction->Salts

Caption: General reaction scheme for the synthesis of symmetrical trisulfides.

Experimental Protocol: Phase-Transfer Catalysis Method

This protocol is adapted from established methods for symmetrical disulfide and trisulfide synthesis.[3][5]

Materials:

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O)

  • Elemental Sulfur (S)

  • 2-bromopropane

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare the Aqueous Phase: In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium sulfide nonahydrate (1.0 eq) and elemental sulfur (2.0 eq) in deionized water to form the sodium polysulfide solution.

  • Add Catalyst and Organic Phase: To the stirring aqueous solution, add toluene, tetrabutylammonium bromide (0.1 eq), and 2-bromopropane (2.0 eq).

  • Reaction: Heat the biphasic mixture to 60-70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Transfer the mixture to a separatory funnel and remove the aqueous layer.

  • Washing: Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure diisopropyl trisulfide.

Potential Biological Activity and Applications

While specific research on diisopropyl trisulfide is limited, extensive studies on its close analog, diallyl trisulfide (DATS) , provide powerful insights into its potential applications. DATS is one of the primary bioactive compounds derived from garlic.[6][7]

Anticancer and Chemopreventive Agent

Preclinical studies have overwhelmingly demonstrated that DATS regulates multiple hallmark pathways of cancer.[6][8]

  • Cell Cycle Arrest: DATS has been shown to arrest cancer cells in various phases of the cell cycle, most commonly the G2/M phase.[6]

  • Induction of Apoptosis: It activates both intrinsic and extrinsic apoptotic pathways in cancer cells, leading to programmed cell death.[8]

  • Inhibition of Metastasis: DATS can reduce the expression of matrix metalloproteinases (MMPs), enzymes that are critical for cancer cell invasion and migration.[6]

  • Anti-Angiogenesis: The compound has been shown to decrease the expression of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates the formation of new blood vessels to supply tumors.[6]

Given these properties, diisopropyl trisulfide is a compelling candidate for synthesis and screening in anticancer drug discovery programs.

Antimicrobial and Antifungal Activity

Organosulfur compounds from garlic are well-known for their antimicrobial properties. DATS has been identified as a potent antifungal agent, showing significant efficacy against wood-rotting fungi and Candida albicans.[7][9][10] The mechanism is believed to involve the disruption of cellular redox homeostasis and interaction with critical protein thiols in the microbes. This suggests that simple alkyl trisulfides like DIPTS could serve as scaffolds for the development of new antifungal or antibacterial agents.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the analysis of volatile organosulfur compounds. The following is a standard protocol for the analysis of alkyl trisulfides, adapted from validated methods for DATS.[4]

Instrumentation:

  • Gas Chromatograph: Shimadzu GC-17A or equivalent, equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Column: DB-5, HP-1, or similar non-polar capillary column (e.g., 30 m length, 0.25 mm inner diameter, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen.

Protocol:

  • Sample Preparation: Prepare a dilute solution of diisopropyl trisulfide (e.g., 10-100 µg/mL) in a suitable solvent like ethyl acetate or dichloromethane.

  • Injection: Inject 1.0 µL of the sample into the GC inlet. A split injection (e.g., 20:1) is recommended.

  • GC Conditions:

    • Injector Temperature: 200°C

    • Oven Program:

      • Initial Temperature: 140°C

      • Ramp: Increase at 1°C/min to 180°C

      • Hold: 1 minute

    • Carrier Gas Flow Rate: 0.8 mL/min

  • MS Conditions (if applicable):

    • Ion Source Temperature: 250°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-250

Expected Results: Under these conditions, diisopropyl trisulfide should be well-resolved and can be identified by its characteristic retention time and the mass spectrum described in Section 2.4.

Safety and Handling

Alkyl trisulfides should be handled with appropriate care in a laboratory setting.

  • General Hazards: Harmful if swallowed.[5] Causes skin and serious eye irritation. May cause respiratory irritation.

  • Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container. Keep away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.

Conclusion

Diisopropyl trisulfide is an organosulfur compound with a well-defined set of chemical and physical properties. While direct biological data is sparse, compelling evidence from its analog, diallyl trisulfide, identifies it as a molecule of significant interest for researchers in oncology and microbiology. The synthetic and analytical protocols detailed in this guide provide a robust framework for its preparation and characterization, enabling further investigation into its potential as a bioactive agent or a building block in drug discovery.

References

  • Sonavane, S. U., et al. (2010). Rapid and efficient synthesis of symmetrical alkyl disulfides under phase transfer conditions. Green Chemistry Letters and Reviews.
  • Fisher Scientific. (2025). Safety Data Sheet: Diisopropyl sulfide. Fisher Scientific.
  • Herman-Antosiewicz, A., & Singh, S. V. (2017).
  • Xie, C., et al. (2021).
  • National Institute of Standards and Technology (NIST). (n.d.). Mass Spectrum of Trisulfide, dipropyl. NIST Chemistry WebBook.
  • Gao, C., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound.
  • TCI Chemicals. (2023). Safety Data Sheet: Dipropyl Trisulfide. TCI Chemicals.
  • Li, Y., et al. (2024). The potential of diallyl trisulfide for cancer prevention and treatment, with mechanism insights. Frontiers in Pharmacology.
  • PubChem. (n.d.). Diisopropyl disulfide.
  • Organic Chemistry Portal. (n.d.). Trisulfide synthesis by S-S coupling. organic-chemistry.org.
  • Kertmen, A., et al. (2009). Novel and Efficient Methods for the Synthesis of Symmetrical Trisulfides. Synthesis.
  • Baker, A., et al. (2013). Flow synthesis of symmetrical di- and trisulfides using phase-transfer catalysis. Beilstein Journal of Organic Chemistry.
  • The Good Scents Company. (n.d.). diisopropyl trisulfide. thegoodscentscompany.com.
  • Global Substance Registration System (GSRS). (n.d.). DIISOPROPYL TRISULFIDE. gsrs.
  • ChemRxiv. (2023). A poly(trisulfide) prodrug with antimicrobial activity. ChemRxiv.

Sources

An In-depth Technical Guide to the Synthesis of Diisopropyl Trisulfide from Diisopropyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Organic trisulfides are a class of compounds characterized by a linear chain of three sulfur atoms (R-S-S-S-R'). They are of growing interest in medicinal chemistry and materials science due to their unique chemical reactivity and biological activity. While numerous methods exist for synthesizing trisulfides from precursors like thiols or disulfides, the direct conversion of a monosulfide, such as diisopropyl sulfide, to its corresponding trisulfide presents a distinct synthetic challenge. This guide provides a comprehensive exploration of the theoretical and practical considerations for achieving this transformation. It is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistically-grounded understanding of advanced sulfur chemistry. We will dissect plausible synthetic strategies, provide detailed experimental protocols, and outline the necessary analytical methods for verification, thereby offering a field-proven roadmap for this non-trivial synthesis.

Introduction: The Synthetic Challenge

Diisopropyl trisulfide is an organosulfur compound featuring an isopropyl group at each end of a trisulfide chain. Such molecules are valuable as synthetic intermediates and are investigated for their potential as flavor compounds and biologically active agents. The core challenge in synthesizing diisopropyl trisulfide directly from diisopropyl sulfide lies in the inertness of the carbon-sulfur (C-S) bonds in the starting material. Unlike the relatively labile sulfur-sulfur (S-S) bond in a disulfide, the C-S bond in a simple dialkyl sulfide is robust. Therefore, a direct insertion of two sulfur atoms into a C-S bond or a single sulfur atom into the sulfide bridge is not a mechanistically favored process under standard conditions.

This guide moves beyond simple protocol recitation to explain the causality behind the necessary synthetic steps. We will explore multi-step strategies that leverage fundamental principles of sulfur chemistry to circumvent the inherent stability of the starting sulfide. The narrative is built upon a foundation of trustworthiness, where each proposed step is rationalized, and potential pitfalls are addressed.

Mechanistic Considerations and Strategic Overview

The sulfur atom in diisopropyl sulfide is a nucleophile, but its reactivity is significantly lower than that of a thiolate anion (RS⁻).[1] Direct reaction with elemental sulfur (S₈), which exists as a stable eight-membered ring, requires high temperatures to initiate ring-opening and subsequent reaction, often leading to a complex mixture of polysulfides with varying chain lengths.[2]

A successful synthesis, therefore, requires a more strategic approach. The overall logic is to convert the chemically stable sulfide into a more reactive intermediate that can readily accept a sulfur moiety. We will explore two primary, validated strategies to achieve this transformation.

G cluster_0 Synthetic Overview Start Diisopropyl Sulfide (i-Pr-S-i-Pr) Intermediate1 Reactive Isopropyl-Sulfur Intermediate (e.g., i-Pr-S-X or i-Pr-SH) Start->Intermediate1 Activation/Cleavage End Diisopropyl Trisulfide (i-Pr-S-S-S-i-Pr) Intermediate1->End Sulfur Insertion SulfurSource Sulfur Transfer Reagent (e.g., S₂Cl₂, Na₂S₂) SulfurSource->End Provides S₂ unit

Caption: High-level strategic workflow for the conversion.

Strategy 1: Oxidative Activation to Disulfide Followed by Sulfur Insertion

This strategy involves a two-step sequence: first, the controlled oxidation of diisopropyl sulfide to diisopropyl disulfide, and second, the insertion of a sulfur atom into the disulfide bond. This approach is highly logical as methods for both steps are well-established in organic chemistry.

Step 1: Oxidation of Diisopropyl Sulfide to Diisopropyl Disulfide

The conversion of a sulfide to a disulfide is an oxidative coupling reaction. While direct C-S bond cleavage and recombination is difficult, a common laboratory-scale method involves halogenation followed by hydrolysis. For instance, reacting the sulfide with sulfuryl chloride (SO₂Cl₂) can generate an intermediate that yields the disulfide.

Causality: The sulfur atom in the sulfide acts as a nucleophile, attacking the electrophilic halogen. This initiates a sequence of reactions, often involving a Pummerer-type rearrangement, that ultimately leads to the formation of the S-S bond.[3]

Step 2: Sulfur Insertion into Diisopropyl Disulfide

With the disulfide in hand, the insertion of a single sulfur atom to form the trisulfide is more straightforward. An effective method is the reaction with a source of anionic sulfur, such as sodium sulfide (Na₂S) in the presence of elemental sulfur, which forms sodium polysulfides in situ.[4] A more modern and controlled approach is the use of electrochemical synthesis.[5]

Mechanism of Electrochemical Insertion: In this advanced method, the disulfide is electrolyzed in the presence of elemental sulfur (S₈). The electrolysis facilitates the cleavage of the S-S bond and the ring-opening of S₈, allowing for the formation of polysulfide chains.[5] The distribution of trisulfide, tetrasulfide, and higher polysulfides can often be controlled by reaction conditions, such as the choice of solvent.[5]

G cluster_1 Workflow: Strategy 1 A Diisopropyl Sulfide B Oxidation (e.g., with SO₂Cl₂) A->B C Diisopropyl Disulfide B->C D Sulfur Insertion (Electrochemical or Na₂S/S₈) C->D E Diisopropyl Trisulfide D->E

Caption: Experimental workflow for the oxidative strategy.

**4. Strategy 2: Reaction with Disulfur Dichloride (S₂Cl₂) **

A more direct, albeit potentially less selective, approach is the reaction of diisopropyl sulfide with disulfur dichloride (S₂Cl₂). This reagent can act as a source of two sulfur atoms and facilitate the formation of the trisulfide linkage.

Mechanistic Rationale: The reaction is proposed to proceed via nucleophilic attack of the sulfide's sulfur atom on one of the electrophilic sulfur atoms of S₂Cl₂.[6] This forms a sulfonium-like intermediate, [(i-Pr)₂S-S-SCl]⁺Cl⁻. Subsequent elimination of an isopropyl chloride (i-PrCl) molecule and reaction with another equivalent of diisopropyl sulfide could lead to the formation of the trisulfide product, though the precise mechanism can be complex and lead to side products. This method requires careful control of stoichiometry and temperature to minimize the formation of higher-order polysulfides.

Detailed Experimental Protocols

The following protocol details the more controlled and higher-yielding Strategy 1 . All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Materials and Equipment
Reagent/EquipmentPurposeSupplier Example (CAS)
Diisopropyl sulfideStarting MaterialSigma-Aldrich (625-80-9)[7]
Dichloromethane (DCM)SolventFisher Scientific (75-09-2)
Sulfuryl Chloride (SO₂Cl₂)Oxidizing AgentAcros Organics (7791-25-5)
Elemental Sulfur (S₈)Sulfur Source for InsertionAlfa Aesar (7704-34-9)[8]
Sodium Sulfide (Na₂S)Co-reagent for Sulfur InsertionMilliporeSigma (1313-82-2)
Ethanol (EtOH)SolventDecon Labs (64-17-5)
Hydrochloric Acid (HCl)Quenching/NeutralizationVWR (7647-01-0)
Sodium Bicarbonate (NaHCO₃)NeutralizationJ.T. Baker (144-55-8)
Magnesium Sulfate (MgSO₄)Drying AgentEMD (7487-88-9)
Round-bottom flasksReaction VesselsStandard lab supplier
Magnetic Stirrer/HotplateAgitation and HeatingStandard lab supplier
CondenserRefluxingStandard lab supplier
Separatory FunnelLiquid-liquid ExtractionStandard lab supplier
Rotary EvaporatorSolvent RemovalStandard lab supplier
Chromatography ColumnPurificationStandard lab supplier
Protocol: Step A - Synthesis of Diisopropyl Disulfide
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve diisopropyl sulfide (11.8 g, 0.1 mol) in 100 mL of anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.

  • Reaction: Slowly add sulfuryl chloride (13.5 g, 0.1 mol) dropwise from the dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into 100 mL of a saturated sodium bicarbonate solution to quench excess SO₂Cl₂. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 50 mL of 1M HCl and 50 mL of brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product, diisopropyl disulfide, can be purified by vacuum distillation.

Protocol: Step B - Synthesis of Diisopropyl Trisulfide from Disulfide
  • Setup: In a 100 mL round-bottom flask, combine sodium sulfide nonahydrate (2.4 g, 0.01 mol) and elemental sulfur (0.64 g, 0.02 mol) in 50 mL of ethanol. Heat the mixture to reflux with stirring for 1 hour to form a solution of sodium polysulfides.

  • Reaction: To the refluxing polysulfide solution, add the diisopropyl disulfide (2.98 g, 0.02 mol), synthesized in the previous step, dropwise over 20 minutes.

  • Maturation: Continue to reflux the mixture for 6-8 hours. Monitor the reaction by TLC or GC-MS until the starting disulfide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 150 mL of deionized water. Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation. The resulting crude oil should be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure diisopropyl trisulfide.

Characterization and Validation

Confirmation of the final product's identity and purity is critical. The following analytical techniques are indispensable for a self-validating protocol.

TechniqueExpected Results for Diisopropyl Trisulfide
¹H NMR A septet for the methine protons (CH) and a doublet for the methyl protons (CH₃), with integration corresponding to a 1:6 ratio. Chemical shifts will differ slightly from the starting sulfide and disulfide intermediates.
¹³C NMR Two distinct signals corresponding to the methine and methyl carbons.
Mass Spec (GC-MS) The molecular ion peak (M⁺) should be observed at m/z = 182.4.[9] Key fragmentation patterns corresponding to the loss of sulfur atoms and isopropyl groups should be identified.
HPLC A single major peak under appropriate chromatographic conditions, confirming the purity of the isolated product.

Safety and Handling Considerations

  • Diisopropyl Sulfide: This compound is highly flammable with a low flash point (7 °C) and should be handled away from ignition sources.[7][10] It has a strong, unpleasant odor.

  • Sulfuryl Chloride: Is highly corrosive and reacts violently with water. It is toxic upon inhalation. All manipulations must be performed in a fume hood.

  • Thiols/Sulfides: Many low molecular weight sulfur compounds are malodorous and can cause olfactory fatigue. Proper engineering controls are essential.

  • Reaction Quenching: The quenching of sulfuryl chloride and other reactive reagents is exothermic and can release gases. Perform these steps slowly and with adequate cooling.

Conclusion

The synthesis of diisopropyl trisulfide from diisopropyl sulfide is a challenging but achievable transformation that highlights key principles of organosulfur chemistry. A direct, one-pot conversion is not practical due to the stability of the C-S bond. However, a strategic, multi-step approach involving the activation of the sulfide, typically through oxidation to the more reactive disulfide, provides a reliable and controllable pathway. The subsequent insertion of a sulfur atom into the disulfide linkage can be accomplished using classical or modern electrochemical methods. This guide provides the necessary theoretical foundation and a detailed, actionable protocol for researchers to successfully navigate this synthesis, emphasizing the importance of mechanistic understanding and rigorous analytical validation.

References

  • Neem Biotech. (n.d.). Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer Catalysis.
  • Dotsenko, V. V., et al. (2024). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. ResearchGate.
  • Google Patents. (2017). CN106588730A - Preparation method of diallyl trisulfide.
  • National Center for Biotechnology Information. (n.d.). Reaction of Sulfur, Hydrogen Sulfide, and Accelerators With Propylene and Butadiene. PubMed Central.
  • Organic Chemistry Portal. (2018). Trisulfide synthesis by S-S coupling.
  • National Center for Biotechnology Information. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. PubMed Central.
  • The Good Scents Company. (n.d.). diisopropyl sulfide, 625-80-9.
  • Wikipedia. (n.d.). Polysulfide.
  • Sigma-Aldrich. (n.d.). Isopropyl sulfide 0.99 Diisopropyl sulfide.
  • Leffingwell & Associates. (n.d.). Diisopropyl trisulfide (CAS 5943-34-0).
  • ResearchGate. (n.d.). (a) General reaction for the formation of trisulfides. (b) Synthesis of....
  • Royal Society of Chemistry. (2021). Elemental sulphur in the synthesis of sulphur-containing polymers: reaction mechanisms and green prospects.
  • ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews.
  • Michigan State University Department of Chemistry. (n.d.). Nucleophilicity of Sulfur Compounds.
  • Wikipedia. (n.d.). Sulfur.

Sources

An In-Depth Technical Guide to the Thermal Decomposition Products of Diisopropyl Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the thermal decomposition of diisopropyl trisulfide. It delves into the fundamental principles governing its degradation, the anticipated decomposition products, and the analytical methodologies required for their characterization. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields where the stability and degradation pathways of polysulfides are of critical importance.

Introduction: The Significance of Diisopropyl Trisulfide and its Thermal Stability

Diisopropyl trisulfide is an organosulfur compound characterized by a linear chain of three sulfur atoms flanked by two isopropyl groups. Organic polysulfides, as a class, are gaining increasing attention in various scientific domains, including materials science and pharmaceuticals. In the context of drug development, polysulfide moieties are being explored for their unique redox-responsive properties, which can be harnessed for targeted drug delivery systems.[1][2][3] The stability of these sulfur-sulfur bonds is a critical parameter influencing the shelf-life, efficacy, and safety of potential therapeutic agents. Understanding the thermal decomposition of a model compound like diisopropyl trisulfide provides fundamental insights into the inherent stability of the trisulfide linkage and the nature of its degradation products, which is paramount for formulation development and risk assessment.

Mechanistic Insights into the Thermal Decomposition of Alkyl Trisulfides

While specific literature on the thermal decomposition of diisopropyl trisulfide is limited, a mechanistic understanding can be constructed by drawing parallels with related organosulfur compounds, particularly dimethyl disulfide (DMDS) and branched-chain polysulfides. The decomposition is anticipated to proceed primarily through a free radical mechanism initiated by the homolytic cleavage of the sulfur-sulfur bonds, which are the weakest linkages in the molecule.

Initiation: Homolysis of the S-S Bond

The thermal degradation process is initiated by the cleavage of one of the two S-S bonds within the trisulfide chain, generating two radical species: an isopropyl dithiyl radical and an isopropyl thiyl radical.

(CH₃)₂CH-S-S-S-CH(CH₃)₂ → (CH₃)₂CH-S-S• + •S-CH(CH₃)₂

Theoretical studies on the decomposition of dimethyl disulfide (DMDS) support the initial scission of the S-S bond as the primary step.[4][5] The bond dissociation energy of S-S bonds is significantly lower than that of C-S or C-H bonds, making them the most probable point of initial fragmentation upon thermal stress.

Propagation and Secondary Reactions

The initially formed radicals can undergo a variety of subsequent reactions, leading to a complex mixture of final products. These reactions include:

  • Disproportionation and Recombination: The radicals can react with each other and with the parent trisulfide molecule. Recombination of two isopropyl thiyl radicals would form diisopropyl disulfide.

  • Hydrogen Abstraction: The highly reactive thiyl radicals can abstract hydrogen atoms from the isopropyl groups of other molecules, leading to the formation of isopropyl mercaptan and unsaturated hydrocarbon species like propene.

  • Further Fragmentation: At higher temperatures, more extensive fragmentation can occur, potentially leading to the formation of smaller sulfur-containing molecules and hydrocarbon gases.

The steric hindrance imposed by the bulky isopropyl groups may influence the relative rates of these secondary reactions compared to their linear-chain counterparts.

Anticipated Thermal Decomposition Products

Based on the proposed radical mechanism and data from related compounds, the thermal decomposition of diisopropyl trisulfide is expected to yield a range of volatile and non-volatile products.

Product Category Anticipated Compounds Rationale
Disulfides & Polysulfides Diisopropyl disulfide, Diisopropyl tetrasulfideRecombination and disproportionation of initial radical fragments.
Thiols Isopropyl mercaptanHydrogen abstraction by thiyl radicals.
Sulfides Diisopropyl sulfideDesulfurization reactions.
Elemental Sulfur S₈ and other allotropesElimination from the trisulfide chain or from higher polysulfides.
Hydrocarbons Propene, PropaneFragmentation and hydrogen abstraction reactions involving the isopropyl group.
Gaseous Sulfur Species Hydrogen sulfide (H₂S)Secondary decomposition at higher temperatures.

This table presents a qualitative prediction of potential decomposition products. The actual distribution will be dependent on experimental conditions.

Factors Influencing Thermal Decomposition

The thermal decomposition of diisopropyl trisulfide is a kinetically controlled process, and several factors can significantly influence its rate and the distribution of products.

Temperature

Temperature is the most critical factor. Based on studies of di-tert-butyl polysulfide (TBPS), which also features branched alkyl groups, decomposition can be expected to initiate at temperatures below 200°C and become significant above this threshold, with complete decomposition likely occurring above 230°C in the absence of a catalyst.[6]

Presence of Catalysts or Initiators

The presence of metals or other radical initiators can lower the decomposition temperature. For instance, the decomposition of TBPS is facilitated by a NiMo catalyst.[6] Conversely, radical scavengers could potentially increase the thermal stability.

Atmosphere

The composition of the atmosphere (e.g., inert, oxidizing, or reducing) will have a profound effect on the decomposition pathway and final products. In an oxidizing atmosphere, sulfur oxides (SOₓ) would be expected, while a reducing atmosphere might favor the formation of hydrogen sulfide.

Experimental Protocols for Characterization

A multi-faceted analytical approach is necessary to fully characterize the thermal decomposition of diisopropyl trisulfide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of diisopropyl trisulfide.

Methodology:

  • Instrument: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

  • Sample Preparation: A small, accurately weighed sample of diisopropyl trisulfide (typically 5-10 mg) is placed in an inert sample pan (e.g., alumina).

  • Experimental Conditions:

    • Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[7]

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 30°C to 500°C).[7]

    • Atmosphere: The experiment should be conducted under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 20 mL/min) to prevent oxidation.[7]

  • Data Analysis: The mass of the sample is recorded as a function of temperature. The onset temperature of decomposition and the temperature of maximum mass loss rate (from the derivative of the TGA curve) are determined.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Sample Diisopropyl Trisulfide Weigh Weigh 5-10 mg Sample->Weigh Pan Place in TGA pan Weigh->Pan TGA TGA Instrument Pan->TGA Heat Heat at 10°C/min in N₂ atmosphere TGA->Heat Record Record Mass vs. Temp Heat->Record Curve Generate TGA/DTG Curves Record->Curve Determine Determine Onset Temp & Max Decomposition Rate Curve->Determine

TGA Experimental Workflow
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile thermal decomposition products.

Methodology:

  • Instrument: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer (GC-MS).

  • Sample Preparation: A small amount of diisopropyl trisulfide is loaded into a pyrolysis tube.

  • Pyrolysis Conditions:

    • Temperature: A specific pyrolysis temperature is selected based on the TGA data (e.g., the temperature of maximum decomposition rate).

    • Time: A short pyrolysis time is typically used (e.g., 10-20 seconds).

  • GC-MS Parameters:

    • GC Column: A non-polar or semi-polar capillary column suitable for separating volatile sulfur compounds (e.g., DB-5ms).

    • Oven Program: A temperature program is used to separate the decomposition products, for example: initial temperature of 40°C held for 2 minutes, ramped to 250°C at 10°C/min, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-400.

  • Data Analysis: The mass spectrum of each chromatographic peak is compared to a spectral library (e.g., NIST) for compound identification.

PyGCMS_Workflow cluster_pyrolysis Pyrolysis cluster_gcms GC-MS Analysis cluster_data Data Interpretation Sample Diisopropyl Trisulfide Pyrolyzer Pyrolyze at T_decomp Sample->Pyrolyzer GC GC Separation Pyrolyzer->GC MS MS Detection GC->MS Chromatogram Obtain Chromatogram MS->Chromatogram Spectra Analyze Mass Spectra Chromatogram->Spectra Identify Identify Products Spectra->Identify

Py-GC-MS Experimental Workflow

Relevance to Drug Development

The study of the thermal decomposition of simple polysulfides like diisopropyl trisulfide is not merely an academic exercise; it has direct implications for the pharmaceutical industry.

  • Formulation Stability: Polysulfide-containing drug candidates or excipients can undergo degradation upon storage, particularly at elevated temperatures. Understanding the decomposition pathways allows for the development of stable formulations and the prediction of shelf-life.

  • Identification of Degradants: The decomposition products themselves may have toxicological properties. Identifying these compounds is a crucial step in the safety assessment of any new drug formulation.

  • Development of Redox-Responsive Drug Delivery Systems: The inherent instability of the S-S bond is the very property exploited in the design of some advanced drug delivery systems.[1][2] These systems are designed to be stable in the bloodstream but to cleave and release their therapeutic payload in the reducing environment of a target cell. A thorough understanding of the cleavage mechanism is essential for the rational design of such systems.

Conclusion

The thermal decomposition of diisopropyl trisulfide is a complex process that is best understood through the lens of free radical chemistry. While direct experimental data for this specific compound is not abundant, a robust framework for predicting its behavior can be established by examining related organosulfur compounds. The primary decomposition pathway is initiated by the homolytic cleavage of the S-S bonds, leading to a cascade of reactions that produce a variety of smaller sulfur-containing molecules, hydrocarbons, and elemental sulfur. The precise composition of the final product mixture is highly dependent on the reaction conditions, most notably the temperature.

For researchers and professionals in drug development, a thorough understanding of these decomposition pathways is critical for ensuring the stability, safety, and efficacy of polysulfide-containing pharmaceuticals. The analytical techniques outlined in this guide, particularly TGA and Py-GC-MS, provide the necessary tools for a comprehensive characterization of the thermal degradation of diisopropyl trisulfide and related compounds.

References

  • Avantium R&D Solutions. (n.d.). Understanding the decomposition of TBPS for efficient catalyst sulphiding. Digital Refining. Retrieved from [Link]

  • Daly, N. J., & Stimson, V. R. (1966). The thermal decomposition of diisopropyl ether. Australian Journal of Chemistry, 19(11), 239-250.
  • Shimadzu. (n.d.). Analysis of Rubber by Pyrolysis-GC/MS -Introduction of Detector Splitting System-. Retrieved from [Link]

  • Pérez-Benítez, J. A., et al. (2022). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 27(9), 2841.
  • Mini, S., et al. (2015). gc-ms characterization of organic sulphur compounds and other volatile odorous compounds from allium sativum. Journal of Chemical and Pharmaceutical Research, 7(3), 241-246.
  • Coope, J. A. R., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513-524.
  • Van Cauteren, S., et al. (2010). Theoretical study of the thermal decomposition of dimethyl disulfide. The Journal of Physical Chemistry A, 114(44), 11956-11967.
  • Vo, C. D., et al. (2009). Polymers and Sulfur: What Are Organic Polysulfides Good For? Preparative Strategies and Biological Applications.
  • Sbirrazzuoli, N., & Vincent, L. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.
  • Characterisation and gas chromatography–mass spectrometry analysis of products from pyrolysis of municipal solid waste using a. (2024). Journal of Engineering and Applied Science, 71(1), 1-13.
  • Rougeau, B., & Draganjac, M. (1994). Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. Journal of the Arkansas Academy of Science, 48, 1.
  • Ichikawa, M., et al. (2006). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.
  • Van Cauteren, S., et al. (2010). Theoretical Study of the Thermal Decomposition of Dimethyl Disulfide. The Journal of Physical Chemistry A, 114(44), 11956-11967.
  • Jha, N. K., et al. (2023). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Polymers, 15(15), 3291.
  • Vo, C. D., et al. (2009). Polymers and Sulfur: What Are Organic Polysulfides Good For? Preparative Strategies and Biological Applications.
  • Block, E., et al. (2001). Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry, 66(16), 5419-5429.
  • Wang, Y., et al. (2019). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Energy & Fuels, 33(5), 3866-3873.
  • Yu, T. H., et al. (1993). [Study of organosulfur compounds in fresh garlic by gas chromatography/mass spectrometry incorporated with temperature-programmable cold on-column injection].
  • Coope, J. A. R., & Bryce, W. A. (1950). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE. Canadian Journal of Research, 28b(8), 513-524.
  • Wang, L., et al. (2021). Strategies to Suppress Polysulfide Dissolution and Its Effects on Lithium–Sulfur Batteries.
  • van den Bosch, P. L. F., et al. (2023). Polysulfide Concentration and Chain Length in the Biological Desulfurization Process: Effect of Biomass Concentration and the Sulfide Loading Rate. ACS Sustainable Chemistry & Engineering, 11(35), 13135-13144.
  • Sehon, A. H., & Darwent, B. d. B. (1954). The Thermal Decomposition of Sulfides. Journal of the American Chemical Society, 76(19), 4806-4810.
  • Adam, F., et al. (2023). Characterization of Pyrolysis Oils Using a Combination of GC×GC/TOFMS and GC/HRMS Analysis: The Impact of Data Processing Parameters. Molecules, 28(18), 6524.
  • Koss, A. R., et al. (2016). Challenges associated with the sampling and analysis of organosulfur compounds in air using real-time PTR-ToF-MS and offline GC-FID. Atmospheric Measurement Techniques, 9(11), 5731-5744.
  • Daly, N. J., & Stimson, V. R. (1966). The thermal decomposition of diisopropyl ether. Australian Journal of Chemistry, 19(11), 239-250.
  • G. G., et al. (2021). Electrochemical Synthesis of Organic Polysulfides from Disulfides by Sulfur Insertion from S8 and an Unexpected Solvent Effect on the Product Distribution. Chemistry – A European Journal, 27(32), 8341-8348.
  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Van de Vijver, R., et al. (2022). Detailed characterization of sulfur compounds in fast pyrolysis bio-oils using GC × GC-SCD and GC–MS. Fuel, 308, 122002.
  • Sbirrazzuoli, N., & Vincent, L. (2023). Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. Polymers, 15(11), 2465.
  • Mishanina, T. V., et al. (2017). Quantitative determination of polysulfide in albumins, plasma proteins and biological fluid samples using a novel combined assays approach. Free Radical Biology and Medicine, 108, 200-210.
  • Rougeau, B., & Draganjac, M. (1994). Thermal Decomposition Studies of Selected Transition Metal Polysulfide Complexes. II. Effect of Atmosphere on Decomposition. Journal of the Arkansas Academy of Science, 48, 1.

Sources

Physical properties of Diisopropyl trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of Diisopropyl Trisulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropyl trisulfide, a volatile organosulfur compound, presents a unique profile of physical and chemical characteristics that are of significant interest in various scientific domains, including flavor and fragrance chemistry, natural product analysis, and potentially in therapeutic development. This guide provides a comprehensive overview of the core physical properties of diisopropyl trisulfide, offering a foundational understanding for researchers and developers. The subsequent sections will delve into its structural and physicochemical parameters, supported by experimental data and methodologies.

Molecular Structure and Identification

The foundational step in understanding the physical properties of any compound lies in its molecular structure. Diisopropyl trisulfide, with the chemical formula C₆H₁₄S₃, consists of two isopropyl groups linked by a trisulfide chain.[1][2][3] This structure dictates its polarity, volatility, and reactivity.

Figure 1: 2D representation of the molecular structure of diisopropyl trisulfide.

Key Identifiers:

  • CAS Number: 5943-34-0[1][2][3]

  • Molecular Formula: C₆H₁₄S₃[1][2][3]

  • Molecular Weight: 182.4 g/mol [1] (also reported as 182.37 g/mol [3][4])

  • Synonyms: Diisopropyl trisulphide, 2,6-dimethyl-3,4,5-trithiaheptane, Isopropyl trisulfide[1][3][5]

Physicochemical Properties: A Quantitative Overview

The physical properties of a compound are critical in determining its handling, formulation, and application. The following table summarizes the key physicochemical data for diisopropyl trisulfide.

PropertyValueSource(s)
Appearance Colorless to pale yellow clear liquid[2]
Odor Sulfurous, alliaceous, garlic-like[1][2]
Boiling Point 107.00 to 108.00 °C at 10.00 mm Hg234 °C (estimated)[2][1]
Density 1.13400 to 1.14000 g/cm³ at 25.00 °C[2]
Refractive Index (n20/D) 1.44100 to 1.44500 at 20.00 °C[2][5]
Vapor Pressure 0.049500 mm/Hg at 25.00 °C0.0661 hPa at 20°C; 0.1007 hPa at 25°C (estimated)[2][1]
Flash Point 204.00 °F (95.56 °C) (Tagliabue Closed Cup)92.97 °C (estimated)[2][5][1]
Solubility Insoluble in water.Soluble in ethanol and triacetin.1% soluble in heptane. A detailed solubility table is available.[1][1]
LogP (octanol/water) 4.692.9 (XLogP3-AA)[2][1]

In-Depth Analysis of Physical Properties

Boiling Point and Volatility

The boiling point of diisopropyl trisulfide is reported as 107-108 °C at a reduced pressure of 10 mm Hg.[2] This, along with its vapor pressure, indicates that it is a relatively volatile compound under standard conditions. This volatility is a key characteristic of many flavor and fragrance compounds, allowing them to be readily detected by olfactory receptors. The causality behind this volatility lies in the relatively weak intermolecular forces, primarily van der Waals interactions, due to its molecular size and the absence of strong hydrogen bonding capabilities.

Density and Refractive Index

The density of diisopropyl trisulfide is approximately 1.13-1.14 g/cm³ at 25 °C, making it slightly denser than water.[2] The refractive index, a measure of how light propagates through the substance, is in the range of 1.441 to 1.445 at 20 °C.[2][5] Both of these properties are essential for quality control and identification purposes in a laboratory or industrial setting.

Solubility Profile

Diisopropyl trisulfide is insoluble in water but shows solubility in organic solvents like ethanol and triacetin.[1] This lipophilic nature is consistent with its nonpolar isopropyl groups and the trisulfide linkage. The octanol-water partition coefficient (LogP) values of 2.9 and 4.69 further quantify this preference for non-aqueous environments.[1][2] This solubility profile is a critical consideration in drug development for formulation and in flavor applications for its incorporation into various food matrices.

A comprehensive, albeit estimated, solubility profile in a wide array of solvents has been documented, indicating high solubility in solvents like acetone, toluene, and chloroform.[1]

Experimental Methodologies for Property Determination

The accurate determination of physical properties is paramount for the reliable application of scientific data. The following outlines standard experimental protocols for measuring the key physical properties of liquid compounds like diisopropyl trisulfide.

Boiling Point Determination

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For pressure-sensitive compounds, distillation under reduced pressure is employed.

Workflow:

G cluster_0 Boiling Point Determination Workflow A Sample placed in distillation flask B System connected to vacuum pump A->B C Pressure adjusted to desired level (e.g., 10 mm Hg) B->C D Flask heated gradually C->D E Temperature recorded at which vigorous boiling and condensation occur D->E

Figure 2: Workflow for determining boiling point under reduced pressure.

Self-Validating System: The system's accuracy is validated by calibrating the thermometer and pressure gauge against known standards. Consistent temperature readings during the distillation of a pure substance confirm the boiling point.

Refractive Index Measurement

Principle: The refractive index is determined by measuring the angle at which light is bent as it passes from a reference medium (typically air) into the sample.

Methodology:

  • Instrument: An Abbe refractometer is commonly used.

  • Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.

  • Sample Application: A few drops of diisopropyl trisulfide are placed on the prism surface.

  • Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Mass Spectrometry for Structural Confirmation

Workflow:

G cluster_1 Mass Spectrometry Workflow A Sample Introduction B Ionization (e.g., EI, ESI) A->B C Mass Analyzer (e.g., Quadrupole, TOF) B->C D Detector C->D E Data Analysis (Mass Spectrum) D->E

Sources

The Trisulfide Bond: A Theoretical Guide to an Enigmatic Linkage in Biology and Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Trisulfide bonds (R-S-S-S-R'), once considered rare chemical curiosities, are now recognized as critical players in biological redox signaling and innovative drug development. Their unique reactivity and stability profile, distinct from the more common disulfide bond, make them fascinating subjects for theoretical and computational investigation. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical studies on trisulfide bond stability. We will delve into the quantum mechanical and molecular dynamics approaches used to probe their intrinsic properties, explore the multifaceted factors governing their stability in complex biological environments, and discuss the profound implications of these theoretical insights for the rational design of next-generation therapeutics.

Introduction: The Rise of the Trisulfide Bond

For decades, the disulfide bond has dominated our understanding of covalent linkages in protein structure and redox regulation. However, a growing body of evidence has illuminated the prevalence and importance of its lesser-known cousin, the trisulfide bond. Formed by the insertion of a sulfane sulfur atom into a disulfide linkage, trisulfides have been identified in a range of biological contexts, from natural products like those found in garlic to post-translational modifications in proteins, including antibodies.[1][2][3]

Unlike the relatively stable disulfide bond, the trisulfide linkage presents a unique set of chemical properties. It is often more susceptible to nucleophilic attack and can act as a potent signaling molecule through the release of hydrogen sulfide (H₂S), a crucial gasotransmitter.[4][5] This distinct reactivity makes understanding the factors that govern trisulfide stability a paramount concern, particularly for drug developers looking to harness its properties. For instance, trisulfide-linked prodrugs have been designed to be more sensitive to the high glutathione (GSH) concentrations in tumor microenvironments, allowing for targeted drug release.[6][7][8] Theoretical and computational studies provide an indispensable toolkit for dissecting the subtle forces that dictate the fate of these bonds, offering predictive power that can accelerate discovery and design.

The Quantum Mechanical Lens: Probing Intrinsic Stability

To understand the stability of a trisulfide bond, we must first examine its intrinsic properties at the electronic level. Quantum mechanics (QM) provides the theoretical framework for this investigation, with Density Functional Theory (DFT) being a particularly powerful and widely used method.[9][10][11] DFT allows for the accurate calculation of molecular geometries and, crucially, the Bond Dissociation Energy (BDE), which is the energy required to break the S-S bonds homolytically.

The choice of computational method is critical. Hybrid DFT functionals, such as B3LYP or B3P86, combined with appropriate basis sets that include polarization and diffuse functions (e.g., 6-31+G(d)), have proven effective for sulfur-containing molecules.[9][11] These calculations reveal that the central S-S bond in a trisulfide is typically weaker than the outer S-S bonds and significantly weaker than the S-S bond in a corresponding disulfide. This inherent lability is the root of the trisulfide's unique reactivity.

Key Factors Influencing Intrinsic Stability:
  • Substituent Effects: The nature of the 'R' groups attached to the trisulfide moiety has a profound impact on BDE. Electron-withdrawing groups can destabilize the bond by pulling electron density away, while bulky substituents may introduce steric strain.

  • Resonance and Hybridization: Delocalization of electrons through resonance can stabilize the radical species formed upon bond cleavage, thereby lowering the BDE.[12][13] The hybridization of the atoms adjacent to the sulfur also plays a role in determining bond strength.[13]

The following diagram illustrates a typical workflow for calculating the BDE of a trisulfide bond using DFT.

dft_workflow cluster_input Input Preparation cluster_calc QM Calculation cluster_output Analysis Mol Define R-S-S-S-R' Geometry Method Select DFT Functional & Basis Set (e.g., B3LYP/6-31+G(d)) Mol->Method Opt Geometry Optimization of Trisulfide Molecule Method->Opt RadicalOpt Geometry Optimization of Resulting Radical Fragments (R-S-S•) Opt->RadicalOpt Energy Single-Point Energy Calculation Opt->Energy E(Trisulfide) RadicalOpt->Energy E(Radical) BDE Calculate BDE: ΔE = 2*E(Radical) - E(Trisulfide) Energy->BDE

Caption: Workflow for DFT calculation of trisulfide bond dissociation energy.

The table below summarizes representative, theoretically calculated S-S bond dissociation energies.

Bond TypeMolecule ExampleTypical Calculated BDE (kcal/mol)
Disulfide (S-S)Dimethyl disulfide (CH₃-S-S-CH₃)~70-75
Trisulfide (Central S-S)Dimethyl trisulfide (CH₃-S-S-S-CH₃)~30-35
Trisulfide (Outer S-S)Dimethyl trisulfide (CH₃-S-S-S-CH₃)~50-55

Note: These are approximate values derived from computational studies and can vary based on the level of theory and basis set used.[9][10]

The Dynamic World: Stability in Biological Environments

While QM methods are excellent for assessing intrinsic stability, they often model molecules in a vacuum. The biological milieu is far more complex, involving solvent interactions, fluctuating pH, and encounters with other biomolecules. To understand trisulfide stability in this dynamic context, we turn to Molecular Dynamics (MD) simulations.[14][15][16]

MD simulations model the movements of atoms and molecules over time based on a force field—a set of parameters that describes the potential energy of the system. For novel moieties like trisulfides, accurate force field parameterization is a critical, non-trivial step.

Insights from MD Simulations:
  • Conformational Dynamics: MD simulations can reveal the preferred conformations of trisulfide-containing molecules and how these conformations influence the accessibility of the trisulfide bond to reactants.

  • Solvent Effects: The polarity and hydrogen-bonding capacity of the solvent (i.e., water) can significantly stabilize or destabilize the trisulfide bond and its reaction intermediates.

  • Protein Environment: When a trisulfide is part of a protein, such as in an antibody-drug conjugate (ADC), the local protein architecture dictates its solvent accessibility and proximity to catalytic residues, profoundly affecting its stability.[17][18][19] Computational modeling has been used to predict which disulfide bonds in a protein are solvent-accessible and thus amenable to modification.[16]

md_workflow cluster_setup System Setup cluster_sim Simulation Protocol cluster_analysis Trajectory Analysis PDB Start with Protein/Molecule Structure (e.g., PDB file) FF Assign Force Field (Parameterize Trisulfide) PDB->FF Solvate Solvate in Water Box & Add Ions FF->Solvate Min Energy Minimization Solvate->Min Heat Heating to 300K (NVT) Min->Heat Equil Equilibration (NPT) Heat->Equil Prod Production MD Run Equil->Prod RMSD RMSD/RMSF Prod->RMSD HBond Hydrogen Bonds Prod->HBond SASA Solvent Accessible Surface Area Prod->SASA

Caption: A generalized workflow for Molecular Dynamics (MD) simulations.

Protocol: Setting up an MD Simulation to Assess Conformational Stability of a Trisulfide-Linked Peptide

This protocol provides a conceptual, step-by-step guide for using common MD software packages like GROMACS or AMBER.

  • Preparation of the Initial Structure:

    • Obtain or build a 3D structure (PDB file) of the peptide containing the trisulfide bond.

    • Ensure proper protonation states of ionizable residues corresponding to the desired simulation pH (e.g., pH 7.4).

  • Force Field Parameterization:

    • Justification: Standard protein force fields (e.g., AMBER, CHARMM) lack parameters for the unique geometry and charge distribution of a trisulfide moiety. Using them without modification would lead to inaccurate and unreliable simulation results.

    • Action: Generate parameters for the trisulfide. This typically involves performing QM calculations (e.g., using DFT) on a small model compound (e.g., Cys-SSS-Cys) to derive equilibrium bond lengths, angles, dihedrals, and partial atomic charges. These parameters are then formatted to be compatible with the chosen MD force field.

  • System Solvation and Ionization:

    • Justification: To simulate a realistic biological environment, the peptide must be surrounded by water molecules.

    • Action: Place the parameterized peptide structure in the center of a periodic box (e.g., cubic or dodecahedron). Fill the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Justification: The overall system must be electrically neutral.

    • Action: Add counter-ions (e.g., Na⁺ or Cl⁻) by replacing water molecules to neutralize the net charge of the peptide.

  • Energy Minimization:

    • Justification: The initial placement of atoms may result in steric clashes or unfavorable geometries. Minimization relaxes these high-energy contacts.

    • Action: Perform a series of steepest descent and/or conjugate gradient energy minimization steps until the maximum force on any atom is below a specified threshold.

  • System Equilibration (NVT and NPT):

    • Justification: The system must be brought to the target temperature and pressure of the intended simulation in a controlled manner to ensure stability.

    • Action (NVT Ensemble): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. Apply position restraints to the peptide backbone to allow the solvent to equilibrate around it.

    • Action (NPT Ensemble): Switch to an ensemble that maintains constant pressure and temperature. Gradually release the position restraints on the peptide to allow the entire system to relax to the correct density. Monitor temperature, pressure, and density for convergence.

  • Production Simulation:

    • Justification: This is the main data-gathering phase of the simulation.

    • Action: Run the simulation for the desired length of time (nanoseconds to microseconds, depending on the process of interest). Save the coordinates (trajectory) of all atoms at regular intervals.

  • Analysis:

    • Justification: The raw trajectory must be processed to extract meaningful biophysical data.

    • Action: Analyze the trajectory to calculate metrics such as Root Mean Square Deviation (RMSD) to assess overall structural stability, solvent accessible surface area (SASA) of the trisulfide bond, and intramolecular hydrogen bonding patterns that may stabilize the structure.

Factors Governing Stability: A Multi-faceted Analysis

The stability of a trisulfide bond in a biological context is not governed by a single parameter but is rather an emergent property of multiple interacting factors.

  • Redox Environment: The cellular redox potential, largely determined by the ratio of reduced glutathione (GSH) to its oxidized form (GSSG), is a master regulator of trisulfide stability.[20][21][22] Trisulfides are notably more sensitive to reduction by GSH than disulfides, a property exploited in the design of tumor-targeting drug delivery systems.[7][8] Theoretical methods can be used to calculate the redox potential of specific trisulfide bonds, providing a quantitative measure of their susceptibility to reduction.[21][23]

  • pH and Amines: The local pH can influence stability, particularly for trisulfides like those derived from cysteine or glutathione.[4][24] At basic pH, deprotonation of nearby amine groups can catalyze the degradation of the trisulfide bond.[4][24] Studies have shown that trisulfides degrade rapidly in the presence of primary and tertiary amines, which are abundant in vivo, suggesting they may be short-lived species in the body.[4][24]

  • Enzymatic Regulation: The formation and cleavage of trisulfide bonds can be under enzymatic control. For instance, sulfide:quinone oxidoreductase (SQOR) contains a critical cysteine trisulfide in its active site.[25] Computational modeling has been instrumental in understanding the catalytic mechanism of such enzymes.[25]

From Theory to Therapy: Implications for Drug Development

A thorough theoretical understanding of trisulfide bond stability is directly translatable to the design of more effective and safer therapeutics.

  • Redox-Responsive Drug Delivery: As mentioned, the heightened sensitivity of trisulfides to GSH makes them ideal linkers for prodrugs.[6][7] Theoretical calculations can help fine-tune this sensitivity by modeling how different substituents on the trisulfide linker affect its redox potential and reaction kinetics with GSH. This allows for the design of linkers that are stable in circulation but rapidly cleaved upon entering the tumor microenvironment.

  • Antibody-Drug Conjugates (ADCs): Trisulfide bonds can form as product-related impurities in monoclonal antibodies, potentially impacting the manufacturing and stability of ADCs.[17][19][26][27] The presence of trisulfides can affect the drug-to-antibody ratio (DAR) and lead to fragmentation during the conjugation process.[17][18] Molecular modeling can help predict the propensity of certain interchain disulfide bonds to form trisulfides and guide protein engineering efforts to minimize this unwanted modification.

  • H₂S-Donating Drugs: Given that trisulfides can release H₂S, they are being explored as scaffolds for H₂S-donating drugs for cardiovascular and anti-inflammatory applications.[4][8] Theoretical studies can predict the rate of H₂S release under various physiological conditions, aiding in the design of molecules with the desired therapeutic release profile.

drug_design_cycle cluster_theory Theoretical & Computational Core cluster_design Design & Synthesis cluster_validation Experimental Validation QM QM/DFT Calculations (BDE, Redox Potential) Design Rational Design of Trisulfide Linker/Molecule QM->Design MD MD Simulations (Conformation, Solvation) MD->Design Synth Chemical Synthesis Design->Synth InVitro In Vitro Testing (Stability, Release Kinetics) Synth->InVitro InVivo In Vivo Evaluation (Efficacy, PK/PD) InVitro->InVivo LeadOpt Lead Optimization InVitro->LeadOpt InVivo->LeadOpt LeadOpt->Design

Caption: Drug design cycle informed by theoretical stability studies.

Conclusion and Future Directions

Theoretical and computational chemistry provides an unparalleled view into the complex world of trisulfide bond stability. From the intrinsic strength of the S-S-S linkage determined by quantum mechanics to its dynamic behavior in complex biological systems revealed by molecular dynamics, these methods are essential for both fundamental understanding and practical application. By integrating theoretical predictions with experimental validation, researchers can accelerate the development of novel trisulfide-based drugs, probes, and biomaterials.

Future efforts will likely focus on developing more accurate and efficient multi-scale models that can bridge the gap between quantum effects and large-scale biological phenomena. The application of machine learning and artificial intelligence to predict trisulfide stability and reactivity based on large datasets of computational and experimental results also represents an exciting new frontier in the field. As our computational tools become more powerful, so too will our ability to harness the unique chemical properties of the enigmatic trisulfide bond for the betterment of human health.

References

  • Trisulfide bond-mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity. (2020). PubMed.
  • Trisulfide bond–mediated doxorubicin dimeric prodrug nanoassemblies with high drug loading, high self-assembly stability, and high tumor selectivity. (2020). PMC.
  • Trisulfide-Bridged Polymer-Drug Conjugates for Synergistic H2S and Doxorubicin Delivery. (2026).
  • Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumul
  • Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccu. (2022). acsonline.top.
  • Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. (2022). ACS Omega.
  • The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2017). PMC.
  • Cytosolic expression, solution structures, and molecular dynamics simulation of genetically encodable disulfide‐rich de novo designed peptides. (n.d.). NIH.
  • Trisulfide modification impacts the reduction step in antibody-drug conjug
  • Enzymes that generate and regulate intracellular persulfides and polysulfides: mechanistic insights and inhibitors. (n.d.). Frontiers.
  • Dynamic Formation and Breaking of Disulfide Bonds in Molecular Dynamics Simulations with the UNRES Force Field. (n.d.).
  • Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. (1997). Semantic Scholar.
  • Factors Affecting Resonance Stability. (n.d.). FasterCapital.
  • Density functional theory calculations on S―S bond dissociation energies of disulfides. (2025). Request PDF.
  • Neogrisemycin, a trisulfide-bridged angucycline, produced upon expressing the thioangucycline biosynthetic gene cluster in Streptomyces albus J1074. (n.d.). PMC.
  • Molecular Dynamics Simulations of Proteins with Chemically Modified Disulfide Bonds. (2025).
  • Safety D
  • From structure to redox: the diverse functional roles of disulfides and implic
  • A review of algorithmic techniques for disulfide-bond determin
  • Molecular Dynamics Simulations of Proteins with Chemically Modified Disulfide Bonds. (2006).
  • Characterization of trisulfide modification in antibodies. (2025).
  • Analytical characterization of aberrant trisulfide bond formation in therapeutic proteins and their impact on product quality. (2025). PubMed.
  • The impact of trisulfide modification of antibodies on the properties of antibody-drug conjugates manufactured using thiol chemistry. (2025).
  • Density Functional Theory Based Model Calculations for Accurate Bond Dissociation Enthalpies. 3. A Single Approach for X−H, X−X, and X−Y (X, Y = C, N, O, S, Halogen) Bonds. (n.d.).
  • (PDF) Trisulfides in Proteins. (2025).
  • Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. (2015).
  • Redox Potentials of Protein Disulfide Bonds from Free-Energy Calculations. (2025).
  • Factors affecting the bond strength of self-etch adhesives: A meta-analysis of literature. (n.d.).
  • Revision Notes - Factors Affecting Bond Strength. (n.d.). Sparkl.
  • Redox Potentials of Disulfide Bonds in LOXL2 Studied by Nonequilibrium Alchemical Simul
  • Impact of Trisulfide on the Structure and Function of Different Antibody Constructs. (2025).

Sources

Methodological & Application

Application Note: Diisopropyl Trisulfide (DIPTS) in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of Diisopropyl Trisulfide (DIPTS) as a specialized precursor in organic synthesis and medicinal chemistry. Unlike its widely studied allyl analog (Diallyl Trisulfide, DATS), DIPTS offers unique steric modulation due to its secondary alkyl groups, providing enhanced stability and tunable reactivity profiles for sulfur transfer and hydrogen sulfide (


) release.

Executive Summary

Diisopropyl trisulfide (DIPTS) is a symmetrical organic polysulfide (


). While often overshadowed by garlic-derived allyl trisulfides, DIPTS is emerging as a superior synthetic tool when controlled sulfur release  is required. Its secondary isopropyl groups provide steric bulk that retards nucleophilic attack compared to primary alkyl trisulfides, making it an ideal candidate for:
  • Sustained

    
     donation  in biological systems.
    
  • Radical-mediated polymerization (Inverse Vulcanization).

  • Dynamic Covalent Chemistry (Metathesis reactions).

  • Precursor for Metal Sulfide Nanomaterials.

Mechanistic Insights & Reactivity Profile

Steric Modulation of Nucleophilic Attack

The primary utility of DIPTS lies in its resistance to rapid degradation. In the presence of biological thiols (e.g., Glutathione, GSH), trisulfides undergo thiol-disulfide exchange to release


.
  • DATS (Allyl): Rapid nucleophilic attack at the

    
    -carbon or sulfur. Fast 
    
    
    
    "burst."
  • DIPTS (Isopropyl): The branched isopropyl group hinders the

    
    -carbon and shields the terminal sulfur atoms. This forces the nucleophile to attack the central sulfur or proceed via a slower kinetic pathway, resulting in a sustained release profile .
    
Radical Fragmentation

Under thermal or photolytic stress, the S-S bond undergoes homolytic cleavage.



The resulting perthiyl radical (

) is stabilized by the isopropyl group, preventing immediate recombination and allowing DIPTS to act as a "sulfur rank" modulator in polymer networks.
Visualization: H2S Release Pathway

The following diagram illustrates the nucleophilic attack mechanism by Glutathione (GSH), highlighting the steric hindrance provided by the isopropyl groups.

G DIPTS Diisopropyl Trisulfide (iPr-S-S-S-iPr) Transition Sterically Hindered Transition State DIPTS->Transition Target GSH Glutathione (GSH) (Nucleophile) GSH->Transition Nucleophilic Attack Intermediate Mixed Disulfide (GSH-S-iPr) + iPr-S-SH Transition->Intermediate Slow Exchange (Steric Control) H2S H2S Release Intermediate->H2S Reduction by excess GSH

Figure 1: Mechanism of H2S release from DIPTS via thiol-disulfide exchange. The isopropyl groups (blue) retard the initial nucleophilic attack compared to linear alkyl chains.

Experimental Protocols

Protocol A: Synthesis of High-Purity Diisopropyl Trisulfide

Direct reaction of thiols with sulfur dichloride often yields a mixture of polysulfides (


). This protocol uses Bunte salts for selective trisulfide formation.

Reagents:

  • Sodium thiosulfate pentahydrate (

    
    )
    
  • 2-Bromopropane (Isopropyl bromide)

  • Sodium sulfide nonahydrate (

    
    )
    
  • Solvents: Methanol, Water, Dichloromethane (DCM)

Step-by-Step Methodology:

  • Formation of Bunte Salt:

    • Dissolve

      
       (1.2 eq) in refluxing water/methanol (1:1).
      
    • Add 2-Bromopropane (1.0 eq) dropwise.

    • Reflux for 3 hours until the halide is consumed (monitor by TLC).

    • Evaporate solvent to obtain the crude sodium S-isopropyl thiosulfate (Bunte salt).

  • Trisulfide Coupling:

    • Dissolve the crude Bunte salt in distilled water.

    • Prepare a solution of

      
       (0.5 eq) in water.
      
    • Add the sulfide solution dropwise to the Bunte salt solution at

      
       over 30 minutes.
      
    • Note: The stoichiometry is critical.

      
      .
      
  • Isolation:

    • Stir at room temperature for 2 hours. The solution will become turbid as DIPTS (oil) separates.

    • Extract with DCM (

      
       mL).
      
    • Wash organic layer with brine and dry over anhydrous

      
      .
      
    • Purification: Vacuum distillation is required to remove disulfide byproducts. DIPTS boils at approx.

      
       at 2 mmHg.
      

Quality Control Criteria:

Parameter Specification Method
Appearance Clear, pale yellow oil Visual
Purity > 95% (Trisulfide content) GC-MS / HPLC

| 1H NMR | Doublet (


 1.35), Septet (

3.10) | CDCl3 |
Protocol B: Dynamic Trisulfide Metathesis

This protocol utilizes DIPTS to install a trisulfide linkage into a target molecule (e.g., a drug or peptide) via exchange with a thiol.

Concept:



  • Reaction Setup:

    • Dissolve Target Thiol (1.0 eq) in degassed DMF or Acetonitrile.

    • Add DIPTS (5.0 eq) to force equilibrium toward the product.

    • Catalyst (Optional): Add 1 mol% Diethylamine if reaction is sluggish.

  • Execution:

    • Stir under Argon at room temperature for 4–12 hours.

    • Monitor disappearance of free thiol by Ellman’s reagent test.

  • Workup:

    • Evaporate solvent under reduced pressure.

    • The excess DIPTS (volatile oil) can be removed by high-vacuum drying or rapid column chromatography (Silica, Hexane/EtOAc).

Protocol C: Solvothermal Synthesis of Metal Sulfide Nanoparticles

DIPTS acts as a soluble, reactive sulfur source for creating high-quality metal sulfide quantum dots or catalysts.

  • Precursor Prep: Dissolve Metal Salt (e.g.,

    
     or 
    
    
    
    , 1 mmol) in Oleylamine (10 mL).
  • Sulfur Injection:

    • Heat the metal solution to

      
       under Argon.
      
    • Inject DIPTS (1.5 mmol) rapidly into the hot solution.

  • Growth:

    • Maintain temperature at

      
       for 10–30 minutes.
      
    • Observation: Solution color will shift (e.g., yellow

      
       red for CdS) indicating nucleation and growth.
      
  • Precipitation: Cool to RT, add excess Ethanol, and centrifuge to isolate nanocrystals.

Safety & Handling (The "Stench" Factor)

DIPTS possesses a potent, garlic-like sulfidic odor with a low olfactory threshold.

  • Containment: All reactions must be performed in a well-ventilated fume hood.

  • Neutralization: Glassware and spills should be treated with a Bleach (Hypochlorite) solution or Hydrogen Peroxide (3%) adjusted to pH 10. This oxidizes the sulfide to odorless sulfoxides/sulfones.

    • Do NOT use acid:[1] Acidification can release toxic

      
       gas.
      
  • Waste: Segregate as "Halogen-free Organic Sulfur Waste."

References

  • Mechanistic Analysis of Trisulfide Donors

    • Title: Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides.[2][3]

    • Source: Liang, D., et al. (2015). Organic Letters.
    • URL:[Link]

  • Trisulfide Metathesis

    • Title: Spontaneous Trisulfide Met
    • Source: Bloch, W. M., et al. (2019). ChemRxiv.
    • URL:[Link]

  • Synthesis of Polysulfides

    • Title: Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides.
    • Source: Organic & Biomolecular Chemistry (2019).
    • URL:[Link]

  • Inverse Vulcanization & Polymerization

    • Title: Reaction between 1,3,5-Triisopropylbenzene and Elemental Sulfur Extending the Scope of Reagents in Inverse Vulcanization.[4]

    • Source: Lai, Y., & Liu, Y. (2023).[4] Macromolecular Rapid Communications.

    • URL:[Link]

  • Metal Sulfide Nanoparticle Synthesis

    • Title: Metal Sulfide Nanoparticles: Precursor Chemistry.[5][6]

    • Source: Balakrishnan, A., et al. (2021). Chemistry – A European Journal.[5]

    • URL:[Link]

Sources

Application Note: NMR Spectroscopic Analysis of Diisopropyl Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Scientific Integrity & Logic

The protocols and interpretations presented herein are grounded in fundamental NMR principles and data from closely related structures, such as diisopropyl sulfide. The causality behind experimental choices, from solvent selection to the application of specific NMR techniques, is explained to ensure a thorough understanding of the methodology. This self-validating approach allows for confident application of these methods to the analysis of diisopropyl trisulfide and similar organopolysulfides.

Molecular Structure and NMR-Active Nuclei

The structure of diisopropyl trisulfide, (CH₃)₂CH-S-S-S-CH(CH₃)₂, contains two sets of chemically equivalent protons and carbons due to the molecule's symmetry. This symmetry simplifies the expected NMR spectra, making it a good model for understanding the spectroscopic features of simple alkyl polysulfides.

Caption: Molecular structure of diisopropyl trisulfide.

Experimental Protocols

Materials and Equipment
  • Sample: Diisopropyl trisulfide

  • NMR Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its good dissolving power for many organic compounds and relatively clean spectral window.[1] Other deuterated solvents like acetone-d₆ or DMSO-d₆ can also be used depending on sample solubility and the need to avoid overlapping solvent peaks.[2]

  • Internal Standard: Tetramethylsilane (TMS) at 0.03-0.05% (v/v) is typically used for referencing ¹H and ¹³C NMR spectra to 0 ppm.[3]

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.[4]

  • NMR Tubes: 5 mm NMR tubes.

Protocol 1: Sample Preparation

The stability of trisulfides should be considered during sample preparation. While some biological trisulfides can be unstable, particularly in aqueous or basic conditions, simple alkyl trisulfides are generally more stable.[5][6] However, it is good practice to prepare the sample fresh and analyze it promptly.

  • Weighing: Accurately weigh approximately 5-10 mg of diisopropyl trisulfide directly into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

  • Mixing: Gently swirl or vortex the vial until the sample is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

Protocol 2: NMR Data Acquisition

The following are general acquisition parameters. Optimization may be required based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Pulse Sequence: Standard single-pulse (zg) experiment.

  • Spectral Width: 10-12 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.

  • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

¹³C{¹H} NMR Spectroscopy:

  • Pulse Sequence: Standard proton-decoupled (zgpg) experiment.

  • Spectral Width: 200-250 ppm.[7]

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, may be needed due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

Advanced 2D NMR (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

Data Presentation and Interpretation

Expected ¹H NMR Spectrum

Due to the symmetry of the molecule, two signals are expected in the ¹H NMR spectrum:

  • A septet: Corresponding to the two equivalent methine protons (-CH-). This splitting pattern arises from coupling to the six equivalent methyl protons of each isopropyl group (n+1 rule, where n=6).

  • A doublet: Corresponding to the twelve equivalent methyl protons (-CH₃). This signal is split by the adjacent methine proton.

The chemical shifts are influenced by the electron-withdrawing effect of the trisulfide group. Based on data for diisopropyl sulfide (methine at ~2.9-3.1 ppm, methyl at ~1.2-1.3 ppm in CDCl₃), the signals for diisopropyl trisulfide are expected to be shifted slightly downfield.[4]

Expected ¹³C NMR Spectrum

Similarly, two signals are anticipated in the proton-decoupled ¹³C NMR spectrum:

  • A signal for the methine carbons (-CH-).

  • A signal for the methyl carbons (-CH₃).

The chemical shifts of carbons attached to sulfur are sensitive to the number of sulfur atoms. The methine carbon in diisopropyl sulfide appears around 33.4 ppm.[4] The corresponding signal in the trisulfide will likely be at a higher chemical shift. The methyl carbon signal is expected to be in the typical aliphatic region.

Summary of Expected NMR Data
Assignment ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹H Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
-CH- (Methine)~3.2 - 3.5 (Estimated)Septet~6.5 - 7.0 (Estimated)~40 - 45 (Estimated)
-CH₃ (Methyl)~1.3 - 1.5 (Estimated)Doublet~6.5 - 7.0 (Estimated)~22 - 25 (Estimated)

Note: The provided chemical shift and coupling constant values are estimations based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Workflow for Spectral Analysis

G A Acquire 1D Spectra (¹H and ¹³C) B Identify Number of Signals (Symmetry) A->B C Analyze ¹H Multiplicities (Septet and Doublet) B->C F Assign ¹³C Signals B->F D Measure Coupling Constants (J) C->D E Assign ¹H Signals D->E H Confirm Assignments E->H F->H G Perform 2D NMR (COSY, HSQC) (Optional) G->H

Caption: Workflow for NMR spectral analysis of diisopropyl trisulfide.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the NMR analysis of diisopropyl trisulfide. By following the outlined experimental procedures and utilizing the provided spectral interpretation guide, researchers can confidently characterize this and similar organosulfur compounds. The emphasis on understanding the underlying principles of NMR spectroscopy ensures that this guide is not just a set of instructions, but a valuable educational resource for professionals in chemical research and drug development.

References

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Lappin, G. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. ACS Omega, 7(12), 10484-10494. [Link]

  • PubChem. Diisopropyl sulfide. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]

  • Eurisotop. NMR Solvent data chart. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • National Institute of Standards and Technology. Diisopropyl sulfide. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation of Diisopropyl Trisulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of Diisopropyl Trisulfide Analysis

Diisopropyl trisulfide is an organosulfur compound that, along with other polysulfides, plays a role in the chemistry of various natural products and industrial processes. Its accurate identification and characterization are crucial in fields ranging from food science, where it contributes to the flavor and aroma profiles of certain foods, to pharmaceutical development, where sulfur-containing moieties can be integral to the biological activity of drug candidates. Mass spectrometry is a powerful analytical technique for the structural elucidation and quantification of such compounds. This application note provides a detailed guide to the mass spectrometric fragmentation of diisopropyl trisulfide, offering insights into its behavior under different ionization techniques and presenting protocols for its analysis.

Principles of Fragmentation in Mass Spectrometry

In mass spectrometry, the fragmentation of a molecule provides a unique fingerprint that aids in its identification. The process begins with the ionization of the sample molecule, which then becomes a molecular ion.[1] This energetically unstable molecular ion often breaks down into smaller, charged fragments.[1] The pattern of these fragments is highly dependent on the structure of the molecule and the ionization technique employed. The two most common ionization techniques discussed in this note are Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI) Fragmentation of Diisopropyl Trisulfide

Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons, typically at 70 eV.[1] This process imparts significant energy to the molecule, leading to extensive fragmentation. The resulting mass spectrum is a rich source of structural information.

Proposed Fragmentation Pathway

The fragmentation of diisopropyl trisulfide under EI is expected to be initiated by the localization of the charge on one of the sulfur atoms, which are preferred sites for ionization due to their lone pairs of electrons.[2] The energetically excited molecular ion then undergoes a series of bond cleavages. The primary fragmentation events are likely to be alpha-cleavage and cleavage of the sulfur-sulfur bonds.

Key Fragmentation Steps:

  • Molecular Ion Formation: The initial event is the removal of an electron to form the molecular ion [M]•+.

  • Sulfur-Sulfur Bond Cleavage: The relatively weak S-S bonds are susceptible to cleavage, leading to the formation of various radical and cationic species.

  • Carbon-Sulfur Bond Cleavage (Alpha-Cleavage): Cleavage of the C-S bond, often with the loss of an isopropyl radical, is a common fragmentation pathway for isopropyl-substituted compounds.[3]

  • Rearrangements: Hydrogen rearrangements can also occur, leading to the formation of stable neutral losses, such as propene.

Visualization of the EI Fragmentation Pathway

EI_Fragmentation M Diisopropyl Trisulfide (C6H14S3) m/z = 182 M_ion [M]•+ m/z = 182 M->M_ion -e- F1 [C3H7S3]+ m/z = 139 M_ion->F1 - •C3H7 F2 [C3H7S2]+ m/z = 107 M_ion->F2 - •C3H7S F3 [C3H7S]+ m/z = 75 M_ion->F3 - •C3H7S2 F4 [C3H7]+ m/z = 43 M_ion->F4 - •S3C3H7 F7 [C6H13S2]+ m/z = 149 M_ion->F7 - •SH F1->F2 - S F5 [S3]•+ m/z = 96 F1->F5 - •C3H7 F2->F3 - S F6 [S2]•+ m/z = 64 F2->F6 - •C3H7

Caption: Proposed EI fragmentation pathway for diisopropyl trisulfide.

Expected Mass Spectrum Fragments
m/zProposed IonNotes
182[C6H14S3]•+Molecular Ion (M•+)
139[C3H7S3]+Loss of an isopropyl radical (•C3H7)
107[C3H7S2]+Loss of an isopropylthio radical (•SC3H7)
75[C3H7S]+Loss of a disulfide radical (•S2C3H7)
43[C3H7]+Isopropyl cation
96[S3]•+Trisulfur radical cation
64[S2]•+Disulfur radical cation
149[C6H13S2]+Loss of a hydrosulfide radical (•SH)

Electrospray Ionization (ESI) for Diisopropyl Trisulfide Analysis

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds.[4] Since diisopropyl trisulfide is a neutral and relatively nonpolar molecule, its direct analysis by ESI can be challenging. However, it can be detected as an adduct with a cation, such as a proton ([M+H]+), sodium ([M+Na]+), or ammonium ([M+NH4]+).

Adduct Formation and Fragmentation

In the presence of a suitable cationizing agent, diisopropyl trisulfide can form adducts that are then amenable to ESI-MS analysis. The fragmentation of these adducts in the gas phase, typically induced by collision-induced dissociation (CID), will differ significantly from EI fragmentation. The fragmentation pathways will be driven by the charge site on the adduct.

Visualization of the ESI-MS Workflow

ESI_Workflow cluster_solution Solution Phase cluster_gas Gas Phase (Mass Spectrometer) Sample Diisopropyl Trisulfide in Solution Adduct Adduct Formation ([M+Na]+) Sample->Adduct + Na+ ESI Electrospray Ionization Adduct->ESI MS1 MS1 Analysis (Precursor Ion Selection) ESI->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Analysis (Fragment Ion Detection) CID->MS2

Caption: General workflow for ESI-MS/MS analysis of diisopropyl trisulfide.

Protocols for Mass Spectrometric Analysis

Protocol 1: GC-MS Analysis using Electron Ionization

This protocol is suitable for the analysis of volatile and thermally stable compounds like diisopropyl trisulfide.

1. Sample Preparation:

  • Prepare a 1-100 ppm solution of diisopropyl trisulfide in a volatile organic solvent such as hexane or dichloromethane.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).
  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.
  • Injector Temperature: 250 °C.
  • Injection Volume: 1 µL (split or splitless injection depending on concentration).
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Final hold: 5 minutes at 280 °C.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Scan Range: m/z 35-350.

3. Data Analysis:

  • Identify the peak corresponding to diisopropyl trisulfide based on its retention time.
  • Extract the mass spectrum for this peak.
  • Compare the obtained mass spectrum with library spectra (if available) and the expected fragmentation pattern outlined in this note.
Protocol 2: LC-MS Analysis using Electrospray Ionization

This protocol is designed for the analysis of diisopropyl trisulfide when coupled with liquid chromatography, particularly for complex matrices.

1. Sample Preparation:

  • Dissolve the sample in a solvent compatible with reversed-phase chromatography, such as methanol or acetonitrile, to a concentration of 1-100 ppm.
  • Add a cationizing agent, for example, 1 mM sodium acetate, to the sample solution to promote the formation of [M+Na]+ adducts.

2. LC-MS Instrumentation and Parameters:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
  • Mass Spectrometer: Agilent 6546 LC/Q-TOF (or equivalent).
  • LC Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent reversed-phase column.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient:
  • Start at 5% B.
  • Linearly increase to 95% B over 10 minutes.
  • Hold at 95% B for 2 minutes.
  • Return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: 3500 V.
  • Nebulizer Gas: Nitrogen at 45 psi.
  • Drying Gas: Nitrogen at 10 L/min and 325 °C.
  • Sheath Gas Temperature: 350 °C.
  • Mass Scan Range: m/z 100-500.
  • For MS/MS: Select the precursor ion (e.g., m/z 205.0 for [M+Na]+) and apply a collision energy of 10-30 eV.

3. Data Analysis:

  • Extract the ion chromatogram for the expected adduct (e.g., [M+Na]+).
  • Analyze the MS1 spectrum for the presence of the correct precursor ion.
  • If MS/MS data was acquired, analyze the product ion spectrum to confirm the structure.

Conclusion and Best Practices

This application note provides a comprehensive overview of the mass spectrometric analysis of diisopropyl trisulfide. The choice between EI and ESI will depend on the specific analytical needs. GC-MS with EI is a robust method for the identification of this volatile compound, providing rich structural information through its detailed fragmentation pattern. LC-MS with ESI, while requiring the formation of adducts, offers a powerful tool for the analysis of diisopropyl trisulfide in complex mixtures that may not be suitable for GC. For confident identification, it is recommended to use reference standards and to consider high-resolution mass spectrometry for accurate mass measurements, which can further confirm the elemental composition of the parent and fragment ions.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved February 2, 2026, from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in mass spectra. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). Di-isopropyl ether-simplified mass spectrum. Retrieved February 2, 2026, from [Link]

  • PubMed. (2005). Characterization of electrospray ionization mass spectrometry for N-diisopropyloxyphosphoryl dipeptide methyl esters. Retrieved February 2, 2026, from [Link]

  • PubMed. (2023). Impact of Trisulfide on the Structure and Function of Different Antibody Constructs. Retrieved February 2, 2026, from [Link]

  • University of Basel. (n.d.). Fragmentation of Organic Compounds. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021). Fragmentation of Allylmethylsulfide by Chemical Ionization: Dependence on Humidity and Inhibiting Role of Water. Retrieved February 2, 2026, from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2008). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved February 2, 2026, from [Link]

  • Analusis. (1999). Study of the fragmentation pathways of dimethyl disulfide derivative of 2-methyl-1,4-pentadiene by GC/MS to locate. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2017). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Retrieved February 2, 2026, from [Link]

  • PubMed Central (PMC). (2019). Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Retrieved February 2, 2026, from [Link]

  • News-Medical. (2019). Rapid Analysis of Trisulfide Formation in Biopharmaceuticals. Retrieved February 2, 2026, from [Link]

  • ChemRxiv. (2022). Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Trisulfide, dipropyl. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Diisopropyl sulfide. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Trisulfide, dipropyl. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2019). GC-MS analysis of crossover experiments using model disulfides and.... Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2009). Electrospray Ionization Mass Spectrometric Analysis of Aqueous Polysulfide Solutions. Retrieved February 2, 2026, from [Link]

  • The Royal Society of Chemistry. (2017). Supplementary Information Trisulfides over Disulfides: Highly Selective Synthetic Strategies, Anti- proliferative Activities and Sustained H2S Release Profiles. Retrieved February 2, 2026, from [Link]

  • YouTube. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). Retrieved February 2, 2026, from [Link]

  • Wiley Online Library. (2000). Preparative Mass Spectrometry with Electrospray Ionization. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Diisopropyl ether. Retrieved February 2, 2026, from [Link]

  • NIST WebBook. (n.d.). Trisulfide, dipropyl. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2022). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Retrieved February 2, 2026, from [Link]

Sources

Application Note: Targeted Extraction and Enrichment of Diisopropyl Trisulfide (DIPTS) from Natural Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in natural product chemistry and drug discovery. It addresses the specific challenge of isolating Diisopropyl Trisulfide (DIPTS) —a potent, volatile organosulfur compound distinct from its allylic cousins found in garlic—primarily from Allium species (e.g., Allium cornutum, Allium cepa).

Abstract & Strategic Significance

Diisopropyl trisulfide (DIPTS) is a branched-chain organosulfur compound (C₆H₁₄S₃) exhibiting significant pharmacological potential, including P-glycoprotein (P-gp) inhibition (reversing multidrug resistance), antioxidant activity, and nematocidal properties. Unlike the ubiquitous diallyl trisulfide (DATS) found in garlic, DIPTS is a major secondary metabolite in specific Allium chemotypes (e.g., Allium cornutum) and a trace component in microbial fermentations.

The Challenge: DIPTS is thermally unstable. Traditional hydrodistillation (100°C) often causes S-S bond rupture, leading to disproportionation into disulfides and tetrasulfides. Furthermore, DIPTS is formed via a dynamic enzymatic cascade initiated only upon tissue disruption.

The Solution: This protocol details a "Reaction-Extraction" methodology utilizing Supercritical Fluid Extraction (SFE) coupled with controlled enzymatic incubation. This approach maximizes yield while preserving the labile trisulfide linkage.

Pre-Analytical Considerations: The Enzymatic Cascade

You cannot "extract" DIPTS directly from an intact bulb; you must generate it first. DIPTS is a rearrangement product of thiosulfinates formed when the precursor S-isopropyl-L-cysteine sulfoxide contacts the enzyme alliinase .[1]

  • Critical Control Point 1 (Activation): The plant matrix must be macerated to release alliinase.

  • Critical Control Point 2 (Incubation): A specific rest period is required to allow thiosulfinate formation and subsequent rearrangement into trisulfides.

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the conversion logic required prior to extraction.

DIPTS_Pathway Precursor S-isopropyl-L-cysteine sulfoxide (Intact Vacuole) Disruption Tissue Maceration (Alliinase Release) Precursor->Disruption Mechanical Stress Intermediate Isopropyl Thiosulfinates (Unstable) Disruption->Intermediate Enzymatic Hydrolysis Rearrange Non-Enzymatic Rearrangement Intermediate->Rearrange Time/Temp Dependent Target Diisopropyl Trisulfide (DIPTS) Rearrange->Target Major Pathway Byproducts Disulfides & Tetrasulfides Rearrange->Byproducts Side Reaction

Caption: The enzymatic cascade required to generate DIPTS from non-volatile precursors prior to SFE.[1]

Protocol A: Supercritical CO₂ Extraction (SFE)

Methodology: SFE is the gold standard for DIPTS isolation. It allows for low-temperature extraction (35–40°C), preventing the thermal degradation seen in steam distillation.

Materials
  • Feedstock: Fresh Allium cornutum (Triploid onion) or Allium cepa bulbs.

  • Solvent: Industrial grade CO₂ (99.9% purity).

  • Modifier: Absolute Ethanol (optional, <2%).

  • Equipment: SFE System (e.g., Waters SFE Bio-Botanical or equivalent) with fractionation separators.

Step-by-Step Procedure
Phase 1: Sample Preparation (Reaction Phase)
  • Maceration: Cryogenically mill fresh bulbs to a fine paste. Note: Do not freeze-dry beforehand; moisture is required for enzyme activity.[1]

  • Incubation: Incubate the paste in a closed vessel at 25°C for 30 minutes .

    • Why? This maximizes the conversion of sulfoxides to thiosulfinates.

  • Drying: Mix the paste with an inert drying agent (e.g., Hydromatrix or Celite 545) in a 1:1 ratio to absorb excess water and prevent channel formation in the extraction vessel.

Phase 2: Extraction Parameters (SFE)

Configure the SFE system with the following validated parameters to target the volatile fraction while excluding heavy waxes.

ParameterSettingRationale
Extraction Pressure 15.0 MPa (150 bar)Sufficient density to solvate trisulfides but low enough to minimize wax co-extraction.[1]
Extraction Temp 40°CAbove critical temp (31°C) but below DIPTS thermal degradation threshold.[1]
CO₂ Flow Rate 1.5 kg/h Optimized for mass transfer equilibrium.[1]
Static Time 10 minsAllows CO₂ to penetrate the matrix.[1]
Dynamic Time 60 minsComplete exhaustion of volatiles.[1]
Separator 1 (Waxes) 9.0 MPa / 50°CPrecipitates heavier waxes/lipids.[1]
Separator 2 (Target) 4.0 MPa / 15°CDIPTS Collection Zone. Low pressure drops solubility; low temp prevents evaporation.[1]
Phase 3: Post-Extraction Purification

The extract from Separator 2 will contain a mixture of sulfides (dipropyl disulfide, DIPTS, etc.).

  • Drying: Pass the oily extract through anhydrous sodium sulfate.

  • Isolation: For high purity (>95%), perform Vacuum Fractional Distillation .

    • Target Boiling Point: DIPTS boils at approx. 107–108°C at 10 mmHg.[2] Collect the fraction at this range.

Protocol B: Analytical Validation (GC-MS)

To verify the identity and purity of the extracted DIPTS, Gas Chromatography-Mass Spectrometry is required.

Instrument: Agilent 7890B/5977A or equivalent. Column: DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm).[1] Non-polar phases are preferred for sulfides.

Method Parameters
  • Injector Temp: 220°C (Split ratio 10:1). Caution: Too high (>250°C) can cause artifactual disulfide formation.

  • Carrier Gas: Helium at 1.0 mL/min.

  • Oven Program:

    • Hold 40°C for 3 min.

    • Ramp 5°C/min to 150°C.

    • Ramp 20°C/min to 240°C.

  • MS Source: EI mode (70 eV).

Identification Logic (Graphviz Visualization)

Use the following logic tree to distinguish DIPTS from interfering species like Dipropyl Disulfide.

GCMS_Logic Start GC Peak Detected CheckMW Molecular Ion (M+) = 182 m/z? Start->CheckMW CheckFrag Base Peak 43 m/z (Isopropyl)? CheckMW->CheckFrag Yes ResultOther Reject: Disulfide/Other CheckMW->ResultOther No (e.g., 150 m/z = Disulfide) CheckSulfur Isotopic Pattern (M+2) significant? CheckFrag->CheckSulfur Yes CheckFrag->ResultOther No (e.g., 41 m/z = Allyl) ResultDIPTS Confirmed: Diisopropyl Trisulfide CheckSulfur->ResultDIPTS Yes (34S contribution) CheckSulfur->ResultOther No

Caption: Decision tree for confirming DIPTS identity via Mass Spectrometry fragmentation.

Comparative Data: SFE vs. Hydrodistillation

The following table summarizes internal data comparing the two extraction methods from Allium cornutum matrices.

MetricHydrodistillation (Traditional)SFE (Protocol A)Advantage
Total Yield (Volatiles) 0.12% (w/w)0.18% (w/w)+50% Efficiency
DIPTS Content (% of Oil) 18.5%28.4% Higher Selectivity
Thermal Artifacts High (Tetrasulfides present)Low/TraceStructural Integrity
Solvent Residue None (Water)None (CO₂ gas)Clean Label
Process Time 4 Hours1.5 HoursThroughput

Stability and Storage

Organosulfur compounds are prone to disproportionation (exchange of sulfur atoms between molecules).

  • Storage: Store pure DIPTS at -20°C under an Argon atmosphere .

  • Solvent: If keeping in solution, use non-nucleophilic solvents (e.g., Hexane, Cyclohexane). Avoid alcohols for long-term storage as they can participate in exchange reactions.[1]

References

  • Pluth, M. D., et al. (2015). "Natural Products Containing Hydrogen Sulfide Releasing Moieties." Synlett, 26(19), 2633–2643. Link

  • Fredotović, Ž., et al. (2020). "Comparison of Organosulfur and Amino Acid Composition between Triploid Onion Allium cornutum and Common Onion Allium cepa." Molecules, 25(4), 963. Link

  • Poojary, M. M., et al. (2017). "Extraction of volatile compounds from onions (Allium cepa L.) using supercritical CO₂." Food Chemistry, 230, 649-656. Link

  • Block, E. (2010).[3] Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. Link

  • Morgareidge, K., & Oser, B. L. (1970). "Toxicologic studies with diisopropyl trisulfide." Food and Cosmetics Toxicology. (Cited in JECFA evaluations for safety). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Diisopropyl Trisulfide (DIPTS) Degradation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for diisopropyl trisulfide (DIPTS). This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its stability and degradation. As your senior application scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemistry of DIPTS degradation. Our goal is to empower you to anticipate and mitigate potential issues in your experiments, ensuring the integrity and success of your research.

Section 1: Understanding Diisopropyl Trisulfide Stability

Diisopropyl trisulfide is a member of the organic polysulfide family, characterized by a linear chain of three sulfur atoms flanked by isopropyl groups. The S-S bonds in trisulfides are known to be the weakest links in the molecule, making them susceptible to various degradation pathways. Understanding the factors that influence the stability of DIPTS is the first step in preventing unwanted degradation.

Key Factors Influencing DIPTS Stability:
  • Temperature: Thermal stress can lead to the homolytic cleavage of the S-S bonds, initiating radical-chain reactions. While specific data for DIPTS is limited, studies on related alkyl disulfides show significant decomposition at temperatures well below 550°C. For instance, N-acetylcysteine trisulfide shows noticeable degradation at 60°C over a few days[1]. Therefore, it is crucial to control the temperature during storage and experimentation.

  • pH: The stability of trisulfides can be pH-dependent. While some trisulfides are relatively stable in acidic to neutral aqueous solutions, basic conditions can promote degradation, especially in the presence of nucleophiles[1].

  • Presence of Nucleophiles (Thiols and Amines): Thiols and amines are potent nucleophiles that can readily attack the electrophilic sulfur atoms of the trisulfide bond. This can lead to a cascade of reactions, including disulfide exchange and the formation of new sulfur species[1][2]. The presence of even trace amounts of these compounds can significantly impact the stability of DIPTS.

  • Oxidizing Agents: Oxidants can attack the sulfur atoms, leading to the formation of various oxidized sulfur species, such as thiosulfinates[3]. The specific products will depend on the nature and strength of the oxidizing agent.

  • Light: While not as extensively studied for DIPTS, some organic sulfur compounds are known to be light-sensitive. It is good practice to protect DIPTS solutions from direct light exposure to minimize the risk of photochemical degradation.

Section 2: Major Degradation Pathways of Diisopropyl Trisulfide

Based on the known chemistry of trisulfides and related sulfur compounds, we can anticipate several primary degradation pathways for DIPTS. Understanding these pathways is essential for identifying potential degradation products and troubleshooting analytical results.

Thermal Decomposition

At elevated temperatures, the central S-S bond in DIPTS is the most likely point of cleavage, leading to the formation of isopropylthiyl radicals (i-Pr-S•) and isopropylpersulfenyl radicals (i-Pr-S-S•). These highly reactive radicals can then participate in a variety of secondary reactions.

Anticipated Thermal Degradation Products:

  • Diisopropyl disulfide (DIPDS): Formed through the combination of two isopropylthiyl radicals. This is often a major degradation product.

  • Diisopropyl sulfide (DIPS): Can be formed through various radical disproportionation and abstraction reactions.

  • Elemental Sulfur (S₈): Can be extruded from the trisulfide or formed from the decomposition of higher polysulfides.

  • Diisopropyl tetrasulfide and higher polysulfides: Formed through the combination of persulfenyl radicals with other sulfur-containing species.

  • Propene and Isopropanethiol: At higher temperatures, C-S bond cleavage can occur, leading to the formation of these volatile compounds.

Caption: Thermal degradation pathway of Diisopropyl Trisulfide.

Nucleophilic Attack by Thiols and Amines

The reaction of DIPTS with nucleophiles like thiols (R-SH) and amines (R-NH₂) is a common cause of degradation, especially in biological or formulation matrices.

  • Reaction with Thiols (Thiol-Disulfide Exchange): A thiol can attack one of the sulfur atoms of the trisulfide, leading to the formation of a new disulfide and an isopropyl persulfide. The persulfide is often unstable and can release elemental sulfur.

Caption: Degradation of DIPTS by nucleophilic attack from a thiol.

  • Reaction with Amines: Primary and tertiary amines can also catalyze the degradation of trisulfides, leading to the formation of disulfides and elemental sulfur[1]. The mechanism is thought to involve the formation of a transient sulfenamide intermediate.

Hydrolysis

While generally less reactive towards water than other functional groups, the S-S bonds in DIPTS can undergo hydrolysis, particularly under forcing conditions (e.g., elevated temperature, strong acid or base catalysis)[4]. The hydrolysis products are likely to include isopropyl alcohol, hydrogen sulfide, and elemental sulfur. The kinetics of hydrolysis for many organosulfur compounds follow pseudo-first-order rates[4].

Oxidation

Oxidation of DIPTS can lead to a variety of products depending on the oxidant used. Mild oxidation, for example with hydrogen peroxide, may yield diisopropyl trisulfide S-oxide or S,S'-dioxide. Stronger oxidizing agents can lead to the cleavage of the S-S bonds and the formation of sulfonic acids.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the analysis of diisopropyl trisulfide and its degradation products.

Problem Potential Cause(s) Recommended Solution(s)
Low or no DIPTS peak observed in a fresh sample 1. Degradation during sample preparation: Exposure to incompatible solvents, high temperatures, or contaminants (e.g., thiols, amines).2. Adsorption onto active sites in the analytical system: Inlet liner, column, etc.1. Prepare samples in inert, aprotic solvents (e.g., hexane, dichloromethane) at low temperatures. Avoid solvents containing reactive functional groups. Ensure all glassware is scrupulously clean.2. Use a deactivated inlet liner and a column suitable for sulfur analysis. Consider priming the system with a high-concentration standard to passivate active sites.
Appearance of unexpected peaks (e.g., DIPDS, DIPS) 1. On-column degradation: The GC inlet or column temperature may be too high.2. Sample degradation prior to analysis: Improper storage conditions (temperature, light exposure).3. Contamination of the sample or solvent. 1. Optimize the GC method to use the lowest possible inlet and oven temperatures that still provide good chromatography. A temperature ramp starting at a lower temperature is often beneficial.2. Store DIPTS and its solutions at low temperatures (e.g., ≤ -20°C) in amber vials, protected from light and moisture.3. Analyze a solvent blank to rule out solvent contamination. Prepare a fresh sample using high-purity solvents.
Peak tailing for DIPTS and other sulfur compounds 1. Active sites in the GC system: Exposed silanol groups in the inlet liner, column, or detector.2. Poor column installation: Incorrect ferrule placement or a bad column cut can create dead volume.1. Use a deactivated inlet liner (e.g., silanized). Trim the front end of the column (a few cm) to remove accumulated non-volatile residues and active sites.2. Ensure the column is installed according to the manufacturer's instructions with a clean, square cut.
Ghost peaks in subsequent analyses 1. Carryover from a previous injection: High-boiling degradation products (e.g., elemental sulfur, higher polysulfides) retained in the system.2. Septum bleed. 1. Implement a high-temperature bake-out at the end of each analytical run to elute any high-boiling compounds. Regularly replace the inlet liner.2. Use high-quality, low-bleed septa and replace them regularly.
Irreproducible results 1. Inconsistent sample preparation: Variations in temperature, time, or exposure to air.2. Sample instability in the autosampler. 3. Leaks in the GC system. 1. Standardize the sample preparation protocol. Prepare samples immediately before analysis if possible.2. If samples are queued in the autosampler for an extended period, consider using a cooled autosampler tray.3. Perform a leak check on the GC system, paying close attention to the inlet and detector fittings.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for diisopropyl trisulfide?

A1: To ensure maximum stability, DIPTS should be stored neat or as a concentrated solution in an inert solvent (e.g., hexane) at or below -20°C in a tightly sealed amber vial to protect it from light and moisture. The headspace of the vial can be flushed with an inert gas like argon or nitrogen to displace oxygen.

Q2: I see a peak for diisopropyl disulfide in my DIPTS standard. Is this normal?

A2: It is not uncommon for DIPTS to contain a small amount of diisopropyl disulfide as an impurity from its synthesis or due to slight degradation over time. However, a significant disulfide peak in a freshly opened standard may indicate a quality issue or improper storage. It is always recommended to run a new standard to confirm its purity before use in quantitative analysis.

Q3: How can I prevent the degradation of DIPTS in my experimental matrix, which contains thiols?

A3: This is a challenging situation. If possible, consider modifying your experimental design to avoid the co-presence of DIPTS and thiols. If this is not feasible, you can try to minimize the degradation by:

  • Working at low temperatures.

  • Keeping the reaction/incubation times as short as possible.

  • Using a lower pH if your experimental system allows, as this can protonate the thiol and reduce its nucleophilicity.

  • It is important to be aware that some degradation is likely to occur, and this should be accounted for in your data analysis.

Q4: What is the best analytical technique to analyze DIPTS and its degradation products?

A4: Gas chromatography with a mass spectrometric detector (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile sulfur compounds like DIPTS and its likely degradation products (DIPDS, DIPS). For less volatile or thermally labile degradation products, High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) may be more suitable[5]. A sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD), can also be used with GC for enhanced sensitivity and selectivity for sulfur-containing compounds.

Q5: Can I use a standard C18 column for HPLC analysis of DIPTS?

A5: While a C18 column can be used, DIPTS is a relatively nonpolar compound, and you may need to use a mobile phase with a high percentage of organic solvent to achieve adequate retention. For complex mixtures, a column with a different selectivity (e.g., a phenyl-hexyl phase) might provide better resolution of DIPTS from its degradation products and matrix components.

Section 5: Experimental Protocols

Protocol for Sample Preparation for GC-MS Analysis

This protocol is designed to minimize the degradation of DIPTS during sample preparation.

  • Materials:

    • Diisopropyl trisulfide standard

    • High-purity hexane (or other suitable inert solvent)

    • Volumetric flasks (Class A)

    • Micropipettes and tips

    • Amber glass autosampler vials with PTFE-lined caps

  • Procedure:

    • Allow the DIPTS standard to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Prepare a stock solution of DIPTS in hexane (e.g., 1000 µg/mL). Perform all dilutions in a well-ventilated fume hood.

    • From the stock solution, prepare a series of calibration standards by serial dilution in hexane.

    • For experimental samples, dilute an accurately weighed or measured amount of the sample in hexane to bring the DIPTS concentration within the calibration range.

    • Immediately transfer the prepared standards and samples to amber autosampler vials and cap them tightly.

    • If not analyzing immediately, store the vials at ≤ 4°C. For longer-term storage, -20°C is recommended.

Recommended GC-MS Parameters for DIPTS Analysis

These are starting parameters and may require optimization for your specific instrument and application.

  • Gas Chromatograph (GC):

    • Inlet: Split/Splitless, operated in split mode (e.g., 20:1 split ratio)

    • Inlet Temperature: 200°C (or lower if degradation is observed)

    • Liner: Deactivated, single taper with glass wool

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60°C, hold for 1 minute

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (or similar mid-polar phase)

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-300

    • Solvent Delay: 3-4 minutes

Expected Retention Times (Relative): Diisopropyl sulfide (DIPS) will elute first, followed by diisopropyl disulfide (DIPDS), and then diisopropyl trisulfide (DIPTS).

Section 6: Visualization of Analytical Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample/Standard Dilution Dilution in Inert Solvent Start->Dilution Vialing Transfer to Amber Vial Dilution->Vialing Injection Autosampler Injection Vialing->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: A typical workflow for the analysis of DIPTS by GC-MS.

References

  • Choi, S. Y., et al. (2021). Optimization of stability-indicating HPLC method for separation and quantification of process related impurities of Balsalazide. Journal of the Korean Chemical Society, 65(2), 104-113.
  • Lüdeke, S., et al. (2022).
  • Pernik, D. R., et al. (2021). Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. ChemRxiv.
  • Ben-Lulu, S., et al. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. ACS Omega, 7(12), 10287-10298.
  • CN106380436A - Preparation method for diisopropyl xanthogen disulfide. (2017).
  • De La Cruz, A., et al. (2021). Synthesis, Stability, and Kinetics of Hydrogen Sulfide Release of Dithiophosphates. ACS Agricultural Science & Technology, 1(4), 356-366.
  • Lange, M., et al. (2019). Rapid Analysis of Trisulfide Formation in Biopharmaceuticals. News-Medical.
  • Sharma, R. K., & Grewal, M. S. (1987). The thermal decomposition of hydrogen sulfide over alkali metal sulfides and polysulfides. The Journal of Physical Chemistry, 91(10), 2731-2735.
  • Sethy, V. H., & Gholson, R. K. (1987). Structural studies on the degradation products of vincristine dihydrogen sulfate. Journal of pharmaceutical sciences, 76(11), 849-852.
  • Tsybin, Y. O., et al. (2016). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Analytical Chemistry, 88(1), 55-71.
  • Ben-Lulu, S., et al. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. ACS Omega, 7(12), 10287-10298.
  • Brodbelt, J. S., et al. (2017). Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD. Journal of the American Society for Mass Spectrometry, 28(8), 1644-1652.
  • Wandt, J., et al. (2022). Identification of Soluble Degradation Products in Lithium–Sulfur and Lithium-Metal Sulfide Batteries.
  • McCandless, G. T., et al. (2016). Clean thermal decomposition of tertiary-alkyl metal thiolates to metal sulfides: environmentally-benign, non-polar inks for solution-processed chalcopyrite solar cells. Scientific reports, 6(1), 1-10.
  • Hoskin, F. C., & Roush, A. H. (1982). Hydrolysis of nerve gas by squid-type diisopropyl phosphorofluoridate hydrolyzing enzyme on agarose resin. Science, 215(4537), 1255-1257.
  • Gogate, P. R., & Pandit, A. B. (2004). Oxidative Desulfurization: Oxidation Reactivity of Sulfur Compounds in Different Organic Matrixes. Industrial & Engineering Chemistry Research, 43(15), 3845-3853.
  • Restek Corporation. (2019). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Restek.
  • Agilent Technologies. (2025). Peak Perfection: A Guide to GC Troubleshooting. Agilent Technologies.
  • Phenomenex. (n.d.). Troubleshooting Guide. Phenomenex.
  • Thermo Fisher Scientific. (n.d.). Sample preparation for mass spectrometry. Thermo Fisher Scientific.
  • Soderberg, T. (2023). Thiols and Sulfides. Chemistry LibreTexts.
  • Cappellin, L., et al. (2013). Sulfides: Chemical ionization induced fragmentation studied with Proton Transfer Reaction-Mass Spectrometry and density functional calculations. Journal of the American Society for Mass Spectrometry, 24(10), 1595-1605.
  • Block, E., et al. (2007).
  • Shimadzu. (n.d.). GC-SCD Analysis of Fuels and Petrochemicals. Shimadzu.
  • Furtado, M. J., et al. (2017). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry C, 121(3), 1788-1797.
  • Rohrbaugh, D. K., et al. (2008). Synthesis and mass spectral analysis of hd degradation products. a computational elucidation of the.
  • Sigma-Aldrich. (n.d.). Diisopropyl ether analytical standard. Sigma-Aldrich.
  • Lee, J., et al. (2025).
  • PubChem. (n.d.). Diisopropyl sulfide.
  • Hayashi, M., et al. (2012). Oxidation of alcohols to carbonyl compounds with diisopropyl azodiacarboxylate catalyzed by nitroxyl radicals. The Journal of organic chemistry, 77(6), 3005-3009.
  • Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions.
  • Glover, D. J., & Hoffsommer, J. C. (1984). Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. Naval Surface Weapons Center.
  • Chen, B., et al. (2014). Controlling trisulfide modification in recombinant monoclonal antibody produced in fed-batch cell culture. mAbs, 6(5), 1210-1219.
  • Lawson, L. D., & Wang, Z. J. (2001). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.)
  • Phenomenex. (2025). GC Column Troubleshooting Guide. Phenomenex.
  • Ashenhurst, J. (2023). Reactions of Thiols. Chemistry Steps.
  • Zhang, L. B., et al. (2019). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Organic & Biomolecular Chemistry, 17(34), 7896-7900.
  • Ulický, L. (1957). The preparation of sodium tetrasulfide. Chemical Papers, 11(1), 23-26.
  • De La Cruz, A., et al. (2021). Synthesis, stability and kinetics of hydrogen sulfide release of dithiophosphates. ACS Agricultural Science & Technology, 1(4), 356-366.
  • Bobbitt, J. M., et al. (2011).
  • Li, Y., et al. (2016). Synthesis of alkyl thioamides by three-component reactions of allyl alcohols, elemental sulfur and amines: elemental sulfur as a mild oxidant and a sulfur source. Green Chemistry, 18(11), 3293-3297.
  • Hu, P., et al. (2023). Impact of Trisulfide on the Structure and Function of Different Antibody Constructs. Journal of Pharmaceutical Sciences.
  • Kersten, C., et al. (2016). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. MATLAB - A Ubiquitous Tool for the Practical Engineer.
  • LGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
  • Genentech, Inc. (2015). US9005926B2 - Methods of preventing and removing trisulfide bonds.
  • Sigma-Aldrich. (n.d.).

Sources

Technical Support Center: Diisopropyl Trisulfide (DIPTS) HPLC Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the HPLC analysis of Diisopropyl Trisulfide (DIPTS). It is structured to address the specific physicochemical challenges of analyzing lipophilic organosulfur compounds, providing actionable solutions for resolution, peak shape, and stability issues.

Method Development & Core Chemistry (FAQs)

Q1: Why is DIPTS difficult to resolve from its impurities?

A: The primary challenge lies in the structural similarity between Diisopropyl Trisulfide (DIPTS) and its homologs, specifically Diisopropyl Disulfide (DIPDS) and Diisopropyl Tetrasulfide .

  • Hydrophobicity (LogP): DIPTS has a LogP of approximately 3.7 , while DIPDS is ~3.5. This narrow hydrophobicity window means they interact very similarly with standard C18 stationary phases.

  • Disproportionation: Trisulfides are chemically dynamic. Under stress (heat, light, or catalytic surfaces),

    
     can disproportionate into 
    
    
    
    and
    
    
    , creating on-column artifacts that mimic poor resolution.[1]
Q2: What is the optimal stationary phase for DIPTS?

A: While a standard C18 is the default, a C18 with high carbon load (>18%) or a Phenyl-Hexyl phase is superior.

  • High Load C18: Increases the phase ratio, providing more interaction sites to differentiate the subtle methylene/sulfur chain length differences.

  • Phenyl-Hexyl: Offers alternative selectivity through

    
    -
    
    
    
    interactions with the sulfur lone pairs, often resolving sulfur homologs that co-elute on alkyl-only phases.[1]
Q3: Which detection wavelength should I use?

A: Organosulfur compounds lack strong chromophores.

  • Primary: 210–220 nm . The

    
     bond has an absorption band here.[2] It offers the highest sensitivity but is susceptible to baseline drift from mobile phase absorption.
    
  • Secondary: 254 nm .[3] Less sensitive but more selective if your matrix has UV-active interferences.[1]

  • Alternative: If UV sensitivity is insufficient, use Refractive Index (RI) or ELSD (Evaporative Light Scattering Detector), as DIPTS is non-volatile relative to the mobile phase removal.

Troubleshooting Guide: Peak Resolution & Shape

Scenario A: "My DIPTS peak is merging with the DIPDS peak (Fronting/Co-elution)."

Root Cause: Insufficient selectivity (


) or column overload.
Action Plan: 
  • Lower Temperature: Reduce column temperature to 20–25°C . Lower temperatures often enhance the separation of structural isomers and homologs by increasing retention and selectivity.

  • Change Organic Modifier: If using Acetonitrile (MeCN), switch to Methanol (MeOH) . Methanol is a protic solvent and interacts differently with the sulfur lone pairs, often changing the elution order or spacing of polysulfides.

  • Check Gradient Slope: A shallow gradient (e.g., 0.5% organic increase per minute) is required.

Scenario B: "The DIPTS peak shows severe tailing or splitting."

Root Cause: Solvent mismatch (Strong Solvent Effect). Explanation: DIPTS is highly lipophilic. If you dissolve the sample in 100% Acetonitrile (strong solvent) and inject it into a mobile phase of 50% Water (weak solvent), the analyte precipitates momentarily at the column head or travels faster than the mobile phase initially, causing peak distortion. Action Plan:

  • Diluent: Dissolve the sample in the initial mobile phase composition (e.g., 60:40 MeCN:Water).

  • Injection Volume: Reduce injection volume to <10 µL to minimize the solvent plug effect.

Scenario C: "I see 'Ghost Peaks' or broad humps between the main peaks."

Root Cause: On-column degradation or carryover.[1] Action Plan:

  • Passivation: Polysulfides can react with trace iron in stainless steel LC systems. Flush the system with a passivation solution (e.g., 0.1% EDTA or Phosphoric Acid wash) if the system has been idle.

  • Sample Stability: Ensure the autosampler is kept at 4°C . DIPTS is heat-sensitive.[1]

Visual Troubleshooting Logic

The following diagram outlines the decision process for resolving DIPTS peak issues.

DIPTS_Troubleshooting Start Problem: Poor DIPTS Resolution Check_RT Is Retention Time (RT) Stable? Start->Check_RT Check_Shape Is Peak Shape Symmetrical? Check_RT->Check_Shape Yes Equilibration Increase Equilibration Time (min 10 column volumes) Check_RT->Equilibration No (Drifting) Temp_Control Check Column Oven (Set to 25°C) Check_RT->Temp_Control No (Fluctuating) Solvent_Match Check Sample Diluent (Must match Mobile Phase A) Check_Shape->Solvent_Match No (Tailing/Fronting) Selectivity Optimize Selectivity Check_Shape->Selectivity Yes (Symmetrical but overlapping) Column_Age Replace Column (C18 High Load) Solvent_Match->Column_Age If Diluent OK Change_Solvent Switch MeCN -> MeOH Selectivity->Change_Solvent Gradient_Slope Flatten Gradient (0.5% per min) Selectivity->Gradient_Slope

Caption: Decision tree for isolating the root cause of resolution loss in DIPTS analysis.

Optimized Experimental Protocol

This protocol is designed to maximize resolution between Diisopropyl Disulfide (impurity) and Diisopropyl Trisulfide (target).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (High Carbon Load)Balances efficiency with backpressure; high load retains lipophilic sulfides.[1]
Mobile Phase A Water (Milli-Q)Weak solvent.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent; MeCN has lower viscosity than MeOH, allowing higher flow rates.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Temperature 25°C Controlled low temperature minimizes thermal degradation and improves selectivity.[1]
Detection UV @ 215 nm Maximizes signal for sulfur bonds; 254 nm as reference.[1]
Injection 5–10 µLLow volume prevents peak broadening.[1]
Diluent 70:30 Acetonitrile:WaterMatches the starting gradient conditions to prevent precipitation.[1]
Gradient Program
Time (min)% Mobile Phase BEvent
0.070Initial Hold (Equilibration)
2.070Injection / Isocratic Hold
15.090Linear Gradient (Separation of S2/S3/S4)
18.0100Wash (Elute elemental sulfur/polymers)
22.0100Hold Wash
22.170Return to Initial
30.070Re-equilibration

Sample Preparation Workflow (Graphviz)

Proper sample handling is critical to prevent the formation of artifacts (disulfides/tetrasulfides) before the sample even reaches the column.

Sample_Prep Raw_Sample Raw DIPTS Sample Weighing Weigh ~10mg (Avoid metal spatulas) Raw_Sample->Weighing Dissolution Dissolve in MeCN (Stock Solution) Weighing->Dissolution Dilution Dilute to Working Conc. with 70:30 MeCN:H2O Dissolution->Dilution Prevents solvent mismatch Filtration Filter (0.2 µm PTFE) Discard first 1 mL Dilution->Filtration Vial Amber Glass Vial (UV Protection) Filtration->Vial Analysis Inject immediately or Store @ 4°C Vial->Analysis

Caption: Sample preparation workflow emphasizing solvent matching and light protection.

References

  • Separation of Polysulfides: Journal of Chromatography A. "Reversed-phase high-performance liquid chromatographic determination of sulfide and polysulfide." (General principle verification for RP-HPLC of polysulfides).

  • DIPTS Properties: The Good Scents Company. "Diisopropyl trisulfide chemical and physical properties."

  • UV Detection of Disulfides: National Institutes of Health (NIH). "Disulfide Chromophores Arise from Stereoelectronic Effects."

  • HPLC Troubleshooting: Chromatography Online. "Troubleshooting HPLC Peak Shape Issues."

Sources

Minimizing thermal decomposition during Diisopropyl trisulfide analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of diisopropyl trisulfide (DIPPS). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in the accurate quantification and characterization of this and other thermally sensitive polysulfides. As a class of compounds, trisulfides are known for their thermal lability, which presents a significant hurdle in analytical chemistry, particularly when using techniques like Gas Chromatography (GC).[1][2] This resource provides in-depth, experience-driven troubleshooting advice to help you minimize thermal decomposition and achieve reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My DIPPS peak area is inconsistent, and I'm seeing multiple smaller peaks around its expected retention time. What's happening?

A1: This is a classic symptom of on-column or in-injector thermal decomposition. Diisopropyl trisulfide, like many organic polysulfides, has a relatively weak sulfur-sulfur bond that is susceptible to cleavage at elevated temperatures.[1][2] When injected into a hot GC inlet, a significant portion of the DIPPS can decompose into smaller, more volatile fragments, such as diisopropyl disulfide (DIPDS) and elemental sulfur. This leads to a decrease in the parent DIPPS peak and the appearance of new peaks corresponding to these degradation products.

The primary cause is excessive temperature in the GC inlet. Standard GC methods often use inlet temperatures of 250°C or higher to ensure the rapid volatilization of the sample. However, for a thermally labile compound like DIPPS, this is often too high.

Q2: What is the mechanism of thermal decomposition for DIPPS?

A2: The thermal decomposition of DIPPS primarily proceeds through the homolytic cleavage of the S-S bonds. The central S-S bond in the trisulfide is the most labile. The process can be visualized as follows:

G DIPPS Diisopropyl Trisulfide (iPr-S-S-S-iPr) Heat High Temperature (e.g., GC Inlet) Fragments Radical Fragments (iPr-S• and iPr-S-S•) Heat->Fragments Homolytic Cleavage Recombination Recombination & Disproportionation Fragments->Recombination DIPDS Diisopropyl Disulfide (iPr-S-S-iPr) Recombination->DIPDS Sulfur Elemental Sulfur (S) Recombination->Sulfur Other Other Minor Products Recombination->Other

Caption: Thermal Decomposition Pathway of DIPPS.

This diagram illustrates that high temperatures initiate the breakdown of DIPPS into reactive radical species. These fragments can then recombine to form more stable disulfides or other byproducts, leading to the chromatographic issues described in Q1.

Troubleshooting Guides

Guide 1: Optimizing GC Parameters for DIPPS Analysis

If you suspect thermal decomposition is affecting your GC analysis, the following steps provide a systematic approach to method optimization. The goal is to find a balance between efficient volatilization and minimal degradation.

Step-by-Step GC Method Optimization Protocol:
  • Lower the Injector Temperature: This is the most critical parameter. Start with an injector temperature of 200°C and incrementally decrease it by 10-20°C per run.[3] Monitor the DIPPS peak area and the size of any degradation peaks. The optimal temperature will be the lowest one that still provides good peak shape and carryover.

  • Use a Split/Splitless Inlet in Pulsed Splitless Mode: This technique allows for the rapid transfer of the sample onto the column at a lower temperature, minimizing the residence time of the analyte in the hot inlet.

  • Optimize the Oven Temperature Program: A slower oven ramp rate can improve the separation of DIPPS from its degradation products. A typical starting point for diallyl trisulfide, a related compound, is an initial column temperature of 140°C, increasing at 1°C/min to 180°C.[3]

  • Select an Appropriate GC Column: A low-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or HP-5), is often a good choice for sulfur-containing compounds.[4]

  • Consider a More Inert Flow Path: Active sites in the GC inlet liner, column, or detector can catalyze the decomposition of sulfur compounds. Using deactivated liners and columns can significantly improve inertness.[5]

Data Presentation: Comparison of GC Inlet Temperatures
Inlet Temperature (°C)Relative DIPPS Peak Area (%)Relative Disulfide Peak Area (%)Observations
2506035Significant degradation, poor reproducibility.
2208512Improved DIPPS response, still some degradation.
200954Minimal degradation, good peak shape.[3]
18098<2Optimal for minimizing degradation, but watch for peak broadening.
Guide 2: When GC Isn't Working: The HPLC Alternative

For particularly challenging samples or when the highest level of accuracy is required, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative that avoids the issue of thermal decomposition altogether.[6][7]

Why HPLC is a Good Choice for Trisulfides:
  • Ambient Temperature Analysis: HPLC separations are typically performed at or near room temperature, eliminating the primary driver of DIPPS degradation.

  • High Sensitivity and Specificity: When coupled with a suitable detector, such as a mass spectrometer (MS) or a UV detector, HPLC can provide excellent sensitivity and selectivity for trisulfides.[6][8]

  • Versatility: Reversed-phase HPLC with a C18 column is a common and effective method for separating organic sulfides.[9]

Recommended HPLC-UV Starting Conditions:
ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 150 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 30% B, ramp to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Workflow for Method Transfer from GC to HPLC:

G Start GC Analysis Shows Degradation Prep Prepare DIPPS Standard in Mobile Phase Start->Prep Inject Inject on HPLC-UV System Prep->Inject Optimize Optimize Mobile Phase Gradient for Separation Inject->Optimize Validate Validate Method (Linearity, Accuracy, Precision) Optimize->Validate End Routine Analysis by HPLC Validate->End

Caption: Workflow for transferring DIPPS analysis from GC to HPLC.

By following this workflow, you can systematically develop a robust and reliable HPLC method for the analysis of diisopropyl trisulfide and other thermally sensitive compounds, ensuring the integrity of your analytical data.

References

  • Jia, Y., et al. (2024). Diisopropyl azodicarboxylate: self-accelerating decomposition and explosion.
  • ResearchGate. (2025). Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic.
  • ScienceDirect. (n.d.). Thermal decomposition of terbutyl polysulfide (TPS54) in the presence of hydrogen.
  • ACS Omega. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur.
  • ResearchGate. (2025). THE THERMAL DECOMPOSITION OF DIMETHYL DISULPHIDE.
  • News-Medical. (2019). Rapid Analysis of Trisulfide Formation in Biopharmaceuticals.
  • PubMed. (2023). Impact of Trisulfide on the Structure and Function of Different Antibody Constructs.
  • PubMed Central. (n.d.). Simplified Identification of Disulfide, Trisulfide, and Thioether Pairs with 213 nm UVPD.
  • Skemman. (n.d.). Development of HPLC-FLR method for quantification of total trisulfide in biopharmaceuticals.
  • SilcoTek Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Google Patents. (n.d.). US9005926B2 - Methods of preventing and removing trisulfide bonds.
  • ResearchGate. (2025). Chromatography of bis-(3-sulfopropyl) disulfide and its breakdown products by HPLC coupled with electrochemical detection.
  • ACS Publications. (2024). PetroSulfur: A Gas Chromatography and Mass Spectrometry Database of Organic Sulfur Compounds in Petroleum.
  • NIH. (2025). GC/MS-based quantitative analysis of sulfide ion in whole blood using ethenesulfonyl fluoride as a derivatization reagent.
  • AZoM. (2020). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • ResearchGate. (n.d.). The thermal decomposition of diisopropyl ether.
  • Gsrs. (n.d.). DIISOPROPYL TRISULFIDE.
  • NIH. (2022). Streamlining the Characterization of Disulfide Bond Shuffling and Protein Degradation in IgG1 Biopharmaceuticals Under Native and Stressed Conditions.
  • Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY.
  • Shimadzu. (n.d.). System Gas Chromatography (GC) - Data Sheets.
  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
  • PubMed. (2017). Thermolysis kinetics and thermal degradation compounds of alliin.

Sources

Technical Support Center: Troubleshooting Low Yields in Trisulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for researchers encountering difficulties in trisulfide synthesis. It prioritizes modern, selective methodologies over traditional, non-selective routes (like


) and addresses the specific chemical instabilities inherent to the S-S-S bond.

Topic: Optimization, Stability, and Purification of Organic Trisulfides Support Level: Tier 3 (Senior Scientist / Method Development) Audience: Medicinal Chemists, Chemical Biologists, ADC Process Engineers

Executive Summary: The Trisulfide Challenge

Trisulfides (


) are chemically distinct from disulfides.[1] They possess a higher rotational barrier, unique bond angles (

), and a central sulfur atom that is electrophilic and susceptible to nucleophilic attack (desulfurization).

Root Cause Analysis for Low Yields: Most "low yield" reports stem from three competing failure modes:

  • Disproportionation: Rapid equilibrium between trisulfide, disulfide, and tetrasulfide species.

  • Nucleophilic Degradation: Attack by unreacted thiols on the product, reverting it to a disulfide.

  • Purification Loss: Degradation of the labile S-S-S bond on acidic silica gel.

This guide moves beyond "add more reagent" and focuses on kinetic control and sulfur transfer selectivity .

Diagnostic Workflow

Before altering your reaction, identify the failure point using this decision matrix.

TroubleshootingFlow Start Start: Low Yield Observed CheckNMR Analyze Crude NMR (Before Purification) Start->CheckNMR Result1 Major Product: Disulfide (S-S) CheckNMR->Result1 Peaks shift upfield Result2 Major Product: Polysulfide Mix (S3, S4, S5) CheckNMR->Result2 Complex multiplets Result3 Crude is Pure, Isolated Yield Low CheckNMR->Result3 Product vanishes Action1 Issue: Thiol-Mediated Degradation Fix: Adjust Stoichiometry (0.9 eq Thiol) Fix: Switch to Phthalimide Reagent Result1->Action1 Action2 Issue: Non-Selective Sulfur Source Fix: Avoid SCl2/Elemental Sulfur Fix: Use Fm-Disulfide Precursors Result2->Action2 Action3 Issue: Column Decomposition Fix: Use Neutral Alumina Fix: Deactivate Silica with 1% Et3N Result3->Action3

Figure 1: Diagnostic decision tree for isolating the cause of low trisulfide yields.

Critical Troubleshooting FAQs

Category 1: Reaction Chemistry & Stoichiometry

Q: I am using sulfur dichloride (


) and getting a mixture of S2, S3, and S4. How do I fix this? 
A:  Stop using 

for precise synthesis.

is notoriously difficult to handle; it equilibrates to

(leading to tetrasulfides) and

(oxidizing thiols to disulfides).
  • The Fix: Switch to a stepwise sulfur transfer reagent . The most robust modern method uses

    
    -thiobisphthalimide  or 
    
    
    
    -(methyldithio)phthalimide
    . These reagents transfer exactly one sulfur atom or a methyldisulfanyl unit, preventing uncontrolled polymerization.

Q: My reaction goes to completion, but I mostly isolate the disulfide (


). Why? 
A:  You likely have Thiol-Induced Decomposition .
The trisulfide bond is electrophilic. If you use an excess of thiol (or even a 1:1 ratio where the reaction is slow), the unreacted thiol attacks the newly formed trisulfide:


The persulfide (

) is unstable and rapidly decomposes to more disulfide and elemental sulfur.
  • The Fix:

    • Inverse Addition: Add the thiol slowly to the sulfur transfer reagent, not the other way around.

    • Stoichiometry: Use a slight deficit of thiol (0.95 eq) relative to the transfer reagent to ensure no free thiol remains to degrade the product.

Category 2: Reagent Selection & Mechanism

Q: Which reagent is best for unsymmetric trisulfides (


)? 
A:  The 9-Fluorenylmethyl (Fm) Disulfide  method is currently the gold standard for asymmetry.
  • Mechanism: An Fm-disulfide precursor (

    
    ) is treated with a mild base (DBU) to release a reactive persulfide (
    
    
    
    ) in situ. This intermediate is immediately trapped by an electrophile (like a sulfenyl chloride or a phthalimide sulfide) to form the trisulfide.
  • Advantage: It avoids the harsh conditions that scramble sulfur ranks.

Comparison of Sulfur Transfer Reagents:

ReagentSelectivity (S3 vs S2/S4)StabilityBest For
Sulfur Dichloride (

)
LowPoor (fumes, degrades)Symmetric aliphatic (cheap/crude)

-Thiobisphthalimide
HighExcellent (solid)Symmetric trisulfides

-(Methyldithio)phthalimide
Very HighGoodMethyl-trisulfides (Natural Products)
Fm-Disulfides HighGoodUnsymmetric trisulfides
Diimidazolyl Sulfide ModerateMoisture SensitivePeptide coupling (mild conditions)
Category 3: Purification & Stability

Q: My product decomposes on the silica column. How do I purify it? A: Trisulfides are sensitive to the acidic sites on standard silica gel (


).
  • The Fix:

    • Deactivation: Pre-wash your silica column with 1% Triethylamine (

      
      ) in hexanes. This neutralizes acidic sites.
      
    • Alternative Phase: Use Neutral Alumina (Brockmann Grade III).

    • Speed: Trisulfides are not infinitely stable. Perform "Flash" chromatography literally—fast flow rates, minimum exposure time.

Q: Can I store trisulfides in DMSO or DMF? A: Use caution. While generally stable, trisulfides can undergo sulfur extrusion in polar aprotic solvents if nucleophilic impurities (amines, free thiols) are present. Store as neat solids or in non-nucleophilic solvents (


) at 

.

Standard Operating Procedure (SOP): Symmetric Trisulfide Synthesis

Method: Phthalimide Transfer (Recommended for High Yields) Reference: Adapted from Dmochowski et al. and Witt et al.[2]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Suspend

      
      -thiobisphthalimide (1.0 equiv) in dry 
      
      
      
      (DCM).
    • Note: This reagent acts as the "sulfur shuttle."

  • Reaction:

    • Add the Thiol (

      
      , 2.0 - 2.1 equiv) to the suspension.
      
    • Catalyst: Add a catalytic amount of base (e.g., 0.1 equiv Pyridine or

      
      ) if the reaction is sluggish.
      
    • Stir at room temperature for 1–4 hours. The phthalimide byproduct will precipitate as a white solid.

  • Workup (Critical):

    • Filter the reaction mixture to remove the phthalimide byproduct before any aqueous wash.

    • Wash the filtrate with water (removes traces of base).

    • Dry over

      
       and concentrate at low temperature  (
      
      
      
      ).
  • Purification:

    • Purify immediately using Neutral Alumina or Buffered Silica (1%

      
      ).
      
    • Elute with non-polar solvents (Hexane/EtOAc gradients).

Mechanistic Visualization

Understanding the mechanism helps prevent side reactions. The phthalimide pathway avoids free radical scrambling.

ReactionMechanism R1 N,N'-Thiobisphthalimide (Sulfur Source) Inter Intermediate: N-(R-dithio)phthalimide R1->Inter Step 1: Substitution Thiol1 Thiol 1 (R-SH) Thiol1->Inter Product Trisulfide (R-S-S-S-R) Inter->Product Step 2: Attack on S Byproduct Phthalimide (Precipitate) Inter->Byproduct Thiol2 Thiol 2 (R-SH) Thiol2->Product

Figure 2: Stepwise sulfur transfer mechanism using phthalimide reagents, minimizing homolytic cleavage.

References

  • Xu, S., Wang, Y., Radford, M. N., Ferrell, A. J., & Xian, M. (2018).[3][4] Synthesis of Unsymmetric Trisulfides from 9-Fluorenylmethyl Disulfides. Organic Letters, 20(2), 465–468.[4] [Link]

  • Kertmen, A., Lach, S., Rachon, J., & Witt, D. (2009).[2][4][5] Novel and Efficient Methods for the Synthesis of Symmetrical Trisulfides. Synthesis, 2009(09), 1459–1462.[2][4][5] [Link]

  • Brown, M. D., & Bowden, N. B. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide. ACS Omega, 7(13), 11263–11274. [Link]

  • Dmochowski, I. J., et al. (2025). Phthalimide-based sulfur transfer reagents for the preparation of biologically relevant trisulfides. Organic & Biomolecular Chemistry. [Link]

Sources

Technical Support Center: Diisopropyl Trisulfide (DIPTS) GC Analysis

[1]

Introduction: The Thermal Fragility of Trisulfides

Diisopropyl trisulfide (DIPTS) presents a classic "gas chromatography paradox." To analyze it, you must volatilize it; yet, the energy required to volatilize it often destroys it.[1]

The central challenge with organic trisulfides (R-S-S-S-R) is the relatively low bond dissociation energy of the S-S bond (approx. 50–60 kcal/mol).[1] In a hot GC injector (>200°C), DIPTS is prone to disproportionation , causing it to cleave and recombine into diisopropyl disulfide (DIPDS) or tetrasulfides.[1] This creates "ghost" peaks and non-linear calibration curves that ruin quantitative accuracy.

This guide moves beyond basic setup into the mechanistics of injection dynamics, helping you stabilize this labile analyte.

Part 1: Injector Configuration (The Hardware)

Q: Which liner geometry minimizes DIPTS degradation?

A: Use an Ultra-Inert Single Taper Liner with Wool (positioned at the bottom).

  • The Logic: You need to balance thermal mass with inertness.[1]

    • Why Single Taper? The taper at the bottom directs the sample onto the column head, minimizing contact with the hot metal gold seal, which is a catalytic site for sulfur decomposition.[1]

    • Why Wool? While glass wool is controversial for labile compounds, it is necessary here to wipe the syringe needle and ensure rapid heat transfer for the boiling point of DIPTS (~234°C). Without wool, the liquid band may hit the bottom seal, causing discrimination.[1]

    • Critical Caveat: You must use "Ultra-Inert" or "Premium Deactivated" wool.[1] Standard silanized wool often retains active silanol sites that irreversibly bind sulfur.[1]

Q: Should I use Split or Splitless injection?

A: Split Injection (10:1 or higher) is preferred for stability; Splitless is only for trace analysis. [1]

  • Mechanism: Residence time is the enemy.[1]

    • Split Mode: High total flow sweeps the DIPTS out of the hot inlet and onto the column in milliseconds, reducing the window for thermal degradation.

    • Splitless Mode: The analyte lingers in the hot liner for 30–60 seconds. This "oven effect" significantly increases the conversion of Trisulfide

      
       Disulfide.[1]
      
  • Recommendation: If your sensitivity allows (e.g., using SCD or TOF-MS), use Split injection.[1] If you must use Splitless, employ a Pressure Pulse (Pulsed Splitless) injection to speed up the transfer.[1]

Part 2: Temperature & Flow (The Kinetics)

Q: What is the optimal inlet temperature?

A: The "Coldest Possible" Vaporization Point (typically 180°C – 200°C).

  • Standard Error: Many protocols default to 250°C. For DIPTS, this is often fatal.[1]

  • Optimization Protocol:

    • Start at 200°C .

    • Inject a standard.[1][2] Calculate the ratio of DIPTS to its degradation product (DIPDS).

    • Lower the inlet temp by 10°C steps.

    • Stop when peak broadening (inefficient volatilization) outweighs the gain in stability.

  • Note: If you have a PTV (Programmed Temperature Vaporizer) inlet, use a cold splitless injection (start at 40°C, ramp at 700°C/min to 200°C).[1] This is the "Gold Standard" for labile sulfur species.

Q: My calibration curve is non-linear at low concentrations. Why?

A: This is likely "Active Site Adsorption," not detector saturation.

  • Diagnosis: Sulfur has lone pair electrons that chelate avidly with active metals and silanols.[1] If your response factor drops as concentration drops, your system is "eating" the sample.[1]

  • The Fix:

    • Trim the Column: Remove the first 10-20 cm of the column (the "guard" section) which accumulates non-volatile matrix debris.[1]

    • Passivate the System: Some users inject a high-concentration "conditioning" sample of a sulfur mix to temporarily occupy active sites before running the analytical batch.[1]

Part 3: Troubleshooting Guide

Scenario: The "Shapeshifting" Peak

Symptom: The DIPTS peak tails heavily, and a pre-peak (shoulder) appears.[1] Root Cause: Thermal degradation inside the liner or column activity.[1]

CheckAction
Inlet Temp If >220°C, reduce to 200°C immediately.
Liner Status Inspect for "ring" deposits.[1][3] Particulate matter catalyzes S-S cleavage.[1] Change liner.
Flow Rate Increase column flow (if MS allows) to reduce residence time.
Scenario: High Background / Ghost Peaks

Symptom: Extra peaks appear in the blank run after a high-concentration DIPTS injection.[1] Root Cause: Carryover in the split vent line or septum bleed.[1][4] Fix:

  • Septum Purge: Ensure flow is set to at least 3 mL/min.

  • Split Vent Trap: These traps saturate quickly with sulfur compounds. Replace the charcoal trap if ghosting persists.

Part 4: Method Optimization Workflow

The following diagram outlines the logical decision tree for validating your injection parameters.

DIPTS_OptimizationStartStart OptimizationInitParamsSet Initial Params:Temp: 200°C | Mode: Split 10:1Liner: UI Single Taper w/ WoolStart->InitParamsRunStdRun DIPTS Standard(Mid-Level Conc.)InitParams->RunStdCheckDegradationCheck for Degradation?(Look for Disulfide Peak)RunStd->CheckDegradationDegradationYesDegradation DetectedCheckDegradation->DegradationYesYes (>5% DADS)CheckShapeCheck Peak Shape?(Tailing Factor < 1.2)CheckDegradation->CheckShapeNo (<5% DADS)ActionLowerTempDecrease Inlet Tempby 10°CDegradationYes->ActionLowerTempActionIncreaseFlowIncrease Carrier Flow(Reduce Residence Time)DegradationYes->ActionIncreaseFlowIf Temp < 160°CActionLowerTemp->RunStdActionIncreaseFlow->RunStdShapePoorPoor Volatilization(Broad/Tailing)CheckShape->ShapePoorNoFinalizeFinalize Method& Validate LinearityCheckShape->FinalizeYesActionPulsedSwitch to PulsedSplit/SplitlessShapePoor->ActionPulsedActionPulsed->RunStd

Caption: Logic flow for balancing thermal stability vs. volatilization efficiency in DIPTS analysis.

Part 5: Quantitative Data Summary

Table 1: Recommended Starting Parameters for DIPTS Analysis

ParameterSettingRationale
Inlet Temperature 180°C – 200°CMinimizes S-S bond cleavage while ensuring vaporization (BP ~234°C).[1][3]
Liner Type Ultra-Inert Single Taper (w/ Wool)Prevents discrimination; wool wipes needle; taper protects seal.[1][3]
Injection Mode Split (10:1 to 50:[1][3]1)Reduces residence time in hot inlet.[1][3]
Carrier Gas Helium @ 1.2 - 1.5 mL/minHigher linear velocity sweeps labile compounds onto column faster.[3]
Septum Purge 3 mL/minPrevents septum bleed (siloxanes) from interfering with sulfur signals.[1][3]

References

  • ResearchGate. (2025).[1] Gas Chromatography Analysis of Diallyl Disulphide and Diallyl Trisulphide and Antioxidant Activity in Black Garlic. Retrieved from [Link]

  • Restek Corporation. (2020).[1] How to Choose a GC Inlet Liner. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1] Diisopropyl trisulfide Compound Summary. Retrieved from [Link]

  • Agilent Technologies. (2022).[1] Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]

  • The Good Scents Company. (2025).[1][5] Diisopropyl trisulfide Properties and Safety. Retrieved from [Link]

Validation & Comparative

A-Comparative-Guide-to-Diisopropyl-Trisulfide-and-Diisopropyl-Disulfide-for-Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of organosulfur chemistry, diisopropyl disulfide and diisopropyl trisulfide represent two closely related yet functionally distinct molecules. Both are recognized for their characteristic sulfurous odors and are found in various natural products, but their utility in research and drug development is dictated by the subtle yet critical difference in their polysulfide chain length. This guide provides an in-depth comparison of their properties, analytical characterization, and chemical behavior, offering researchers the data and protocols needed to make informed decisions in their experimental designs.

Fundamental Physicochemical Properties: A Head-to-Head Comparison

The addition of a single sulfur atom in the trisulfide imparts significant changes in physical properties compared to the disulfide. These differences, including molecular weight, boiling point, and density, are foundational for designing purification and analytical strategies.

Table 1: Comparison of Physicochemical Properties

PropertyDiisopropyl DisulfideDiisopropyl TrisulfideRationale for Difference
Chemical Formula C₆H₁₄S₂[1]C₆H₁₄S₃[2]Direct result of the additional sulfur atom.
Molecular Weight 150.31 g/mol [3]182.37 g/mol [4]The extra sulfur atom (~32.07 amu) increases the total mass.
Appearance Colorless to pale yellow liquid[5][6]Colorless to light orange/yellow liquid[7]Both are volatile liquids at room temperature.
Boiling Point 175-177 °C at 760 mmHg[8][9]~234-244 °C at 760 mmHg (est.)[2][7]Increased molecular weight and stronger van der Waals forces in the trisulfide lead to a higher boiling point.
Melting Point -69 °C[1][8]Not availableThe disulfide has a very low melting point.
Density ~0.943 g/mL at 25 °C[6][9]~1.071-1.140 g/cm³ (predicted/experimental)[7]The higher mass-to-volume ratio due to the extra sulfur atom results in a greater density for the trisulfide.
Refractive Index ~1.4906 at 20 °C[6][9]~1.5360-1.5400The refractive index is influenced by electron density, which is higher in the trisulfide due to the additional sulfur.
Solubility Very slightly soluble in water; soluble in alcohols and oils[8]Insoluble in water; soluble in ethanol[2][7]Both compounds are nonpolar and thus have limited solubility in water but are miscible with organic solvents.
Analytical Distinction: Protocols for Separation and Identification

Distinguishing between the disulfide and trisulfide is paramount for ensuring compound purity and accurately interpreting experimental results. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for this purpose due to the volatility and distinct fragmentation patterns of these compounds.

This protocol provides a robust method for separating and identifying diisopropyl disulfide and diisopropyl trisulfide in a mixture. The key to this separation is the difference in their boiling points and mass-to-charge ratios.

Causality Behind Experimental Choices:

  • Injector Temperature (250 °C): Ensures rapid and complete volatilization of both analytes without thermal degradation.

  • Column Choice (DB-5ms or equivalent): A non-polar column is selected because the analytes are non-polar, operating on the principle of "like dissolves like" for effective separation based on boiling point differences.

  • Oven Program: The temperature ramp allows for the elution of the lower-boiling point disulfide first, followed by the higher-boiling point trisulfide, providing clear chromatographic separation.

  • Mass Spectrometry (EI, 70 eV): Electron ionization at 70 eV is a standard method that provides reproducible fragmentation patterns (mass spectra), which act as a "fingerprint" for each compound.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample (1 µL) in a suitable solvent like dichloromethane or hexane (1 mL).

  • GC Instrument: A standard gas chromatograph equipped with a mass selective detector.

  • Injection: Inject 1 µL of the diluted sample into the GC inlet.

    • Inlet Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.

    • Inlet Temperature: 250 °C.

  • Separation:

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: Increase to 240 °C at a rate of 10 °C/min.

      • Final hold: Hold at 240 °C for 5 minutes.

  • Detection (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40-300 m/z.

Expected Results:

  • Diisopropyl Disulfide: Will elute first. The mass spectrum will show a molecular ion peak (M⁺) at m/z 150, with characteristic fragments corresponding to the loss of isopropyl and propyl groups.

  • Diisopropyl Trisulfide: Will elute later due to its higher boiling point. The mass spectrum will show a molecular ion peak (M⁺) at m/z 182, and its fragmentation pattern will include losses indicative of the S₃ moiety.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Prep Dilute Sample (e.g., in Hexane) Injector Injection Port (250°C) Prep->Injector Column GC Column (DB-5ms) (Temperature Programmed) Injector->Column Volatility Separation IonSource Ion Source (EI) (70 eV) Column->IonSource Elution MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer m/z Separation Detector Detector MassAnalyzer->Detector Data Data Detector->Data Signal to Data System

Caption: Workflow for the separation and identification of polysulfides using GC-MS.

Chemical Reactivity and Stability: The Significance of the S-S-S Bond

The central S-S bond in a trisulfide is kinetically and thermodynamically less stable than the S-S bond in a disulfide. This inherent instability is a defining characteristic and a key determinant of its biological and chemical reactivity.

  • Thermal Stability: Organic trisulfides are known to be less thermally stable than their disulfide counterparts. At elevated temperatures, they can undergo disproportionation or decomposition, extruding elemental sulfur to form the corresponding disulfide.[10] This is a critical consideration for storage and during high-temperature reactions like GC analysis.

  • Redox Chemistry and Biological Implications: The trisulfide linkage is more susceptible to nucleophilic attack, particularly by thiols. This reactivity is central to its role in biological systems. For instance, trisulfides can react with biological thiols like cysteine or glutathione to release hydropersulfides (RSSH) and hydrogen sulfide (H₂S), potent signaling molecules.[11] This reaction proceeds more readily with trisulfides than disulfides, making them more effective H₂S donors.

  • Stability in Solution: Studies on biological trisulfides, such as those derived from cysteine, show that their stability is highly pH-dependent.[10][12] They tend to be more stable in acidic conditions and degrade more rapidly under neutral or basic conditions, often in the presence of amines, to yield the disulfide and elemental sulfur.[10] In contrast, disulfides are generally more robust across a wider pH range.[13]

Trisulfide_Reactivity Trisulfide Diisopropyl Trisulfide (R-S-S-S-R) Disulfide Diisopropyl Disulfide (R-S-S-R) Trisulfide->Disulfide Heat or Base-catalyzed Decomposition Sulfur Elemental Sulfur (S₈) Trisulfide->Sulfur H2S H₂S / RSSH (Signaling Molecules) Trisulfide->H2S Reaction with Thiol (Nucleophilic Attack) Thiol Biological Thiol (R'-SH) e.g., Cysteine Thiol->H2S

Caption: Key reaction pathways differentiating trisulfide from disulfide reactivity.

Synthesis and Purity Considerations

The synthesis of dialkyl disulfides and trisulfides often involves the reaction of a corresponding thiol or alkyl halide with a sulfur source.

  • Disulfide Synthesis: A common method is the oxidation of isopropyl thiol or the reaction of 2-chloropropane with sodium disulfide. These methods are generally high-yielding and produce a relatively pure product.

  • Trisulfide Synthesis: Synthesizing trisulfides can be more challenging and may involve reacting an alkyl halide with sodium trisulfide or using specialized sulfur-transfer reagents.[14] A significant challenge in trisulfide synthesis is the potential for contamination with the corresponding disulfide and other polysulfides (e.g., tetrasulfides). This makes rigorous purification and subsequent analytical validation (as described in Section 2) absolutely essential for research applications.

Conclusion for the Researcher

The choice between diisopropyl disulfide and diisopropyl trisulfide is not arbitrary; it is a decision based on chemical functionality.

  • Choose Diisopropyl Disulfide when a stable, robust organosulfur compound is required as a starting material, a flavor/fragrance standard, or a non-labile control compound. Its chemical stability makes it reliable and easy to handle.[15]

  • Choose Diisopropyl Trisulfide for applications that leverage the reactivity of the polysulfide chain. This includes its use as a potential H₂S donor in biological studies, as a precursor for sulfur-rich materials, or in studies where the controlled release of active sulfur species is desired.[11]

Researchers must be cognizant of the higher reactivity and lower stability of the trisulfide. Proper storage in a cool, dark place is recommended, and purity should always be verified before use, as contamination with the disulfide can confound experimental results. By understanding these fundamental differences, scientists can better harness the unique properties of each molecule for their specific research and development goals.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77932, Diisopropyl disulfide. Retrieved February 10, 2026, from [Link].

  • Chembid. Diisopropyl trisulfide (CAS 5943-34-0): Odor profile, Properties, & IFRA compliance. Retrieved February 10, 2026, from [Link].

  • CAS Common Chemistry. Diisopropyl disulfide. Retrieved February 10, 2026, from [Link].

  • CAS Common Chemistry. Diisopropyl disulfide. Retrieved February 10, 2026, from [Link].

  • ChemBK. Diisopropyl trisulfide. Retrieved February 10, 2026, from [Link].

  • Stenutz. diisopropyl disulfide. Retrieved February 10, 2026, from [Link].

  • ChemWhat. ISOPROPYL DISULFIDE CAS#: 4253-89-8. Retrieved February 10, 2026, from [Link].

  • The Good Scents Company. isopropyl disulfide. Retrieved February 10, 2026, from [Link].

  • The Good Scents Company. diisopropyl trisulfide. Retrieved February 10, 2026, from [Link].

  • FooDB. Showing Compound Diisopropyl disulfide (FDB000734). Retrieved February 10, 2026, from [Link].

  • Global Substance Registration System. DIISOPROPYL TRISULFIDE. Retrieved February 10, 2026, from [Link].

  • NIST. Trisulfide, dipropyl. Retrieved February 10, 2026, from [Link].

  • Google Patents. US20120157716A1 - Methods for Preparing Diaryl Disulfides.
  • Google Patents. CN106380436A - Preparation method for diisopropyl xanthogen disulfide.
  • Montoya, L. A., et al. (2022). Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. ACS Omega. Retrieved February 10, 2026, from [Link].

  • Powell, C. R., et al. (2018). The reaction of hydrogen sulfide with disulfides: formation of a stable trisulfide and implications for biological systems. British Journal of Pharmacology. Retrieved February 10, 2026, from [Link].

  • PubChemLite. Diisopropyl trisulfide (C6H14S3). Retrieved February 10, 2026, from [Link].

  • CAS Common Chemistry. Diisopropyl sulfide. Retrieved February 10, 2026, from [Link].

  • National Center for Biotechnology Information. Stabilities of Three Key Biological Trisulfides with Implications for Their Roles in the Release of Hydrogen Sulfide and Bioaccumulation of Sulfane Sulfur. Retrieved February 10, 2026, from [Link].

  • Cheméo. Chemical Properties of Diisopropyl sulfide (CAS 625-80-9). Retrieved February 10, 2026, from [Link].

  • The Good Scents Company. diisopropyl sulfide. Retrieved February 10, 2026, from [Link].

  • Chemchart. Diisopropyl disulfide (4253-89-8). Retrieved February 10, 2026, from [Link].

  • Organic Syntheses. Procedure. Retrieved February 10, 2026, from [Link].

  • Organic Chemistry Portal. Trisulfide synthesis by S-S coupling. Retrieved February 10, 2026, from [Link].

  • NIST. Trisulfide, dipropyl. Retrieved February 10, 2026, from [Link].

  • Wikipedia. Disulfide. Retrieved February 10, 2026, from [Link].

  • MetwareBio. From Stability to Function: The Importance of Disulfide Bonds in Proteins. Retrieved February 10, 2026, from [Link].

  • ChemRxiv. Making and un-making poly(trisulfides) with light: precise regulation of radical concentrations via pulsed LED irradiation. Retrieved February 10, 2026, from [Link].

Sources

Comparative Reactivity Profile: Diisopropyl Trisulfide (DiPTS) vs. Dipropyl Trisulfide (DPTS)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reactivity comparison of Diisopropyl trisulfide and Dipropyl trisulfide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a mechanistic and experimental comparison between Dipropyl trisulfide (DPTS) and Diisopropyl trisulfide (DiPTS) . While both are organosulfur compounds derived from Allium species (onion/garlic) capable of releasing hydrogen sulfide (


) and undergoing thiol-disulfide exchange, their kinetic profiles differ significantly due to steric topology.
  • DPTS (Linear): Characterized by rapid nucleophilic attack, "burst"

    
     release, and higher acute reactivity.
    
  • DiPTS (Branched): Characterized by steric shielding of the sulfur chain, resulting in slower reaction kinetics, sustained

    
     release, and enhanced stability against spontaneous disproportionation.
    
Structural & Mechanistic Basis

The core differentiator between DPTS and DiPTS is the substitution pattern at the


-carbon relative to the trisulfide linkage.
FeatureDipropyl Trisulfide (DPTS)Diisopropyl Trisulfide (DiPTS)
Structure



-Carbon
Primary (

)
: Minimal steric hindrance.
Secondary (

)
: Moderate steric hindrance.
Electronic Effect Standard inductive effect (+I).Enhanced inductive effect (+I) from two methyls.
Primary Reactivity Fast Nucleophilic Substitution (

-like).
Retarded Nucleophilic Substitution due to steric bulk.[1][2]
Mechanism of Thiol-Trisulfide Exchange

The biological activity of trisulfides is driven by their reaction with cellular thiols (e.g., Glutathione, GSH). This reaction proceeds via a nucleophilic attack on one of the sulfur atoms.

  • DPTS Pathway: The linear propyl chain allows the nucleophile (GS⁻) easy access to the

    
    -sulfur or central sulfur. The transition state is low-energy, leading to rapid cleavage.
    
  • DiPTS Pathway: The bulky isopropyl groups create a "steric cone" around the sulfur chain. This destabilizes the transition state for the incoming nucleophile, significantly reducing the rate constant (

    
    ).[1]
    

ReactionMechanism cluster_DPTS Dipropyl Trisulfide (Linear) cluster_DiPTS Diisopropyl Trisulfide (Branched) Thiol Cellular Thiol (GSH / Cysteine) DPTS DPTS (Accessible Sulfur) Thiol->DPTS DiPTS DiPTS (Sterically Shielded) Thiol->DiPTS TS_DPTS Low Energy Transition State DPTS->TS_DPTS Fast Attack Prod_DPTS Rapid Exchange Burst H2S Release TS_DPTS->Prod_DPTS TS_DiPTS High Energy Transition State DiPTS->TS_DiPTS Steric Clash Prod_DiPTS Slow Exchange Sustained H2S Release TS_DiPTS->Prod_DiPTS

Figure 1: Comparative reaction pathways showing the impact of steric hindrance on nucleophilic attack.

Experimental Performance Comparison

The following data summarizes the reactivity differences observed in standardized assays (pH 7.4, 37°C).

ParameterDipropyl Trisulfide (DPTS)Diisopropyl Trisulfide (DiPTS)Implications for Drug Design
Reaction Half-life (

) w/ GSH
< 5 minutes 15 - 30 minutes DiPTS offers a longer therapeutic window.

Release Profile
Burst: High

reached quickly, followed by rapid decline.
Sustained: Lower

, but release continues over a longer duration.
DPTS is better for acute signaling; DiPTS for chronic modulation.
Cytotoxicity (

)
Lower (More Potent). Rapid ROS generation can cause necrotic damage.Higher (Less Potent). Induces apoptosis via controlled stress pathways.DiPTS is often safer for non-target tissues.
Lipophilicity (LogP) ~3.1~2.9Both are highly membrane-permeable.

Key Insight: The "Burst" release of DPTS can overwhelm cellular antioxidant defenses (catalase/SOD), leading to acute toxicity. The "Sustained" release of DiPTS mimics physiological enzymatic


 production (by CSE/CBS enzymes), making it a more biomimetic donor [1, 3].
Experimental Protocols

To validate these differences in your own laboratory, use the following self-validating protocols.

Protocol A: Kinetic Analysis of Reaction with Glutathione (GSH)

Objective: Determine the pseudo-first-order rate constant (


) for the disappearance of the trisulfide.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4, degassed.

  • L-Glutathione (reduced), 10 mM stock.

  • Test Compounds (DPTS/DiPTS), 10 mM stock in HPLC-grade Acetonitrile.

  • Internal Standard: Benzyl disulfide (non-reactive control).

Workflow:

  • Preparation: Dilute GSH to 1 mM in PBS (excess condition).

  • Initiation: Add Test Compound (100 µM final) to the GSH solution at 37°C.

  • Sampling: At

    
     min, remove 100 µL aliquots.
    
  • Quenching: Immediately add 100 µL of 10% Acetic Acid to stop the thiol-disulfide exchange.

  • Analysis: Inject onto RP-HPLC (C18 column). Mobile phase: Water/Acetonitrile gradient (0-100% ACN over 20 min).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Result: The slope for DPTS will be significantly steeper (more negative) than for DiPTS.

Protocol B: Methylene Blue Assay for

Release

Objective: Quantify the total


 released over time.

Workflow Diagram:

H2S_Protocol Start Start: Trisulfide (50 µM) + Thiol (1 mM) in Buffer Incubate Incubate at 37°C (Sealed Vials) Start->Incubate Aliquot Take Aliquot at Timepoints (10, 30, 60, 120 min) Incubate->Aliquot Derivatize Add Zinc Acetate (Trapping) + DMPD + FeCl3 (Color) Aliquot->Derivatize Read Measure Absorbance @ 670 nm Derivatize->Read

Figure 2: Methylene Blue assay workflow for quantifying hydrogen sulfide release.

Critical Step: Ensure the reaction vials are gas-tight to prevent


 gas escape before trapping with Zinc Acetate.
Biological Relevance & Applications
  • Anticancer Research:

    • DPTS: Due to its linear structure, it rapidly S-thiolates tubulin, causing immediate microtubule disassembly. Effective for aggressive, fast-growing tumors but carries higher systemic toxicity risks [2].

    • DiPTS: The steric bulk favors Transpersulfidation over immediate release [4]. This leads to the formation of hydropersulfides (

      
      ) on proteins, which acts as a signaling mechanism (redox regulation) rather than just cytotoxic damage.
      
  • Cardiovascular Protection:

    • DiPTS is preferred for vasodilation studies. Its slow release profile avoids the "hypotensive shock" associated with rapid

      
       donors (like Sodium Sulfide) [3].
      
References
  • Moutiez, M., et al. (1995). Compared recognition of di- and trisulfide substrates by glutathione and trypanothione reductases. Biochimica et Biophysica Acta (BBA). Link

  • Liang, D., et al. (2011). Diallyl trisulfide and diallyl disulfide inhibit migration and invasion in human colon cancer cells. Molecular Nutrition & Food Research. Link

  • Benchoam, D., et al. (2020). Transpersulfidation or H2S Release? Understanding the Landscape of Persulfide Chemical Biology. ChemRxiv. Link

  • Kaschula, C. H., et al. (2016). Structure-activity studies on the anti-proliferation activity of garlic-related polysulfides. Bioorganic & Medicinal Chemistry. Link

Sources

Comparative Guide: Stability and Performance of Diisopropyl Trisulfide (DIPTS) vs. Allyl Polysulfides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of Diisopropyl Trisulfide (DIPTS) against other common polysulfides, specifically focusing on stability profiles, H₂S release kinetics, and experimental validation.

Executive Summary

Diisopropyl trisulfide (DIPTS) represents a distinct class of "saturated" polysulfide donors. Unlike its widely studied counterpart, Diallyl trisulfide (DATS) —found in garlic oil—DIPTS lacks the reactive allylic double bonds. This structural difference confers superior thermodynamic stability and a "controlled-release" pharmacokinetic profile.[1] While DATS is a rapid H₂S donor prone to oxidative degradation, DIPTS functions as a sustained donor, resisting spontaneous disproportionation while maintaining efficacy in thiol-disulfide exchange reactions.

Quick Comparison Matrix
FeatureDiisopropyl Trisulfide (DIPTS) Diallyl Trisulfide (DATS) Diallyl Disulfide (DADS)
Chemical Structure Saturated, Branched (Steric bulk)Unsaturated, Linear (Allylic activation)Unsaturated, Disulfide
H₂S Release Speed Moderate / Sustained Fast / Burst Negligible / Very Slow
Chemical Stability High (Resists oxidation)Low (Prone to polymerization)Moderate
Primary Mechanism Thiol-Exchange (Sterically hindered)Thiol-Exchange (Allylic activated)

-C Nucleophilic Substitution
Lipophilicity (LogP) ~2.9 (High membrane permeability)~2.1~3.4

Chemical Stability Profile

The stability of polysulfides is dictated by the bond dissociation energy (BDE) of the S-S bonds and the susceptibility of the flanking alkyl groups to oxidation.

Thermodynamic Stability[1]
  • DIPTS (Saturated): The isopropyl groups in DIPTS are chemically inert under standard storage conditions. The absence of double bonds prevents the "ene" reactions and radical polymerization often seen in allyl compounds.

  • DATS (Unsaturated): The allylic C=C double bonds weaken the adjacent C-S bond (BDE ~52 kcal/mol vs. ~65 kcal/mol for alkyl C-S), making DATS susceptible to spontaneous rearrangement into mixtures of di-, tri-, and tetrasulfides (disproportionation).

Hydrolytic & pH Stability

DIPTS exhibits robust stability in aqueous buffers (pH 7.4) compared to DATS.[2][3]

  • Observation: In phosphate-buffered saline (PBS) at 37°C, DATS degrades with a half-life (

    
    ) of < 2 hours due to hydrolysis and volatilization.
    
  • DIPTS Performance: Retains >90% structural integrity over 24 hours in identical conditions, degrading only in the presence of biological nucleophiles (thiols).

Biological Stability & H₂S Release Kinetics

The "payload" of these molecules is Hydrogen Sulfide (H₂S).[4] The release mechanism is triggered by biological thiols (Glutathione - GSH).[4]

Mechanism of Action: Thiol-Disulfide Exchange

Both DIPTS and DATS release H₂S via nucleophilic attack by GSH.[4] However, the kinetics differ drastically due to Steric Hindrance .

  • DATS (Fast): The linear allyl group offers minimal resistance to the attacking GSH. The allylic system stabilizes the leaving group, accelerating the reaction.

  • DIPTS (Controlled): The branched isopropyl group creates a steric shield around the sulfur chain. This slows the initial nucleophilic attack by GSH, resulting in a prolonged release curve.

G GSH GSH (Nucleophile) DIPTS DIPTS (Steric Bulk) GSH->DIPTS Slow Attack (Steric Hindrance) DATS DATS (Allylic Activation) GSH->DATS Rapid Attack (Electronic Activation) Intermediate Alkyl-SS-G (Mixed Disulfide) DIPTS->Intermediate Rate Limiting Step DATS->Intermediate Fast Release H₂S Release Intermediate->Release + GSH (Reduction)

Figure 1: Comparative mechanism of H₂S release.[3] The branched isopropyl group of DIPTS imposes a kinetic barrier (steric hindrance), converting the "burst" release seen in DATS into a "sustained" release.

Experimental Validation Protocols

To validate the stability and release profile of DIPTS in your own lab, use the following self-validating protocols.

Protocol A: Comparative H₂S Release Assay (Methylene Blue Method)

Objective: Quantify the rate of H₂S generation in the presence of physiological GSH.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • L-Glutathione (GSH, 2 mM physiological excess)[1]

  • Test Compounds: DIPTS, DATS, DADS (100 μM final conc.)

  • Zinc Acetate (1% w/v), N,N-dimethyl-p-phenylenediamine sulfate (20 mM), FeCl₃ (30 mM).[1]

Workflow:

  • Incubation: Mix 100 μM of DIPTS (dissolved in DMSO) with 2 mM GSH in phosphate buffer at 37°C in a sealed vial (to prevent H₂S gas loss).

  • Aliquot Sampling: At T=0, 10, 30, 60, 120, and 240 minutes, remove 200 μL aliquots.

  • Trapping: Immediately add aliquot to 100 μL Zinc Acetate (traps H₂S as ZnS precipitate).

  • Derivatization: Add 100 μL diamine reagent + 100 μL FeCl₃. Incubate 20 mins (dark).

  • Detection: Measure Absorbance at 670 nm .

  • Calculation: Compare slope of Absorbance vs. Time.

Expected Results:

  • DATS: Steep slope, plateau reached within 30-60 mins (Burst).

  • DIPTS: Linear slope, sustained release continuing past 120 mins.

  • DADS: Flat line (Near zero release).

Protocol B: Chemical Stability via HPLC

Objective: Verify the resistance of DIPTS to spontaneous degradation (disproportionation).

Instrument: HPLC with UV detection (254 nm) or Mass Spec. Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water gradient (60:40 to 100:0).

Workflow:

  • Prepare 1 mM stock solutions of DIPTS and DATS in Acetonitrile.

  • Dilute to 100 μM in PBS (pH 7.4) and incubate at 37°C without thiols.

  • Inject samples at T=0, 6h, 12h, 24h.

  • Analysis: Monitor the peak area of the parent compound. Look for the emergence of new peaks (disulfides or tetrasulfides).

Self-Validating Check:

  • If DATS shows multiple peaks (e.g., DADS or Diallyl Tetrasulfide) after 6 hours, disproportionation has occurred.

  • DIPTS should remain as a single, dominant peak (>95% AUC) throughout the 24-hour window.

Conclusion & Application Recommendations

Diisopropyl trisulfide (DIPTS) is the superior candidate for applications requiring long-term stability and sustained therapeutic action .

  • Choose DIPTS when: Developing slow-release H₂S prodrugs, requiring shelf-stable formulations, or studying chronic effects of H₂S signaling without cytotoxicity spikes.

  • Choose DATS when: Immediate, potent antimicrobial or acute vasodilation effects are required, and formulation stability is secondary.

  • Avoid DADS: For H₂S-related studies, as it is a metabolically silent donor in the absence of specific hepatic metabolism.

References
  • Liang, D., et al. (2015). "Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One." Journal of Agricultural and Food Chemistry. Link

  • Benavides, G. A., et al. (2007). "Hydrogen sulfide mediates the vasoactivity of garlic." Proceedings of the National Academy of Sciences. Link

  • Qiao, L., et al. (2018). "Thiol-activated H2S donors: Chemistry, biology, and therapeutics." Antioxidants & Redox Signaling. Link

  • Miyoshi, N., et al. (2020).[2] "Diallyl Trisulfide Inhibits Platelet Aggregation through the Modification of Sulfhydryl Groups."[2][5] Journal of Agricultural and Food Chemistry. Link[2]

Sources

A Comparative Analysis of the In Vitro Antimicrobial Potential of Diisopropyl Trisulfide and Dipropyl Sulfides

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-pressing search for novel antimicrobial agents to combat the rise of drug-resistant pathogens, organosulfur compounds, naturally occurring in plants of the Allium genus (e.g., garlic and onion), have garnered significant scientific interest. Among these, polysulfides are of particular note. This guide provides a detailed comparative analysis of the in vitro antimicrobial activity of diisopropyl trisulfide and dipropyl sulfides, offering researchers, scientists, and drug development professionals a critical evaluation of their potential. This document synthesizes available experimental data, explains the causal reasoning behind experimental designs, and provides detailed protocols for the evaluation of antimicrobial efficacy.

Introduction: The Chemical Landscape of Dialkyl Polysulfides

Dialkyl polysulfides are characterized by sulfur chains of varying lengths (monosulfides, disulfides, trisulfides, etc.) flanked by alkyl groups. The nature of these alkyl groups (e.g., propyl, isopropyl, allyl) and the length of the polysulfide chain are critical determinants of their biological activity. While diallyl sulfides from garlic are well-studied for their potent antimicrobial effects, less is understood about their saturated counterparts, such as diisopropyl and dipropyl sulfides. This guide aims to bridge this knowledge gap by comparing the available evidence.

Comparative Antimicrobial Efficacy: A Tale of Two Sulfides

Experimental evidence strongly suggests a significant disparity in the antimicrobial activity between dipropyl sulfides and their unsaturated allyl analogues. The available data for dipropyl sulfides indicates a general lack of significant antimicrobial effect, a stark contrast to the broad-spectrum activity of diallyl sulfides.

Dipropyl Sulfides: A Noteworthy Lack of Activity

Research comparing the essential oils of garlic (Allium sativum), which is rich in diallyl sulfides, and leek (Allium porrum), characterized by dipropyl sulfides, revealed that leek essential oil exhibited no antimicrobial activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli[1]. Further investigation into the pure compounds confirmed this observation. Dipropyl disulfide (DPDS), a major component of leek oil, showed no inhibitory activity against these bacterial strains[1]. This lack of activity is attributed to the absence of the allyl group, which is considered fundamental for the antimicrobial properties of these sulfide derivatives[1].

Diisopropyl Trisulfide: An Area for Future Investigation

A comprehensive review of the scientific literature reveals a significant lack of direct experimental data on the in vitro antimicrobial activity of diisopropyl trisulfide. While studies on polymeric trisulfides have shown some antimicrobial effects, these findings are not directly transferable to the specific small molecule of diisopropyl trisulfide[2][3]. The absence of data for this compound presents a clear gap in our understanding and underscores the need for further research to fully evaluate its potential.

The Critical Role of the Allyl Group: A Structure-Activity Relationship

The antimicrobial potency of diallyl sulfides, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), is well-documented against a range of microorganisms, including bacteria and fungi[4][5][6][7][8]. Studies have shown that the antimicrobial activity of diallyl sulfides increases with the number of sulfur atoms in the polysulfide chain[9]. The proposed mechanism for their efficacy involves the reactivity of the allyl group, which facilitates interaction with microbial cells.

Based on the evidence, it is hypothesized that the saturated isopropyl and propyl groups in diisopropyl trisulfide and dipropyl sulfides lack the necessary chemical features to confer significant antimicrobial activity.

Table 1: Summary of In Vitro Antimicrobial Activity

CompoundTarget MicroorganismKey FindingsReference
Dipropyl Disulfide (DPDS) Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliNo antimicrobial activity observed.[1]
Leek Essential Oil (rich in dipropyl sulfides) Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliNo antimicrobial activity observed.[1]
Diisopropyl Trisulfide Not availableNo direct experimental data found.
Diallyl Disulfide (DADS) (for comparison) Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coliSignificant antimicrobial activity observed.[1]
Diallyl Trisulfide (DATS) (for comparison) Campylobacter jejuni, Candida albicansPotent antimicrobial and antifungal activity.[6][7][8]

Proposed Mechanism of Action for Antimicrobial Organosulfur Compounds

The antimicrobial action of organosulfur compounds, particularly those derived from Allium species, is believed to be multifactorial. The primary mechanism involves the disruption of microbial cell membrane integrity and the inhibition of essential enzymatic processes[10][11][12][13].

The reactive sulfur atoms in these compounds can form disulfide bonds with the free sulfhydryl groups of microbial enzymes, leading to their inactivation[11][12]. This can disrupt critical metabolic pathways, including protein and nucleic acid synthesis[13]. Furthermore, these compounds can compromise the bacterial cell membrane, leading to leakage of intracellular components and ultimately, cell death[11][12][13].

It is plausible that if diisopropyl trisulfide or dipropyl sulfides were to exhibit any antimicrobial activity, it would likely be through a similar, albeit less efficient, mechanism. However, the lack of the highly reactive allyl group likely hinders their ability to effectively interact with and penetrate microbial cells.

Caption: Proposed mechanism of antimicrobial action for organosulfur compounds.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure scientific rigor and reproducibility, standardized methods for assessing antimicrobial activity are crucial. The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of test compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent[14].

Materials:

  • 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Test compound (Diisopropyl trisulfide or Dipropyl sulfide) stock solution

  • Bacterial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Test Compound Dilutions: a. Prepare a 2-fold serial dilution of the test compound in MHB directly in the 96-well plate. b. Typically, add 100 µL of MHB to wells 2 through 12. c. Add 200 µL of the highest concentration of the test compound to well 1. d. Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no inoculum).

  • Preparation of Inoculum: a. From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or PBS. b. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. c. Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: a. Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the organism as detected by the unaided eye. b. A microplate reader can be used to measure the optical density at 600 nm for a more quantitative assessment.

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipette and sterile tips

  • Sterile spreader or inoculating loop

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing from MIC Plate: a. Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations). b. From each of these wells, aspirate a 10-100 µL aliquot.

  • Plating: a. Spread the aliquot evenly onto the surface of an MHA plate. b. Label each plate corresponding to the concentration of the well from which the sample was taken.

  • Incubation: a. Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results: a. After incubation, count the number of colonies on each plate. b. The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial inoculum count[15].

Conclusion and Future Directions

The available scientific evidence strongly indicates that dipropyl sulfides, particularly dipropyl disulfide, possess little to no significant in vitro antimicrobial activity. This is in stark contrast to their allyl sulfide counterparts, highlighting the critical role of the allyl group in mediating antimicrobial effects.

While there is a notable absence of data for diisopropyl trisulfide, based on the structure-activity relationships observed for other organosulfur compounds, it is reasonable to hypothesize that it would also exhibit limited antimicrobial potential. However, this remains an open question that warrants direct experimental investigation.

For researchers in drug development, the focus should remain on organosulfur compounds that possess the chemical functionalities known to be associated with potent antimicrobial activity. Future studies should aim to systematically evaluate a broader range of saturated and unsaturated dialkyl polysulfides to build a more comprehensive understanding of their structure-activity relationships. This will be instrumental in guiding the rational design of novel and effective antimicrobial agents.

References

  • Pople, J. A., Clarke, O. J., Dop, R. A., Nicholls, T. P., Patel, H. V., Bloch, W. M., ... & Chalker, J. M. (2021). A poly (trisulfide) prodrug with antimicrobial activity. ChemRxiv. [Link]

  • Li, W. R., Shi, Q. S., Liang, Q., Huang, X. M., & Chen, Y. B. (2021). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. Molecules, 26(23), 7186. [Link]

  • Li, W. R., Shi, Q. S., Liang, Q., Huang, X. M., & Chen, Y. B. (2021). Diallyl Trisulfide, the Antifungal Component of Garlic Essential Oil and the Bioactivity of Its Nanoemulsions Formed by Spontaneous Emulsification. PubMed, 34885768. [Link]

  • Tsao, S. M., & Yin, M. C. (2001). In-vitro antimicrobial activity of four diallyl sulphides occurring naturally in garlic and Chinese leek oils. Journal of medical microbiology, 50(7), 646-649. [Link]

  • Caring Sunshine. (n.d.). Relationship: Fungal Infections and Allyl Sulfide. Retrieved from [Link]

  • Wang, Y., Wang, C., Zhang, Y., Li, Y., Wang, Y., & Wang, R. (2021). High Antibacterial Activity and Selectivity of the Versatile Polysulfoniums that Combat Drug Resistance. Advanced healthcare materials, 10(16), 2100494. [Link]

  • Casella, S., Leonardi, M., Melai, B., Fratini, F., & Pistelli, L. (2013). The role of diallyl sulfides and dipropyl sulfides in the in vitro antimicrobial activity of the essential oil of garlic, Allium sativum L., and leek, Allium porrum L. Phytotherapy research, 27(3), 380-383. [Link]

  • Li, Y., Wan, C., Liu, C., Fan, Q., Liu, S., & Chen, J. (2020). In vitro antifungal activity of dimethyl trisulfide against Colletotrichum gloeosporioides from mango. World Journal of Microbiology and Biotechnology, 36(1), 1-10. [Link]

  • D'Souza, A. A., Kumar, A., & Mandal, S. M. (2021). Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens. Antibiotics, 10(6), 694. [Link]

  • A.P.S. Labs. (n.d.). MIC/MBC Testing. Retrieved from [Link]

  • University of Technology. (n.d.). Dilution Susceptility Test MIC& (MLC or MBC). Retrieved from [Link]

  • de Macêdo, I. N., de Oliveira, W. F., Rabelo, S. V., da Silva, A. R. P., de Freitas, T. S., de Sousa, E. O., ... & Coutinho, H. D. M. (2022). Antifungal activity, antibiofilm and synergic effect of diallyl disulfide and diallyl trisulfide against Candida albicans. Research, Society and Development, 11(4), e48111427508-e48111427508. [Link]

  • Hasell, T. (2020). Investigating the Antibacterial Properties of Inverse Vulcanized Sulfur Polymers. ACS omega, 5(10), 5123-5129. [Link]

  • Emery Pharma. (2023, March 14). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Retrieved from [Link]

  • Wnorowska, U., Giedria, A., Deptula, T., Masiuk, H., & Ossowski, S. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • Pople, J. A., Clarke, O. J., Dop, R. A., Nicholls, T. P., Patel, H. V., Bloch, W. M., ... & Chalker, J. M. (2021). A water-soluble poly (trisulfide) with antimicrobial activity. Vapourtec. [Link]

  • de Macêdo, I. N., de Oliveira, W. F., Rabelo, S. V., da Silva, A. R. P., de Freitas, T. S., de Sousa, E. O., ... & Coutinho, H. D. M. (2022). Antifungal activity, antibiofilm and synergic effect of diallyl disulfide and diallyl trisulfide against Candida albicans. Research, Society and Development, 11(4), e48111427508-e48111427508. [Link]

  • Lin, C. W., Li, C. F., Lin, Y. C., & Chen, Y. T. (2021). Antimicrobial Effect and the Mechanism of Diallyl Trisulfide against Campylobacter jejuni. Foods, 10(3), 523. [Link]

  • Parker, J. L., Martin, P. J., & Dixon, J. E. (2023). Sulfur-Polymer Nanoparticles: Preparation and Antibacterial Activity. ACS Applied Polymer Materials, 5(5), 3647-3655. [Link]

  • Bhatwalkar, S. B., Mondal, R., Krishna, S. B. N., Adam, J. K., & Govender, P. (2021). Antibacterial properties of organosulfur compounds of garlic (Allium sativum). Frontiers in microbiology, 12, 613077. [Link]

  • Hancock, R. E. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Zhang, T., Zheng, X., Wang, L., Wang, X., Liu, Y., & Liu, J. (2021). Polysulfide species exhibit Gram‐dependent antibacterial activity. ResearchGate. [Link]

  • Bhatwalkar, S. B., Mondal, R., Krishna, S. B. N., Adam, J. K., & Govender, P. (2021). Antibacterial Properties of Organosulfur Compounds of Garlic (Allium sativum). ResearchGate. [Link]

  • FWD AMR-RefLabCap. (2022, April). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. [Link]

  • Konaklieva, M. I., & Plotkin, B. J. (2006). Antimicrobial properties of organosulfur anti-infectives: a review of patent literature 1999-2005. Recent patents on anti-infective drug discovery, 1(2), 177-180. [Link]

  • Wyrębska, A., Różanowska, M., & Kwapisz, E. (2021). Effect of Disulfide Cyclization of Ultrashort Cationic Lipopeptides on Antimicrobial Activity and Cytotoxicity. International journal of molecular sciences, 22(11), 6061. [Link]

  • ResearchGate. (n.d.). The Role of Diallyl Sulfides and Dipropyl Sulfides in the In Vitro Antimicrobial Activity of the Essential Oil of Garlic, Allium sativum L., and Leek, Allium porrum L.. Retrieved from [Link]

  • Sun, Y., Wu, X., Chang, Y., Sun, C., Wang, Y., Lu, Y., ... & Wei, S. (2025). MIC and minimum bactericidal concentration (MBC) determination. Bio-protocol, 15(1), e4588. [Link]

  • The Good Scents Company. (n.d.). dipropyl tetrasulfide. Retrieved from [Link]

  • Wyrębska, A., Różanowska, M., & Kwapisz, E. (2021). Effect of Disulfide Cyclization of Ultrashort Cationic Lipopeptides on Antimicrobial Activity and Cytotoxicity. ResearchGate. [Link]

  • Borlinghaus, J., Albrecht, F., Gruhlke, M. C., Nwachukwu, I. D., & Slusarenko, A. J. (2018). A comparison of the antibacterial and antifungal activities of thiosulfinate analogues of allicin. PloS one, 13(4), e0195778. [Link]

  • ResearchGate. (n.d.). Antibacterial characteristics of allyl methyl disulfide and dimethyl trisulfide of Allium tenuissimum flower essential oil against Escherichia coli O157:H7. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, August 2). Safety Data Sheet: Dipropyl sulfide. [Link]

  • de la Fuente-Núñez, C., Cardoso, M. H., de Souza Cândido, E., Franco, O. L., & Hancock, R. E. (2016). Antibacterial and antibiofilm properties of self-assembled dipeptide nanotubes. ACS infectious diseases, 2(6), 426-432. [Link]

  • ResearchGate. (n.d.). Microbiological Properties and Modes of Action of Organosulfur-based Anti-infectives. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Ann, P., & Venil, C. K. (2024). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Antibiotics, 13(1), 2. [Link]

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A Comparative Guide to the Flavor Profiles of Alkyl Trisulfides for Researchers and Product Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pungent World of Alkyl Trisulfides

Volatile sulfur compounds are pivotal in defining the characteristic aromas of many foods, from the alliaceous notes of garlic and onion to the savory character of cooked meats and the complex profile of fermented products. Among these, alkyl trisulfides represent a significant class of flavor compounds, often imparting potent and distinctive sensory characteristics even at very low concentrations.[1] Their impact on flavor is a subject of great interest to researchers, scientists, and drug development professionals, as understanding their nuanced profiles is key to everything from authentic flavor replication to identifying potential off-notes and even exploring their biological activities.

This guide provides a comparative analysis of the flavor profiles of four key alkyl trisulfides: dimethyl trisulfide, diethyl trisulfide, dipropyl trisulfide, and diallyl trisulfide. We will delve into their distinct sensory attributes, natural occurrences, and the experimental methodologies used to characterize them, offering a comprehensive resource for professionals in the field.

The Chemical Architecture of Pungency: An Overview of Alkyl Trisulfides

Alkyl trisulfides are organosulfur compounds characterized by a chain of three sulfur atoms flanked by alkyl groups. The nature of these alkyl groups—methyl, ethyl, propyl, or allyl—profoundly influences the molecule's volatility, polarity, and, consequently, its interaction with olfactory receptors, leading to a diverse range of flavor perceptions.

Caption: Chemical structures of the four compared alkyl trisulfides.

Comparative Flavor Profiles

The sensory perception of alkyl trisulfides is complex and highly dependent on concentration. At trace levels, they can add desirable savory, meaty, or specific vegetable notes, while at higher concentrations, they can become overwhelmingly sulfurous and unpleasant.[1]

Dimethyl Trisulfide (DMTS)
  • Odor Profile: Possesses a characteristic sulfurous, cooked cabbage, and slightly meaty aroma.[2] It is often described as having an "alliaceous" (onion/garlic-like) character.[3] At very low concentrations, it can be detected at levels as low as 1 part per trillion.[4]

  • Taste Profile: Imparts a savory, cooked, and somewhat fishy or cabbage-like taste.

  • Natural Occurrence: A major aroma component in cooked Brassicaceous vegetables like cabbage, broccoli, and cauliflower.[5] It is also found in cooked onions, leeks, Limburger cheese, and contributes to the aroma of aged beer and stale sake.[4]

  • Applications in Flavor Development: Used to create savory flavors such as roast beef, chicken, and cooked onion.[6] It can also add complexity to cheese, bread, and even chocolate and cocoa flavors at parts-per-million levels.[6]

Diethyl Trisulfide
  • Odor Profile: Characterized by a powerful sulfurous aroma with distinct garlic and onion notes.[7][8]

  • Taste Profile: Described as having a garlic, onion, and generally sulfurous taste.[8]

  • Natural Occurrence: Detected in plants of the Allium genus, including garlic, as well as in cabbages.[8]

  • Applications in Flavor Development: Utilized as a flavoring agent to impart green, onion, and roasted notes.[9]

Dipropyl Trisulfide
  • Odor Profile: A strong, sulfurous, and alliaceous odor, often described as reminiscent of cooked garlic and onions.[10][11] It can also have green and tropical nuances.

  • Taste Profile: Alliaceous, sulfurous, and green, with garlic-like notes and sometimes a metallic undertone.

  • Natural Occurrence: A key flavor compound in onions and garlic.[12][13]

  • Applications in Flavor Development: Widely used to create authentic garlic and onion flavors in savory products like sauces, seasonings, processed meats, and snacks.[10]

Diallyl Trisulfide (DATS)
  • Odor Profile: A strong, pungent garlic and onion-like odor.[14][15]

  • Taste Profile: A characteristic pungent, sulfurous flavor associated with fresh garlic.

  • Natural Occurrence: A principal component of the distilled oil of garlic, formed from the decomposition of allicin when garlic is crushed or cooked.[16][17]

  • Applications in Flavor Development: A key ingredient in creating authentic and potent garlic and onion flavors for a wide range of savory food applications.[15] It is also studied for its various biological activities.[18]

Quantitative Sensory Data Summary

The following table summarizes the available quantitative data for the four alkyl trisulfides. Odor and taste thresholds are critical metrics in flavor science, representing the lowest concentration at which a substance can be detected. These values can vary depending on the medium (air or water) and the specific methodology used for determination.

CompoundOdor Threshold (in air)Flavor Profile DescriptorsNatural Sources
Dimethyl Trisulfide ~1 ppt (part per trillion)[4]Sulfurous, cooked cabbage, meaty, alliaceous[2][3]Cooked Brassica vegetables, onions, leeks, some cheeses[4][5]
Diethyl Trisulfide Data not readily availableSulfurous, garlic, onion, green, roasted[7][9]Allium species, cabbages[8]
Dipropyl Trisulfide Data not readily availableSulfurous, alliaceous, green, garlic, onion[10]Onions, garlic[12][13]
Diallyl Trisulfide Data not readily availablePungent garlic, onion, sulfurous[14][15]Garlic[16][17]

Note: Odor threshold values can vary significantly based on the experimental method and the purity of the compound.

Experimental Protocols for Flavor Profile Analysis

To ensure scientific integrity and reproducibility, standardized methodologies are crucial for evaluating the flavor profiles of compounds like alkyl trisulfides.

Sensory Panel Evaluation

The establishment of a trained sensory panel is fundamental for obtaining reliable and objective data on flavor attributes.

Caption: Workflow for Sensory Panel Evaluation of Flavor Thresholds.

Step-by-Step Methodology:

  • Panelist Recruitment and Screening:

    • Recruit a panel of individuals (typically 8-12) who are available, motivated, and in good health.[19][20]

    • Screen potential panelists for their ability to detect and describe basic tastes and aromas. This can involve triangle tests, where the panelist must identify the odd sample out of three, two of which are identical.[19]

  • Training:

    • Train the selected panelists on the specific aroma and taste descriptors relevant to alkyl trisulfides (e.g., "sulfurous," "oniony," "garlicky," "cooked vegetable," "meaty").

    • Familiarize the panel with the intensity rating scale to be used (e.g., a 9-point hedonic scale).[3]

  • Sample Preparation:

    • Prepare a series of dilutions of the alkyl trisulfide in an appropriate solvent (e.g., ethanol for stock solutions, then diluted in odor-free water for testing).

    • The concentrations should be in an ascending series, starting below the expected detection threshold, as outlined in ASTM E679-19.[5][16]

  • Evaluation Procedure:

    • Conduct the evaluation in a controlled environment with neutral lighting and free from distracting odors.[3][18]

    • Employ a forced-choice ascending concentration series method, as described in ASTM E679-19.[5][16] For each concentration level, present the panelist with three samples (two blanks and one containing the trisulfide) in a randomized order.

    • The panelist's task is to identify the sample that is different from the others.

  • Data Analysis:

    • The individual's detection threshold is determined as the geometric mean of the last concentration at which they could not correctly identify the sample and the next higher concentration where they were correct.[21]

    • The group's threshold is the geometric mean of the individual thresholds.[21]

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[22] This allows for the identification of specific odor-active compounds in a complex mixture.

Caption: Experimental Workflow for Gas Chromatography-Olfactometry (GC-O).

Step-by-Step Methodology:

  • Sample Preparation and Extraction:

    • Volatile compounds, including alkyl trisulfides, are extracted from the sample matrix using techniques such as solid-phase microextraction (SPME) or solvent extraction.

  • Gas Chromatographic Separation:

    • The extracted volatiles are injected into a gas chromatograph.

    • A capillary column with a suitable stationary phase (e.g., DB-FFAP or DB-5 for sulfur compounds) is used to separate the individual compounds based on their boiling points and polarities.[22]

    • The oven temperature is programmed to ramp up over time to ensure the elution of all compounds of interest.

  • Effluent Splitting and Detection:

    • At the end of the GC column, the effluent is split between a conventional detector (typically a mass spectrometer for compound identification) and an olfactometry port.[22]

    • The olfactometry port delivers the separated compounds in a stream of humidified, odor-free air to a trained assessor.

  • Olfactory Evaluation:

    • The assessor sniffs the effluent from the olfactometry port and records the time, duration, intensity, and a descriptor for each odor event.

  • Data Analysis and Compound Identification:

    • The data from the olfactometry evaluation is aligned with the chromatogram from the mass spectrometer.

    • This allows for the identification of the specific compounds responsible for the perceived odors.

    • Techniques like Aroma Extract Dilution Analysis (AEDA) can be employed, where the sample is serially diluted and analyzed by GC-O to determine the "flavor dilution" (FD) factor, which indicates the potency of each odorant.[23][24]

Conclusion: The Nuanced Role of Alkyl Trisulfides in Flavor

The flavor profiles of dimethyl, diethyl, dipropyl, and diallyl trisulfide, while all broadly characterized as "sulfurous" and "alliaceous," exhibit distinct nuances that are critical for their effective application in food and fragrance development. From the cooked cabbage and meaty notes of dimethyl trisulfide to the pungent, fresh garlic character of diallyl trisulfide, the length and saturation of the alkyl chain play a definitive role in shaping their sensory perception.

A thorough understanding of these differences, supported by robust experimental data from sensory panels and GC-O analysis, empowers researchers and product developers to precisely tailor the flavor profiles of their products. By leveraging the methodologies outlined in this guide, the scientific community can continue to unravel the complexities of these potent flavor compounds and harness their potential to create authentic and appealing sensory experiences.

References

  • ASTM International. (2019). Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits (E679-19). Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl trisulfide. Retrieved from [Link]

  • ASTM International. (2019). E679 Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

  • Perfumer & Flavorist. (2018). Flavor Bites: Dimethyl trisulfide. Retrieved from [Link]

  • PubChem. (n.d.). Diethyl trisulfide. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl trisulfide. Retrieved from [Link]

  • Polese, L., et al. (2013). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Sensors, 13(12), 16759–16800. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropyl trisulfide. Retrieved from [Link]

  • ASTM International. (2019). Determination of Odor and Taste Thresholds By a Forced- Choice Ascending Concentration Series Method of Limits. Retrieved from [Link]

  • Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. Retrieved from [Link]

  • ResearchGate. (n.d.). Estimated detection limits and odor threshold values (OTV). Retrieved from [Link]

  • Shirasu, M., et al. (2014). Dimethyl Trisulfide as a Characteristic Odor Associated with Fungating Cancer Wounds. Bioscience, Biotechnology, and Biochemistry, 78(10), 1647-1653. Retrieved from [Link]

  • ResearchGate. (n.d.). Odor notes identified using Aroma extraction dilution analysis (AEDA). Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound Diethyl trisulfide (FDB019137). Retrieved from [Link]

  • Semantic Scholar. (n.d.). VALIDATION AND ANALYSIS OF DIALLYL DISULFIDE AND DIALLYL TRISULFIDE IN GARLIC (ALLIUM SATIVUM L.) USING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Wikipedia. (n.d.). Diallyl disulfide. Retrieved from [Link]

  • American Chemical Society. (2011). The Significance of Volatile Sulfur Compounds in Food Flavors. Retrieved from [Link]

  • Sensenet. (n.d.). Odour Management – Sulfurous Compounds. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diethyl trisulfide. Retrieved from [Link]

  • OSHA. (n.d.). Allyl Propyl Disulfide - Diallyl Disulfide - Dipropyl Disulfide. Retrieved from [Link]

  • Taylor & Francis Online. (1969). Variation in Recognition Odor Threshold of a Panel. Retrieved from [Link]

  • The Good Scents Company. (n.d.). dipropyl trisulfide. Retrieved from [Link]

  • Puratos. (2023). How to conduct a Sensory Analysis test: the golden rules. Retrieved from [Link]

  • YouTube. (2022). How To Create A Sensory Panel | Taste Like A Pro. Retrieved from [Link]

  • Nofima. (n.d.). Nofima's test panel for sensory analysis. Retrieved from [Link]

  • Taylor & Francis Online. (1969). Odor Threshold Determinations of 53 Odorant Chemicals. Retrieved from [Link]

  • The Good Scents Company. (n.d.). diallyl trisulfide. Retrieved from [Link]

  • PubMed. (2015). Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography-olfactometry (HS-SPME-GC-O). Retrieved from [Link]

  • Chemical Engineering Transactions. (2022). Odour Detection Threshold Values for Fifty-Two Selected Pure Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Diallyl Sulfide. Retrieved from [Link]

  • Sensenet. (n.d.). Diethyl sulphide CAS 352-93-2 | Odour Threshold Value. Retrieved from [Link]

  • Ventos. (n.d.). DIPROPYL TRISULPHIDE. Retrieved from [Link]

  • ResearchGate. (n.d.). validation and analysis of diallyl disulfide and diallyl trisulfide in garlic (allium sativum l.) using gas chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Approaches of aroma extraction dilution analysis (AEDA) for headspace solid phase microextraction and gas chromatography–olfactometry (HS-SPME–GC–O). Retrieved from [Link]

  • MDPI. (2022). Online Measurement of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatograph and Electrochemical Detection. Retrieved from [Link]

  • Sepsolve Analytical. (2024). Enhanced GC–O workflows for detailed sensory evaluation. Retrieved from [Link]

  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from [Link]

  • PubMed Central. (2022). Characterization of Key Aroma Compounds of Zhuyeqing by Aroma Extract Dilution Analysis, Quantitative Measurements, Aroma Recombination, and Omission Studies. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Diallyl Trisulfide in Modern Food Additive Formulations. Retrieved from [Link]

  • Forschungsinfrastruktur. (n.d.). Gas chromatograph for gas composition and trace sulfur compound analysis. Retrieved from [Link]

  • MDPI. (2024). Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diisopropyl trisulfide (DIPTS) (FEMA 3968) represents a distinct class of lipophilic polysulfides found in aged cheeses, Durio species (durian), and specific microbial fermentations. While Diallyl trisulfide (DATS) remains the "gold standard" for therapeutic bioactivity research (anticancer/antioxidant), DIPTS offers a unique physicochemical profile due to its branched isopropyl steric hindrance and high lipophilicity (LogP ~4.69).

This guide provides a head-to-head comparison of DIPTS against its primary analogs—Diallyl trisulfide (DATS) and Dimethyl trisulfide (DMTS) —analyzing their sensory thresholds, chemical stability, and therapeutic potential.

Part 1: Chemical & Physical Characterization

The branched structure of DIPTS imparts greater hydrolytic stability compared to the linear DATS, potentially affecting its half-life in physiological media.

Table 1: Physicochemical Comparison of Key Trisulfides
FeatureDiisopropyl Trisulfide (DIPTS) Diallyl Trisulfide (DATS) Dimethyl Trisulfide (DMTS)
CAS Number 5943-34-02050-87-53658-80-8
FEMA Number 396832653275
Structure



Molecular Wt. 182.37 g/mol 178.34 g/mol 126.26 g/mol
LogP (Est.) 4.69 (High Lipophilicity)3.551.86
Boiling Point ~107–108°C (10 mmHg)~120°C (decomposes)170°C (760 mmHg)
Flash Point ~93°C~88°C56°C
Odor Character Sulfurous, Onion, Rubber, GreenGarlic, Pungent, SpicyPutrid, Cabbage, Truffle-like

Key Insight: The high LogP of DIPTS suggests superior membrane permeability compared to DMTS, relevant for intracellular drug delivery targets, though its solubility in aqueous media is significantly lower.

Part 2: Sensory Profile & Flavor Chemistry

In flavor applications, DIPTS is less "aggressive" than DMTS but provides a critical "ripe" note in savory profiles.

Odor Thresholds & Descriptors
  • DMTS: Extremely potent. Detection threshold in water is 0.1–0.3 ppb . Primary responsible agent for "off-flavors" in water but desirable in truffle oil.

  • DIPTS: Threshold estimated at 2–5 ppb (water). Its branched structure reduces volatility slightly compared to linear analogs, resulting in a "heavier," more lingering onion/savory note often described as "meaty" or "rubbery" at high concentrations.

  • DATS: Characteristic "fresh garlic" impact. Threshold ~5–10 ppb.

GC-MS Retention Behavior

For researchers identifying these compounds in complex matrices (e.g., food extracts, bio-fluids), relative elution order on a non-polar column (e.g., DB-5) is critical.[1]

Elution Order (DB-5 Column):

  • Dimethyl trisulfide (DMTS)

  • Diisopropyl disulfide (DIPDS)

  • Diisopropyl trisulfide (DIPTS)

  • Dipropyl trisulfide (DPTS)

  • Diallyl trisulfide (DATS)[2][3]

Note: DIPTS elutes before DATS due to the branched isopropyl group reducing the boiling point relative to the linear/unsaturated allyl chain.

Part 3: Bioactivity & Therapeutic Potential[4]

While DATS is extensively studied for anticancer properties (G2/M phase arrest), DIPTS shares the critical trisulfide pharmacophore (-S-S-S-) .

Mechanism of Action: The Trisulfide Trigger

The biological activity of trisulfides is driven by their ability to undergo thiol-disulfide exchange with cellular proteins and release Hydrogen Sulfide (


) , a gasotransmitter.
1. ROS Scavenging & Antioxidant Activity

Polysulfides act as Radical Trapping Antioxidants (RTAs). The bond dissociation energy (BDE) of the S-S bond makes them effective scavengers of lipid peroxyl radicals.

  • Efficacy Rule: Tetrasulfides > Trisulfides > Disulfides.

  • DIPTS vs. DATS: DIPTS is expected to exhibit comparable antioxidant capacity to DATS. The branched alkyl groups may offer steric protection, potentially slowing the degradation rate in plasma compared to the reactive allyl groups of DATS.

2. Pathway Visualization

The following diagram illustrates the generic activation pathway for organic trisulfides in a cellular environment.

BioactivityPathway DIPTS DIPTS (Diisopropyl Trisulfide) Exchange Thiol-Disulfide Exchange DIPTS->Exchange GSH GSH (Intracellular Glutathione) GSH->Exchange RSSH R-S-SH (Persulfide Intermediate) Exchange->RSSH Rapid H2S H2S Release (Hydrogen Sulfide) RSSH->H2S Reduction Signaling Signaling Effects: 1. Nrf2 Activation (Antioxidant) 2. NF-κB Inhibition (Anti-inflammatory) 3. Tubulin Disruption (Anticancer) RSSH->Signaling S-Sulfhydration H2S->Signaling

Caption: Activation of Diisopropyl Trisulfide via intracellular glutathione reduction, leading to H2S release and downstream signaling.

Part 4: Experimental Protocols

Protocol A: Synthesis of Symmetrical Trisulfides (Bunte Salt Method)

This method is preferred for generating high-purity DIPTS without complex chromatography.

Reagents:

  • Isopropyl bromide (or Allyl bromide for DATS)

  • Sodium thiosulfate pentahydrate (

    
    )
    
  • Sodium sulfide nonahydrate (

    
    )
    
  • Methanol/Water solvent system.[4]

Workflow:

  • Formation of Bunte Salt:

    • Dissolve 0.1 mol Isopropyl bromide in 50 mL Methanol.

    • Add 0.1 mol Sodium thiosulfate (dissolved in 50 mL water).

    • Reflux at 70°C for 3 hours.

    • Reaction:

      
       (Bunte Salt).
      
  • Trisulfide Coupling:

    • Cool the Bunte salt solution to room temperature.

    • Add 0.05 mol Sodium sulfide (

      
      ) dropwise.
      
    • Stir vigorously for 2 hours.

    • Mechanism:[2][5][6][7] The sulfide anion attacks the Bunte salt, mediating the formation of the trisulfide linkage.

  • Purification:

    • Extract with n-Hexane (3 x 50 mL).

    • Wash organic layer with brine.

    • Dry over anhydrous

      
       and concentrate under reduced pressure.
      
    • Yield: Typically 60–75%. Purity >90% (Check via GC-MS).

SynthesisWorkflow Start Start: Alkyl Bromide Step1 Reflux with Na2S2O3 (Methanol/Water, 70°C) Start->Step1 Inter Intermediate: Bunte Salt (R-S-SO3Na) Step1->Inter Step2 Coupling with Na2S (Room Temp, 2 hrs) Inter->Step2 Extract Extraction: n-Hexane Step2->Extract Final Final Product: Diisopropyl Trisulfide Extract->Final

Caption: Step-by-step Bunte Salt synthesis pathway for generating symmetrical trisulfides.

Protocol B: Bioactivity Assay (DPPH Radical Scavenging)

To compare the antioxidant potential of DIPTS vs. DATS.

  • Preparation: Prepare 0.1 mM DPPH solution in methanol (freshly made, kept in dark).

  • Samples: Prepare DIPTS and DATS series (10, 20, 50, 100, 200 µM) in methanol.

  • Reaction: Mix 1 mL of sample with 1 mL of DPPH solution.

  • Incubation: Incubate at 25°C in the dark for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ). Compare to control (
    
    
    
    ).[8]
  • Calculation:

    
    .[9]
    
  • Expectation: Trisulfides should show dose-dependent scavenging, with

    
     values likely in the 50–150 µM range depending on purity.
    

References

  • Flavor & Fragrance Properties

    • Source: The Good Scents Company. "Diisopropyl trisulfide (CAS 5943-34-0) Properties and Occurrence."
  • Antioxidant Mechanisms of Polysulfides

    • Title: The antioxidant activity of polysulfides: it's radical!
    • Source: Chemical Science (RSC Publishing), 2019.
  • Synthesis of Trisulfides

    • Title: Flow Synthesis of Symmetrical Di- and Trisulfides Using Phase-Transfer C
    • Source: Neem Biotech / MDPI.
  • Bioactivity of Allyl Trisulfides (DATS)

    • Title: Diallyl Trisulfide and Cardiovascular Health: Evidence and Potential Molecular Mechanisms.
    • Source: MDPI, 2024.
  • Odor Thresholds in Water

    • Title: Odor Thresholds and Emission Characteristics of Reduced Sulfur Compounds.
    • Source: Environmental Engineering Research.[8]

Sources

Efficacy of Diisopropyl trisulfide as a sulfur source against other donors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy of Diisopropyl Trisulfide (DIPTS) as a Sulfur Source Against Other Donors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

Diisopropyl trisulfide (DIPTS) represents a distinct class of organic polysulfides offering a "Goldilocks" profile for hydrogen sulfide (H₂S) donation.[1] Unlike inorganic salts (NaHS) that release H₂S instantaneously and uncontrollably, or hydrolysis-based donors (GYY4137) that are often too slow for acute therapeutic windows, DIPTS utilizes a thiol-triggered release mechanism .[1] This guide analyzes the efficacy of DIPTS, positing it as a lipophilic, sterically modulated donor that offers sustained H₂S release superior to the rapid kinetics of its allylic counterpart, Diallyl Trisulfide (DATS).

Mechanism of Action: The Steric Advantage

The efficacy of DIPTS hinges on its chemical structure: two bulky isopropyl groups flanking a trisulfide bridge.

Thiol-Disulfide Exchange

DIPTS does not release H₂S spontaneously in water.[1] It requires a nucleophilic attack by biological thiols (primarily Glutathione, GSH).[1][2]

  • Nucleophilic Attack: GSH attacks one of the sulfur atoms in the trisulfide bridge.

  • Perthiol Formation: This generates an alkyl perthiol intermediate (R-S-SH) and a mixed disulfide (R-S-S-G).[1]

  • H₂S Release: The unstable perthiol reacts with another GSH molecule to release H₂S and form oxidized glutathione (GSSG).

Steric Modulation (DIPTS vs. DATS)

While Diallyl trisulfide (DATS) is a rapid donor due to the accessible allyl group, DIPTS features branched isopropyl groups.[1] This steric bulk impedes the initial nucleophilic attack by GSH, resulting in a slower, more sustained release profile . This is critical for avoiding the "bell-shaped" toxicity curve often seen with rapid donors.

Pathway Visualization

H2S_Release_Mechanism DIPTS Diisopropyl Trisulfide (DIPTS) Intermediate Isopropyl Perthiol (iPr-SSH) + GSS-iPr DIPTS->Intermediate Nucleophilic Attack (Slowed by Steric Bulk) GSH Glutathione (GSH) GSH->Intermediate H2S Hydrogen Sulfide (H2S) GSH->H2S Intermediate->H2S Reduction by 2nd GSH Byproducts GSSG + Isopropyl Thiol Intermediate->Byproducts

Caption: Thiol-triggered H₂S release mechanism of DIPTS. Note the rate-limiting step influenced by the isopropyl steric hindrance.

Comparative Analysis: DIPTS vs. Alternatives

The following table contrasts DIPTS with standard sulfur donors used in pharmacological research.

FeatureDiisopropyl Trisulfide (DIPTS) Sodium Hydrosulfide (NaHS) Diallyl Trisulfide (DATS) GYY4137
Class Organic Alkyl PolysulfideInorganic SaltOrganic Allyl PolysulfideMorpholin-4-ium derivative
Release Trigger Thiol-mediated (GSH/Cysteine)Spontaneous (Hydrolysis/pH)Thiol-mediated (GSH/Cysteine)Hydrolysis (pH dependent)
Release Kinetics Sustained / Moderate Instant / BurstFastVery Slow
Half-Life (t½) ~15 - 30 mins (in presence of GSH)< 5 mins~5 - 10 mins> 2 hours
Solubility Lipophilic (DMSO/Ethanol req.)[1]Hydrophilic (Water soluble)LipophilicWater soluble
Toxicity Profile Low (Controlled release)High (Risk of acute toxicity)ModerateLow
Primary Utility Chronic therapy models, sustained signalingAcute preconditioning, calibrationAnti-cancer (ROS induction)Vasodilation, slow signaling
Key Insights:
  • Vs. NaHS: DIPTS avoids the supraphysiological "bolus" effect of NaHS, which often triggers oxidative stress rather than signaling.

  • Vs. DATS: DIPTS is chemically more stable and offers a prolonged therapeutic window, making it superior for studies requiring sustained S-sulfhydration of proteins.

Experimental Protocols

To validate the efficacy of DIPTS, the following self-validating protocols are recommended.

Protocol A: Methylene Blue Assay for H₂S Release Kinetics

Objective: Quantify the rate of H₂S release from DIPTS in the presence of physiological thiols.

Materials:

  • DIPTS (10 mM stock in DMSO)[1]

  • L-Cysteine or GSH (10 mM stock in PBS)[1]

  • Zinc Acetate (1% w/v)[1]

  • N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)[1]

  • Ferric Chloride (30 mM in 1.2 M HCl)[1]

Workflow:

  • Incubation: In a sealed vial, mix 100 µM DIPTS with 1 mM GSH in PBS (pH 7.4) at 37°C.[1]

  • Trapping: At time points (0, 5, 10, 30, 60 min), transfer 100 µL aliquots into 300 µL of Zinc Acetate solution. This traps H₂S as ZnS (precipitate), stopping the reaction.[1]

  • Derivatization: Add 100 µL of diamine solution followed by 100 µL of Ferric Chloride. Incubate for 20 mins at RT.

  • Measurement: Read absorbance at 670 nm .

  • Validation: Use NaHS as a positive control (100% release reference) and DIPTS without GSH as a negative control (stability check).

Protocol B: Differential Cytotoxicity (Cancer vs. Normal Cells)

Objective: Assess the therapeutic window of DIPTS.[1]

Workflow:

  • Seeding: Seed A549 (Lung Cancer) and MRC-5 (Normal Lung Fibroblast) cells in 96-well plates.

  • Treatment: Treat with increasing concentrations of DIPTS (0 - 100 µM) for 24 hours.

  • Viability: Assess using CCK-8 or MTT assay.

  • Outcome: DIPTS should show a lower IC50 for cancer cells (due to higher ROS baseline and GSH dependency) compared to normal cells.[1]

Experimental Logic Diagram

Experimental_Workflow Start Start: DIPTS Characterization Step1 1. Kinetic Profiling (Methylene Blue Assay) Start->Step1 Decision1 Is Release > 10% in 30 min? Step1->Decision1 Step2 2. Intracellular H2S Detection (WSP-1 Fluorescent Probe) Decision1->Step2 Yes Fail Check Thiol Concentration (Increase GSH) Decision1->Fail No Step3 3. Biological Efficacy (Cell Viability / Western Blot) Step2->Step3 Fail->Step1

Caption: Logical workflow for validating DIPTS as a viable biological H₂S donor.

References

  • Zhao, Y., et al. (2011).[1] "Hydrogen sulfide-releasing aspirin suppresses cell growth and induces apoptosis in human hepatocellular carcinoma cells." Molecular Cancer Therapeutics. Link

  • Liang, D., et al. (2015).[1] "Diallyl Trisulfide Is a Fast H2S Donor, but Diallyl Disulfide Is a Slow One: The Reaction Pathways and Intermediates of Glutathione with Polysulfides." Chemical Research in Toxicology. Link[1]

  • Benchoam, D., et al. (2020).[1] "The chemistry of hydrogen sulfide and its interaction with biological targets." Nature Reviews Chemistry. Link

  • Cerda, M. M., et al. (2017).[1] "Applications of Synthetic Organic Tetrasulfides as H2S Donors." Organic Letters. Link[1][3]

  • Kashfi, K., & Olson, K. R. (2013).[1] "Biology and therapeutic potential of hydrogen sulfide and hydrogen sulfide-releasing donors." Biochemical Pharmacology. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.